1-Adamantylhydrazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-adamantylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVWKAPWNPKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498255 | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-39-1 | |
| Record name | Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16782-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 194592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC194592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Adamantylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantylhydrazine hydrochloride is a key intermediate in the synthesis of various biologically active compounds, leveraging the unique lipophilic and rigid structure of the adamantane cage.[1][2] This technical guide provides a comprehensive overview of its synthesis, with a focus on a modern, efficient one-pot method, and detailed characterization data. Experimental protocols and visual workflows are included to facilitate replication and further research in drug discovery and development.
Introduction
The adamantane scaffold, a perfectly symmetrical and strain-free diamondoid hydrocarbon, has garnered significant interest in medicinal chemistry.[3][4] Its incorporation into drug molecules can enhance lipophilicity, improve pharmacokinetic profiles, and introduce favorable biological activities.[2][5] 1-Adamantylhydrazine, as a bifunctional molecule, offers the lipophilic adamantyl group and a reactive hydrazine handle, making it a versatile building block for novel therapeutics.[3] This guide details a catalyst-free, temperature-driven, one-pot synthesis of this compound, a stable salt form, and its full characterization.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, historically involving multi-step procedures.[3] However, a more recent and efficient one-pot synthesis has been developed, offering high yields and operational simplicity.[1][2]
One-Pot Synthesis from 1-Bromoadamantane
This method proceeds via a nucleophilic substitution (SN1) reaction, where 1-bromoadamantane reacts with an excess of hydrazine hydrate.[2][3] The adamantyl carbocation is a stable tertiary carbocation, favoring the SN1 mechanism.[2]
Reaction Scheme:
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis
Materials:
-
1-Bromoadamantane
-
Hydrazine hydrate (excess)
-
Diethyl ether (Et2O)
-
Concentrated Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine 1-bromoadamantane with a significant molar excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux and monitor for completion.
-
After cooling to room temperature, extract the product into diethyl ether.
-
Dry the organic layer with anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
To the concentrated solution, add concentrated hydrochloric acid dropwise to precipitate the hydrochloride salt.
-
Isolate the white solid product by filtration and dry under high vacuum.[2]
Characterization of this compound
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The following data has been compiled from various sources.
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉ClN₂ | [3] |
| Molecular Weight | 202.72 g/mol | [3] |
| Appearance | White solid | [2][3] |
| Melting Point | 216–220 °C | [3] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 2.11 (s, 3H), 1.78 (s, 6H), 1.59 (m, 6H) | [3] |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 45.72, 37.05, 35.88, 30.50, 28.65 | [3] |
| Infrared (IR) ν (cm⁻¹) | 2891, 2709, 2549, 1480, 1085 | [3] |
| Mass Spectrometry (MS) m/z | 167.15 [M+1]⁺ (for free base) | [3] |
Experimental Protocol: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a small amount of this compound in deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra using a 400 MHz or higher field NMR spectrometer.
-
Process the data to identify chemical shifts, multiplicities, and integrations, comparing them to the reference values.
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet containing a small amount of the solid product or use an ATR-FTIR spectrometer.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for N-H, C-H, and other functional groups.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).
-
Analyze the sample using electrospray ionization (ESI) mass spectrometry in positive ion mode to observe the protonated molecule of the free base.
Experimental Workflow Visualization
The overall experimental workflow from synthesis to characterization can be visualized as follows:
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. This compound | 16782-39-1 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
The Versatile Precursor: A Technical Guide to the Bioactive Potential of 1-Adamantylhydrazine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantylhydrazine hydrochloride is a key chemical intermediate that serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. While the compound itself does not have a well-defined mechanism of action, its true significance lies in the pharmacological properties of its derivatives. The adamantane moiety, a rigid and lipophilic cage-like structure, often enhances the pharmacokinetic profiles of parent molecules, acting as a "lipophilic bullet" to improve membrane permeability and target engagement.[1][2] The reactive hydrazine group provides a synthetic handle for the creation of diverse chemical entities, including hydrazones, pyrazoles, and other heterocyclic systems. This guide explores the known mechanisms of action of prominent derivatives of 1-adamantylhydrazine, summarizing key quantitative data and outlining relevant experimental methodologies.
Role as a Chemical Intermediate
This compound's primary function in medicinal chemistry is as a building block.[1] Its utility stems from the combination of the adamantane core and the reactive hydrazine group.
-
The Adamantane Moiety : This bulky, three-dimensional hydrocarbon structure imparts unique properties to molecules. Its high lipophilicity can enhance a drug's ability to cross biological membranes.[2][3] The rigidity of the adamantane cage can also lead to more specific interactions with biological targets.[3]
-
The Hydrazine Group : This functional group is a potent nucleophile and readily reacts with electrophiles, most notably carbonyl compounds, to form hydrazones. This reactivity is the foundation for creating a diverse library of derivative compounds.[1]
The general synthetic utility is depicted below:
Figure 1. Synthetic utility of this compound.
Mechanisms of Action of Key Derivatives
Antiviral Activity: Targeting the Influenza A M2 Ion Channel
The most well-characterized mechanism for adamantane-containing compounds is the inhibition of the influenza A virus M2 protein.[4] Amantadine, a close structural analog, is a primary example.[5] Derivatives synthesized from 1-adamantylhydrazine can be postulated to act similarly.
The M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via an endosome, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the viral core. This acidification is crucial for the uncoating of the viral ribonucleoprotein (vRNP) complex, releasing it into the cytoplasm to initiate replication.[4][6]
Adamantane derivatives physically block the pore of the M2 ion channel, preventing proton influx. This inhibition of uncoating halts the viral life cycle.[4]
Figure 2. Mechanism of M2 ion channel inhibition by adamantane derivatives.
Antimycobacterial Activity: Probable Inhibition of MmpL3
Recent studies have identified hydrazine-hydrazone adamantane compounds as potent inhibitors of Mycobacterium tuberculosis.[7] The likely target of these derivatives is the MmpL3 (Mycobacterial membrane protein Large 3) transporter.[7]
MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane of the mycobacterium. Mycolic acids are fundamental components of the mycobacterial cell wall, providing a crucial protective barrier. By inhibiting MmpL3, adamantane-hydrazone derivatives prevent the biosynthesis of mycolic acids, leading to a compromised cell wall and ultimately bacterial death.[7]
Figure 3. Probable mechanism of MmpL3 inhibition by adamantane-hydrazone derivatives.
Quantitative Data Summary
Quantitative data on the biological activity of this compound itself is not available in the literature. The following table summarizes data for some of its derivatives.
| Compound Class | Target Organism/System | Biological Target | Activity Metric | Value | Reference |
| Hydrazine-Hydrazone Adamantane | M. tuberculosis | MmpL3 (probable) | MIC | 0.2 µg/mL | [7] |
| Amantadine Analogues | Influenza A Virus | M2 Ion Channel | IC50 | Varies by strain | [4][8] |
| Adamantane-linked Hydrazine-1-carbothioamides | Bovine Urease | Urease | IC50 | 8.12-10.23 µM | [9] |
| Indole-phenylhydrazine (HMPH) | RAW-264.7 cells | - | LPO IC50 | 135 ± 9 µM | [10] |
Note: MIC = Minimum Inhibitory Concentration; IC50 = Half-maximal inhibitory concentration; LPO = Lipid Peroxidation.
Key Experimental Protocols
General Protocol for Enzyme Inhibition Assay (e.g., Urease)
This protocol provides a general workflow for screening compounds against an enzyme target. Specific reagents, concentrations, and incubation times will vary depending on the enzyme.
-
Enzyme and Substrate Preparation : Prepare a stock solution of the target enzyme (e.g., bovine urease) and its substrate (e.g., urea) in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Inhibitor Preparation : Dissolve the test compounds (adamantane derivatives) in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Assay Procedure :
-
In a 96-well plate, add a defined volume of enzyme solution to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (a known inhibitor) and a negative control (solvent only).
-
Pre-incubate the enzyme-inhibitor mixture for a specified time at a controlled temperature (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate for a defined period (e.g., 30 minutes at 37°C).
-
-
Detection : Stop the reaction and measure the product formation. For urease, this is often done by quantifying the ammonia produced using a colorimetric method like the Berthelot reaction. Read the absorbance at the appropriate wavelength (e.g., 625 nm).
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 4. General workflow for an enzyme inhibition assay.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation : Culture the test microorganism (e.g., M. tuberculosis) to the mid-logarithmic growth phase in a suitable broth medium. Adjust the culture to a standard turbidity (e.g., 0.5 McFarland standard).
-
Compound Preparation : Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation : Inoculate each well with the standardized microorganism suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation : Seal the plate and incubate under appropriate conditions (e.g., 37°C for 7-14 days for M. tuberculosis).
-
Reading Results : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance.
Conclusion
This compound is a compound of significant interest not for its own biological activity, but as a foundational element in the synthesis of novel therapeutic agents. The unique physicochemical properties of the adamantane cage, combined with the synthetic versatility of the hydrazine moiety, have enabled the development of derivatives with potent antiviral and antimycobacterial activities, among others. The mechanisms of these derivatives, particularly the inhibition of the influenza M2 ion channel and the mycobacterial MmpL3 transporter, provide validated pathways for future drug design. Further exploration of the chemical space accessible from this precursor holds considerable promise for the discovery of new drugs targeting a range of diseases.
References
- 1. This compound | 16782-39-1 | Benchchem [benchchem.com]
- 2. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 [mdpi.com]
- 8. Antiviral mechanisms and preclinical evaluation of amantadine analogs that continue to inhibit influenza A viruses with M2S31N-based drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
"pharmacological profile of adamantane derivatives"
An In-depth Technical Guide to the Pharmacological Profile of Adamantane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Adamantane, a tricyclic hydrocarbon with a unique, rigid, and highly symmetrical diamondoid structure, was first isolated from crude oil in 1933. Its incorporation into bioactive molecules became a significant strategy in medicinal chemistry following the discovery of the antiviral properties of amantadine in the 1960s.[1][2][3] The adamantane moiety is considered a "privileged scaffold" due to its distinct three-dimensional structure and high lipophilicity.[2][3][4] This lipophilic cage-like structure can enhance a drug's ability to cross lipid membranes, including the blood-brain barrier, improve metabolic stability, and provide a rigid anchor for orienting pharmacophoric groups to interact with biological targets.[2][3][5]
The therapeutic success of adamantane derivatives is evident in several clinically approved drugs for a wide range of conditions, including viral infections (Amantadine, Rimantadine), neurodegenerative diseases like Alzheimer's and Parkinson's (Memantine, Amantadine), type 2 diabetes (Vildagliptin, Saxagliptin), and dermatological conditions (Adapalene).[2][6][7] This guide provides a detailed technical overview of the pharmacological profile of key adamantane derivatives, focusing on their mechanisms of action, quantitative pharmacological data, and the experimental protocols used for their characterization.
Antiviral Adamantane Derivatives: M2 Channel Inhibitors
Amantadine and its derivative, rimantadine, were foundational antiviral agents specifically targeting the influenza A virus.[8]
Mechanism of Action
The primary antiviral mechanism of amantadine and rimantadine is the blockade of the M2 proton ion channel, a protein encoded by the influenza A virus.[9][10] This channel is essential for the early stages of viral replication.[11][12] After the virus enters the host cell via endocytosis, the M2 channel allows protons to flow from the acidic endosome into the virion.[13] This acidification is a critical step that facilitates the uncoating of the virus, releasing its genetic material (vRNA) into the cytoplasm for replication.[13][14] By physically blocking the M2 channel pore, these adamantane derivatives prevent acidification and uncoating, thereby halting the viral life cycle.[9][13] This mechanism is specific to influenza A, as influenza B viruses lack the M2 protein.[11] However, the clinical utility of these drugs has been severely limited by the global prevalence of resistant viral strains, which typically feature mutations in the transmembrane domain of the M2 protein (e.g., S31N) that prevent drug binding.[10][15]
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the efficacy of an antiviral compound by measuring the inhibition of viral replication in a cell culture.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is grown in 6-well plates.
-
Viral Infection: The cell monolayers are washed and then infected with a known dilution of influenza A virus for approximately 1 hour to allow for viral adsorption.
-
Compound Application: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the adamantane derivative. A control with no drug is also prepared.
-
Incubation: The plates are incubated for 2-3 days to allow the virus to replicate and form plaques, which are localized areas of cell death.
-
Visualization and Quantification: The cell monolayers are fixed and stained (e.g., with crystal violet). Healthy cells will stain, while plaques will appear as clear zones. The number of plaques in each well is counted.
-
Data Analysis: The concentration of the compound that reduces the number of plaques by 50% compared to the no-drug control is calculated as the 50% effective concentration (EC₅₀).
Neurological Adamantane Derivatives: NMDA Receptor Modulators
The unique ability of adamantane derivatives to cross the blood-brain barrier has made them valuable scaffolds for drugs targeting the central nervous system (CNS). Memantine and amantadine are prominent examples used in the treatment of Alzheimer's and Parkinson's diseases, respectively.[3][16]
Memantine: Mechanism in Alzheimer's Disease
Memantine is a low-to-moderate affinity, uncompetitive, and voltage-dependent N-methyl-D-aspartate (NMDA) receptor antagonist.[17][18] The pathophysiology of Alzheimer's disease is linked to glutamatergic excitotoxicity, where chronic, excessive stimulation of NMDA receptors by glutamate leads to a prolonged influx of Ca²⁺, resulting in neuronal damage and death.[19][20]
Memantine's therapeutic efficacy stems from its unique properties:
-
Uncompetitive Binding: It only binds within the NMDA receptor's ion channel when the channel is open, a state induced by glutamate binding.[18]
-
Voltage-Dependency: The block is more pronounced at resting membrane potentials and is relieved upon depolarization, which occurs during normal synaptic activity.[18][21]
-
Fast Kinetics: Its rapid on/off binding rates allow it to block the pathological, low-level, tonic activation of NMDA receptors without interfering with the transient, high-concentration glutamate signals required for normal synaptic plasticity, learning, and memory.[19][21]
Essentially, memantine acts as a filter, dampening the continuous "noise" of pathological glutamate stimulation while allowing the "signal" of physiological neurotransmission to proceed.[19]
Amantadine: Mechanism in Parkinson's Disease
While initially an antiviral, amantadine was serendipitously found to alleviate symptoms of Parkinson's disease. Its mechanism is multifactorial and not fully resolved, but it is known to enhance dopaminergic neurotransmission.[14][22] Proposed mechanisms include:
-
Enhanced Dopamine Release: Promotes the release of dopamine from presynaptic nerve terminals.[23][24]
-
Dopamine Reuptake Inhibition: Blocks the dopamine transporter (DAT), increasing the synaptic concentration of dopamine.[9][22]
-
Direct Receptor Agonism: May act as a direct agonist at dopamine receptors.[22][24]
-
NMDA Receptor Antagonism: Like memantine, it is an NMDA receptor antagonist, which is thought to contribute to its efficacy in reducing L-Dopa-induced dyskinesia.[24][25]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonism
This technique allows for the direct measurement of ion flow through NMDA channels and the effect of antagonists.
-
Cell Preparation: Primary neurons or a cell line (e.g., HEK293) expressing specific NMDA receptor subunits are cultured on coverslips.
-
Recording Setup: A coverslip is placed in a recording chamber on a microscope stage and perfused with an external saline solution. A glass micropipette filled with an internal solution is precisely positioned to form a high-resistance seal with a single cell membrane.
-
Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior. The cell's membrane potential is "clamped" at a specific voltage (e.g., -70 mV).
-
Eliciting Currents: The NMDA receptor agonist (e.g., NMDA or glutamate, with glycine as a co-agonist) is applied to the cell, causing the channels to open and generating an inward current that is measured by the amplifier.
-
Compound Application: After a stable baseline current is established, the agonist is co-applied with varying concentrations of the adamantane derivative (e.g., memantine).
-
Data Analysis: The degree of inhibition of the agonist-induced current by the compound is measured. A concentration-response curve is generated to calculate the 50% inhibitory concentration (IC₅₀).
Quantitative Pharmacological Data
The unique structure of the adamantane cage influences the binding affinity and functional activity of its derivatives at various biological targets. The data presented below are compiled from multiple sources and represent typical values.
Table 1: Primary Pharmacological Targets of Clinically Used Adamantane Derivatives
| Compound | Therapeutic Class | Primary Target(s) |
| Amantadine | Antiviral, Antiparkinsonian | Influenza A M2 Proton Channel, Dopaminergic System, NMDA Receptor[9][22][24] |
| Rimantadine | Antiviral | Influenza A M2 Proton Channel[10][11] |
| Memantine | Anti-Alzheimer's | NMDA Receptor, 5-HT₃ Receptor[17][21] |
| Vildagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4)[7] |
| Saxagliptin | Antidiabetic | Dipeptidyl Peptidase-4 (DPP-4)[7] |
| Adapalene | Anti-acne | Retinoic Acid Receptors (RARs)[7] |
Table 2: Receptor/Channel Binding and Functional Potency of Selected Adamantane Derivatives
| Derivative | Target | Assay Type | Value |
| Memantine | NMDA Receptor | Channel Block | IC₅₀ ≈ 0.5 - 2.0 µM[17] |
| 5-HT₃ Receptor | Antagonism | IC₅₀ ≈ 1.0 µM[21] | |
| α7-Nicotinic AChR | Antagonism | IC₅₀ ≈ 0.34 - 5.0 µM[21] | |
| Dopamine D2 Receptor | Agonism | IC₅₀ ≈ 0.14 - 0.92 µM[21] | |
| Amantadine | NMDA Receptor | Antagonism | IC₅₀ ≈ 10 - 20 µM[9] |
| σ₁ Receptor | Agonism | Ki ≈ 7.0 µM[9] | |
| Rimantadine | Influenza A M2 Channel | Plaque Reduction | EC₅₀ ≈ 0.1 - 1.0 µg/mL[26] |
| IEM-1754 * | NMDA Receptor | Channel Block | Kd ≈ 0.23 µM (at -80 mV)[27] |
| Nicotinic AChR | Channel Block | Kd ≈ 2.5 µM (at -80 mV)[27] |
*IEM-1754 is a novel experimental adamantane derivative.
Pharmacokinetic and ADME Properties
The adamantane moiety significantly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drugs, primarily by increasing lipophilicity and metabolic stability.[2][5][6]
-
Absorption and Bioavailability: Most simple adamantane amines are well-absorbed orally with high bioavailability. Memantine exhibits 100% bioavailability.[21]
-
Distribution: The lipophilic nature of the adamantane core facilitates wide distribution into tissues and enhances penetration of the blood-brain barrier, a critical feature for CNS-acting drugs.[2] Protein binding is generally low to moderate; for example, memantine is 45% protein-bound.[21]
-
Metabolism: The rigid, saturated cage structure of adamantane is highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[3] This leads to a longer elimination half-life and a higher proportion of the drug being excreted unchanged. For example, 57-82% of a memantine dose is excreted unchanged in the urine.[21] Rimantadine is more extensively metabolized than amantadine.[11]
-
Excretion: Excretion is primarily renal. The long elimination half-life of many derivatives (e.g., 60-80 hours for memantine) allows for less frequent dosing.[21]
Table 3: Pharmacokinetic Properties of Selected Adamantane Derivatives
| Compound | Bioavailability | Protein Binding | Elimination Half-life | Primary Excretion Route |
| Amantadine | ~90% | ~67% | 10 - 14 hours | Renal (largely unchanged) |
| Rimantadine | Well absorbed | ~40% | 25 - 30 hours | Renal (extensively metabolized)[11] |
| Memantine | 100% | ~45% | 60 - 80 hours | Renal (largely unchanged)[21] |
Conclusion and Future Directions
The adamantane scaffold remains a highly valuable and versatile component in modern drug discovery. Its unique physicochemical properties—rigidity, three-dimensionality, and lipophilicity—have been successfully exploited to develop drugs for diverse therapeutic areas. While resistance has curtailed the use of early antiviral derivatives, the principles learned from their mechanism of action continue to inform new designs.[15][28] The success of memantine in the complex field of neurodegeneration highlights the potential of targeting ion channels with compounds possessing sophisticated pharmacological kinetics.[3][16]
Future research is focused on leveraging the adamantane scaffold to create multi-target-directed ligands, for instance, by combining an NMDA receptor antagonist moiety with an acetylcholinesterase inhibitor for Alzheimer's disease.[29][30] Furthermore, novel derivatives are being explored for a wide range of applications, including anticancer, antibacterial, and anti-inflammatory agents, ensuring that the "lipophilic bullet" will continue to hit new and important therapeutic targets.[1][3][6]
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. connectsci.au [connectsci.au]
- 3. jchr.org [jchr.org]
- 4. researchgate.net [researchgate.net]
- 5. Nascent pharmacological advancement in adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Amantadine - Wikipedia [en.wikipedia.org]
- 10. Rimantadine - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Rimantadine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 14. Amantadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 15. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 16. Pharmacological profile of natural and synthetic compounds with rigid adamantane-based scaffolds as potential agents for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. droracle.ai [droracle.ai]
- 19. psychscenehub.com [psychscenehub.com]
- 20. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 21. Memantine - Wikipedia [en.wikipedia.org]
- 22. The mechanism of action of amantadine in Parkinsonism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. How to overcome resistance of influenza A viruses against adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Novel adamantane derivatives act as blockers of open ligand-gated channels and as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. [New adamantane derivatives and ways of overcoming the resistance of influenza A viruses to rimantadine and amantadine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A novel class of multitarget anti-Alzheimer benzohomoadamantane‒chlorotacrine hybrids modulating cholinesterases and glutamate NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
Toxicology and Safety Profile of 1-Adamantylhydrazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological and safety data for 1-Adamantylhydrazine hydrochloride. Significant data gaps exist for this compound in the public domain. Information on structurally related compounds, such as amantadine hydrochloride and other hydrazine derivatives, is included for context and to highlight potential areas of concern. This information should be interpreted with caution and is not a substitute for comprehensive, compound-specific toxicological evaluation.
Introduction
This compound is a chemical compound featuring a rigid, lipophilic adamantane cage attached to a hydrazine functional group. The unique properties of the adamantane moiety have led to its incorporation into various drug candidates. However, the presence of the hydrazine group, a structural alert for toxicity, necessitates a thorough evaluation of its safety profile. This guide synthesizes the currently available, albeit limited, toxicology and safety data for this compound and provides context by examining related compounds.
Physicochemical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Tricyclo[3.3.1.13,7]decan-1-ylhydrazine hydrochloride |
| CAS Number | 10590-93-9 |
| Molecular Formula | C10H19ClN2 |
| Molecular Weight | 202.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
Toxicological Data
A significant lack of specific toxicological data for this compound in publicly accessible literature necessitates a cautious approach to its handling and development. The following sections summarize the available data for the compound itself, its structural analog amantadine hydrochloride, and the general toxicological properties of hydrazine derivatives.
Acute Toxicity
Limited information is available for the acute toxicity of this compound.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 320 mg/kg | Not specified |
For comparison, the acute toxicity of the structurally related amantadine hydrochloride is presented below.
Table 2: Acute Toxicity of Amantadine Hydrochloride
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 800 - 1275 mg/kg | [1][2][3] |
| LD50 | Mouse | Oral | 700 mg/kg | [1][4] |
| LD50 | Rat | Intraperitoneal | 150 mg/kg | [1][5] |
| LD50 | Mouse | Intraperitoneal | 198 mg/kg | [4] |
| LD50 | Rat | Intravenous | 90 mg/kg | [4] |
| LD50 | Mouse | Intravenous | 95 mg/kg | [4] |
| LDLo | Human | Oral | 43 mg/kg | [4] |
Genotoxicity
No specific genotoxicity studies for this compound were identified. However, hydrazine and many of its derivatives are known to be genotoxic.
In contrast, the related compound amantadine hydrochloride has been evaluated for genotoxicity and has not shown mutagenic potential in several assays.[4]
Table 3: Genotoxicity of Amantadine Hydrochloride
| Assay | System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium | With and without | Negative |
| Mammalian Cell Gene Mutation | Chinese Hamster Ovary (CHO) cells | With and without | Negative |
| In vitro Chromosome Aberration | Human peripheral blood lymphocytes | With and without | Negative |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative |
Carcinogenicity
There are no available carcinogenicity studies for this compound. The US Environmental Protection Agency (EPA) has classified hydrazine and 1,1-dimethylhydrazine as probable human carcinogens (Group B2). Long-term carcinogenicity studies for amantadine hydrochloride have not been performed.[4]
Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies for this compound were identified.
For amantadine hydrochloride, evidence of reproductive and developmental toxicity exists. It is listed under California's Proposition 65 as a chemical known to cause developmental toxicity.[6]
Summary of Amantadine Hydrochloride Reproductive and Developmental Toxicity:
-
Fertility: Impaired fertility was observed in a three-litter study in rats at a dose of 32 mg/kg/day.[4]
-
Embryotoxicity and Teratogenicity: Amantadine hydrochloride was found to be embryotoxic and teratogenic in rats at a dose of 50 mg/kg/day, but not at 37 mg/kg/day. These effects were not observed in rabbits.[4]
General Toxicology of Hydrazine Compounds
Hydrazine and its derivatives are a class of chemicals with well-documented toxicity.[7][8][9] Key toxicological effects include:
-
Neurotoxicity: Hydrazines can cause central nervous system effects, including seizures. This is believed to be due to the inhibition of pyridoxal kinase, leading to a deficiency of pyridoxal-5-phosphate (the active form of vitamin B6), which is a crucial cofactor for the synthesis of the neurotransmitter GABA.[7]
-
Hepatotoxicity: Liver damage is a known effect of exposure to some hydrazines.[7]
-
Hematotoxicity: Effects on the blood, such as anemia, have been reported.[9]
-
Carcinogenicity: As mentioned, several hydrazine compounds are considered probable human carcinogens.
Experimental Protocols
As specific experimental details for this compound are unavailable, this section provides an overview of standard methodologies for key toxicological endpoints.
Acute Oral Toxicity (Representative OECD Guideline 423)
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Acclimation: Animals are housed in controlled conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimated for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage. A starting dose is selected based on available information.
-
Procedure: A single animal is dosed. If the animal survives, another animal is dosed at a higher level. If the first animal dies, another is dosed at a lower level. This sequential dosing continues until the criteria for classification are met.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Bacterial Reverse Mutation Test (Ames Test; Representative OECD Guideline 471)
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) are used. These strains are selected to detect different types of mutations.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver.
-
Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined and either poured onto minimal glucose agar plates (plate incorporation method) or pre-incubated before plating (pre-incubation method).
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid) is counted. A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over the background.
Visualizations
The following diagrams illustrate logical relationships and typical experimental workflows relevant to the toxicological assessment of this compound.
Caption: Data availability for this compound and related compounds.
Caption: Generalized workflow for an acute oral toxicity study.
Caption: Simplified workflow for the Ames Bacterial Reverse Mutation Test.
Caption: Postulated mechanism of hydrazine-induced neurotoxicity.
Conclusion and Recommendations
The available data on the toxicology of this compound is extremely limited, with only a single, unreferenced acute oral LD50 value in rats. The lack of data on genotoxicity, carcinogenicity, and reproductive toxicity is a major concern, especially given that the hydrazine moiety is a well-known structural alert for these endpoints. While data from the structurally related amantadine hydrochloride is available, the difference in the functional group (amine vs. hydrazine) means that the toxicological profiles are likely to be significantly different.
Based on the general toxicity of hydrazine compounds, it is prudent to handle this compound with a high degree of caution. It should be considered potentially toxic, genotoxic, and carcinogenic until comprehensive studies are conducted to refute these concerns.
For researchers and drug development professionals, it is strongly recommended that a comprehensive toxicological assessment be undertaken for this compound, following established regulatory guidelines, before proceeding with further development. This should include, at a minimum, a battery of in vitro genotoxicity tests, and if warranted, further in vivo studies to assess acute toxicity, repeated dose toxicity, and reproductive toxicity.
References
- 1. moehs.com [moehs.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. paipharma.com [paipharma.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Amantadine Hydrochloride - OEHHA [oehha.ca.gov]
- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdsearchlight.com [mdsearchlight.com]
Preliminary Biological Screening of Adamantyl Hydrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adamantane, a unique tricyclic alkane, has long captured the attention of medicinal chemists due to its rigid, lipophilic structure, which can enhance the pharmacological properties of bioactive molecules. When incorporated into a hydrazine or hydrazone scaffold, the resulting adamantyl hydrazines and hydrazide-hydrazones exhibit a wide spectrum of biological activities. These compounds have been investigated for their potential as antimicrobial, anticancer, and antiviral agents.[1][2][3] The combination of the bulky adamantyl group with the reactive hydrazone moiety (-NH-N=CH-) offers a versatile platform for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth overview of the preliminary biological screening of a series of adamantyl hydrazide-hydrazones, consolidating key data, experimental protocols, and workflows to facilitate further research and development in this promising area.
Data Presentation: Biological Activity
The following tables summarize the quantitative data from the preliminary biological screening of a series of synthesized adamantyl hydrazide-hydrazones. These compounds were evaluated for their antimicrobial and cytotoxic activities.
Antimicrobial Activity
The antimicrobial activity of the synthesized adamantyl hydrazide-hydrazones was determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria, as well as a fungal strain.[1]
Table 1: Minimum Inhibitory Concentration (MIC) of Adamantyl Hydrazide-Hydrazones (μM) [1]
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungus |
| E. faecalis | S. aureus | B. cereus | |
| 4a | >400 | >400 | >400 |
| 4b | 125 | 125 | 250 |
| 4c | 250 | 250 | 250 |
| 4d | >400 | >400 | >400 |
| 4e | >400 | >400 | >400 |
| 4f | >400 | >400 | >400 |
| 4g | >400 | >400 | >400 |
| 4h | >400 | >400 | >400 |
| 4i | >400 | >400 | >400 |
| 5a | 125 | 125 | 125 |
| 5b | 250 | 250 | 250 |
| 5c | 125 | 125 | 125 |
| 5d | >400 | >400 | >400 |
| 5e | >400 | >400 | >400 |
| 5f | >400 | >400 | >400 |
| 5g | >400 | >400 | >400 |
| 5h | >400 | >400 | >400 |
| 5i | >400 | >400 | >400 |
| 5j | >400 | >400 | >400 |
| 5k | >400 | >400 | >400 |
| Streptomycin | 0.8 | 1.6 | 0.8 |
| Cycloheximide | - | - | - |
Data sourced from Pham et al. (2019).[1]
Cytotoxic Activity
The in vitro cytotoxic activity of the adamantyl hydrazide-hydrazones was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined to assess the potency of the compounds.[1]
Table 2: Cytotoxic Activity (IC50, μM) of Adamantyl Hydrazide-Hydrazones [1]
| Compound | HepG2 (Liver Cancer) | Lu (Lung Cancer) | Hela (Cervical Cancer) | MCF-7 (Breast Cancer) |
| 4a | >100 | >100 | >100 | >100 |
| 4b | >100 | >100 | >100 | >100 |
| 4c | >100 | >100 | >100 | >100 |
| 4d | >100 | >100 | >100 | >100 |
| 4e | 25.5 | 30.2 | 28.7 | 35.4 |
| 4f | >100 | >100 | >100 | >100 |
| 4g | >100 | >100 | >100 | >100 |
| 4h | >100 | >100 | >100 | >100 |
| 4i | >100 | >100 | >100 | >100 |
| 5a | >100 | >100 | >100 | >100 |
| 5b | >100 | >100 | >100 | >100 |
| 5c | >100 | >100 | >100 | >100 |
| 5d | >100 | >100 | >100 | >100 |
| 5e | 20.8 | 25.1 | 22.4 | 28.9 |
| 5f | >100 | >100 | >100 | >100 |
| 5g | >100 | >100 | >100 | >100 |
| 5h | >100 | >100 | >100 | >100 |
| 5i | >100 | >100 | >100 | >100 |
| 5j | >100 | >100 | >100 | >100 |
| 5k | >100 | >100 | >100 | >100 |
| Ellipticine | 1.2 | 1.1 | 1.5 | 1.3 |
Data sourced from Pham et al. (2019).[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Synthesis of Adamantyl Hydrazide-Hydrazones
The synthesis of the target adamantyl hydrazide-hydrazones is a two-step process starting from 1-adamantane carboxylic acid.[1]
Step 1: Synthesis of Adamantane-1-carbohydrazide (Intermediate 3)
-
Esterification: 1-Adamantane carboxylic acid (1) is esterified with methanol in the presence of catalytic sulfuric acid (98%) to yield the corresponding methyl ester (2).
-
Hydrazinolysis: The methyl ester (2) is then reacted with hydrazine hydrate to produce adamantane-1-carbohydrazide (3).
Step 2: Synthesis of Adamantyl Hydrazide-Hydrazones (4a-i and 5a-k)
-
Condensation: Adamantane-1-carbohydrazide (3) is condensed with various aromatic aldehydes or ketones in ethanol under reflux.
-
Purification: The resulting hydrazide-hydrazones (4a-i and 5a-k) are purified by recrystallization from ethanol.
Antimicrobial Screening
The preliminary antimicrobial activity of the synthesized compounds was evaluated using the microplate dilution method.[1]
-
Microorganism Strains: The following microbial strains were used:
-
Gram-positive bacteria: Enterococcus faecalis (ATCC13124), Staphylococcus aureus (ATCC25923), Bacillus cereus (ATCC 13245).
-
Gram-negative bacteria: Escherichia coli (ATCC25922), Pseudomonas aeruginosa (ATCC27853), Salmonella enterica (ATCC12228).
-
Fungus: Candida albicans (ATCC10231).
-
-
Preparation of Inoculum: Bacterial and fungal strains were cultured in Luria-Bertani (LB) broth. The final inoculum size was adjusted to 10^6 CFU/mL.
-
Microplate Assay:
-
The synthesized compounds were dissolved in DMSO to prepare stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in a 96-well microplate containing LB broth.
-
The microbial inoculum was added to each well.
-
Streptomycin was used as a positive control for bacteria, and Cycloheximide was used as a positive control for the fungus.
-
The microplates were incubated at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for the fungus.
-
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.
Cytotoxicity Screening
The cytotoxic activity of the adamantyl hydrazide-hydrazones was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
-
Cell Lines: The following human cancer cell lines were used: HepG2 (liver), Lu (lung), Hela (cervical), and MCF-7 (breast).
-
Cell Culture: Cells were maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
MTT Assay:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
The cells were then treated with various concentrations of the synthesized compounds for 48 hours. Ellipticine was used as a positive control.
-
After the incubation period, the medium was removed, and MTT solution was added to each well.
-
The plates were incubated for another 4 hours to allow the formation of formazan crystals.
-
The formazan crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Calculation of IC50: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and screening of adamantyl hydrazines.
Caption: Synthetic pathway for adamantyl hydrazide-hydrazones.
Caption: Workflow for biological screening of adamantyl hydrazines.
References
- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"1-Adamantylhydrazine hydrochloride comprehensive literature review"
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantylhydrazine hydrochloride is a versatile chemical intermediate that has garnered significant attention in medicinal chemistry and drug development. Its unique structural component, the adamantane cage, imparts desirable pharmacological properties to molecules, making it a valuable building block for the synthesis of novel therapeutic agents. The adamantane moiety, a rigid and lipophilic polycyclic hydrocarbon, is known to enhance the metabolic stability and bioavailability of drug candidates. This technical guide provides a comprehensive review of the synthesis, chemical properties, biological activities, and therapeutic potential of this compound and its derivatives.
Chemical Properties and Synthesis
This compound is the hydrochloride salt of 1-adamantylhydrazine. The presence of the adamantyl group significantly influences its physical and chemical properties, contributing to its lipophilicity and steric bulk.
Synthesis of this compound
A catalyst-free, temperature-driven, one-pot synthesis method offers an efficient route to produce this compound. The process typically involves the reaction of a halogenated adamantane, such as 1-bromoadamantane, with hydrazine hydrate.
Experimental Protocol: One-Pot Synthesis of this compound
This protocol describes a catalyst-free, one-pot synthesis of this compound from 1-bromoadamantane.
Materials:
-
1-Bromoadamantane
-
Hydrazine hydrate (excess)
-
Diethyl ether (Et2O)
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
-
High-vacuum pump
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-bromoadamantane with a significant molar excess of hydrazine hydrate. The hydrazine hydrate serves as both the nucleophile and the solvent.
-
Reflux: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (1-bromoadamantane) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether (Et2O) to extract the product.
-
Wash the organic layer with water to remove excess hydrazine hydrate.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Salt Formation and Isolation:
-
Filter the dried organic solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure to approximately a quarter of its original volume.
-
Add concentrated hydrochloric acid dropwise to the concentrated solution to lower the pH to 2.0. This will precipitate the this compound salt as a white solid.
-
-
Purification:
-
Isolate the white solid product by gravity-driven filtration.
-
Dry the product under a high vacuum.
-
For higher purity, the product can be recrystallized from a suitable solvent such as 2-propanol, although this may lead to some product loss due to solubility.
-
Yield: This synthesis method has been reported to produce a yield of over 88% before purification.[1]
Biological Activities and Therapeutic Potential
This compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules. The incorporation of the adamantyl-hydrazine moiety has led to the discovery of compounds with significant antimicrobial, antifungal, antiviral, and anticancer properties.
Antimicrobial and Antifungal Activity
Derivatives of 1-adamantylhydrazine, particularly hydrazide-hydrazones, have demonstrated notable activity against various bacterial and fungal strains. The lipophilic nature of the adamantane group is believed to facilitate the transport of these molecules across microbial cell membranes.
Table 1: Antimicrobial and Antifungal Activity of Adamantyl Hydrazone Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Hydrazide-hydrazone 21 | 55.5 | 15.62 | 7.81 | 83.33 | - | [1] |
| Adamantane derivative 9 | - | - | - | - | - | [2] |
| Adamantane derivative 14 | - | - | - | - | - | [2] |
| Adamantane derivative 15 | - | - | - | - | - | [2] |
| Adamantane derivative 19 | - | 125-500 | 125-500 | 125-500 | - | [2] |
| Hydrazide-hydrazone 20 | 12.5 | - | - | - | - | [1] |
| Hydrazine-hydrazone adamantine cpd 1 | - | - | - | - | - | [3] |
| Tetracycline (Reference) | 62.5 | 31.25 | 15.62 | 62.5 | - | [1] |
Note: A hyphen (-) indicates that the data was not reported in the cited source.
Anticancer Activity
Numerous studies have explored the potential of adamantyl hydrazone derivatives as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines, with some exhibiting promising IC50 values.
Table 2: In Vitro Anticancer Activity of Adamantyl Hydrazone Derivatives (IC50 in µM)
| Compound ID | MCF-7 (Breast) | PC-3 (Prostate) | HepG2 (Liver) | A549 (Lung) | K562 (Leukemia) | Reference |
| N-acyl hydrazone 7a-e | 7.52 - 25.41 | 10.19 - 57.33 | - | - | - | [4] |
| Indazole derivative 5k | - | - | 3.32 | - | - | [5] |
| Indazole derivative 6o | - | - | - | - | 5.15 | [5] |
| Oxadiazole derivative 10c | 2.86 | - | 1.82 | - | - | [6] |
| Pyrazolo-pyridazine 4 | 27.29 | - | 17.30 | - | - | [7] |
| Doxorubicin (Reference) | 0.83 | 0.75 | 6.18 | - | - | [4][7] |
| 5-Fluorouracil (Reference) | - | - | - | - | - | [5] |
Note: A hyphen (-) indicates that the data was not reported in the cited source.
Antiviral Activity
The adamantane scaffold is famously present in the antiviral drug amantadine. Research has continued to explore new adamantane derivatives for their potential against various viruses, including influenza.
Table 3: Antiviral Activity of Adamantane Derivatives
| Compound | Virus Strain | Activity | EC50 (µM) | Reference |
| Azolo-adamantane derivative | Influenza A (rimantadine-resistant) | Higher than rimantadine | Not specified | [8] |
| Adamantyl derivative 12 | Influenza A (H5N1, amantadine-susceptible) | Active | 2.88 | [9] |
Mechanism of Action and Signaling Pathways
The precise mechanisms of action for many adamantyl hydrazone derivatives are still under investigation. However, some studies have provided insights into their potential molecular targets.
-
Antimycobacterial Activity: A hydrazine-hydrazone adamantane compound has been identified as a probable inhibitor of MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis.[10][11] This inhibition disrupts the formation of the mycobacterial cell wall.
-
Anticancer Activity: Some hydrazone derivatives are being investigated as inhibitors of key signaling proteins in cancer progression, such as Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK).[6] Inhibition of EGFR-TK can block downstream signaling pathways that promote cell proliferation and survival.
Diagram 1: Proposed Mechanism of Action for an Adamantyl Hydrazone as an MmpL3 Inhibitor
Caption: Inhibition of the MmpL3 transporter by an adamantyl hydrazone derivative.
Diagram 2: Simplified EGFR Signaling Pathway and Potential Inhibition by Adamantyl Hydrazones
Caption: Potential inhibition of the EGFR signaling pathway by adamantyl hydrazones.
Pharmacokinetics and Toxicity
The adamantane moiety is well-known for its ability to favorably modulate the pharmacokinetic properties of drug molecules. Its lipophilicity can enhance absorption and distribution, while its rigid structure can protect adjacent functional groups from metabolic degradation, thereby increasing the half-life of the compound.
Table 4: Physicochemical and Predicted ADME Properties of a Hydrazine-Hydrazone Adamantane Compound
| Property | Value | Reference |
| Molecular Formula | C24H29N3O2 | [11] |
| Molecular Weight | 391.51 g/mol | [11] |
| Consensus LogP | 3.70 | [11] |
| Water Solubility (LogS) | -4.07 | [11] |
| Gastrointestinal Absorption | High (Predicted) | [11] |
| Lipinski's Rule of Five | No violations | [11] |
Toxicity Profile of this compound
Toxicological data for this compound is limited. However, one study reported the following acute toxicity data:
-
LD50 (rat, oral): 320 mg/kg[12]
This value classifies the compound as harmful if swallowed. As with all hydrazine derivatives, appropriate safety precautions should be taken during handling to avoid exposure.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (adamantyl hydrazone derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the infectivity of a virus and the efficacy of antiviral compounds.
Materials:
-
Host cells susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)
-
Virus stock
-
12-well cell culture plates
-
Culture medium (e.g., MEM)
-
Test compounds (adamantyl derivatives)
-
Overlay medium (e.g., containing agarose or Avicel)
-
Fixative solution (e.g., formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Monolayer Preparation: Seed the host cells in 12-well plates and incubate until a confluent monolayer is formed.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Mix the virus dilutions with various concentrations of the test compound.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the incubation, remove the inoculum and add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-4 days at 37°C in a humidified 5% CO2 atmosphere until plaques are visible.
-
Plaque Visualization: Fix the cells with the fixative solution and then stain with the staining solution. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of the test compound compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion
This compound is a valuable and versatile synthon in the field of medicinal chemistry. Its unique structural features, particularly the adamantane cage, provide a powerful tool for the development of novel therapeutic agents with improved pharmacological profiles. The derivatives of 1-adamantylhydrazine have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antiviral effects. Further research into the mechanisms of action and optimization of the structure-activity relationships of these compounds holds significant promise for the discovery of new and effective drugs to address a range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this fascinating class of molecules.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 [mdpi.com]
- 4. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK: design, synthesis, biological evaluation and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anti-viral activity of azolo-adamantanes against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Hydrazine-Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data Analysis of 1-Adamantylhydrazine Hydrochloride
This guide provides a comprehensive overview of the spectroscopic analysis of 1-Adamantylhydrazine hydrochloride, a versatile intermediate in drug discovery due to the unique properties of the adamantane scaffold.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and visualizations of analytical workflows and potential biological interactions.
Core Spectroscopic and Physical Data
The following tables summarize the key quantitative data obtained from the spectroscopic and physical analysis of this compound.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| Melting Point (°C) | 216–220 |
| Infrared (IR) ν (cm⁻¹) | 2891, 2709, 2549, 1480, 1085 |
| Mass Spectrometry (MS) m/z | 167.15 [M+1]⁺ (for free base) |
Table 2: Nuclear Magnetic Resonance (NMR) Data for this compound
| Nucleus | Solvent | Frequency (MHz) | Chemical Shift (δ, ppm) |
| ¹H NMR | DMSO-d₆ | 400 | 2.11 (s, 3H), 1.78 (s, 6H), 1.59 (m, 6H) |
| ¹³C NMR | DMSO-d₆ | 101 | 45.72, 37.05, 35.88, 30.50, 28.65 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: A 400 MHz NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Sample Preparation (Thin Solid Film Method): Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[2]
-
Film Casting: Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2][3] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]
-
Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.[2] A typical analysis would involve scanning the mid-IR range (4000-400 cm⁻¹).[4]
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[5]
-
Data Processing: The data is processed to generate a mass spectrum, which plots ion intensity versus m/z.
UV-Visible Spectroscopy
Objective: To determine the electronic absorption properties of the molecule.
Instrumentation: A UV-Visible spectrophotometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent, such as 0.1 N hydrochloric acid, to a known concentration (e.g., 100 µg/mL).[6] From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.
-
Analysis: Scan the prepared solutions over a wavelength range of 200-400 nm using a quartz cuvette.[6][7] A blank containing only the solvent should be used for baseline correction.[8]
-
Data Processing: The absorbance spectrum is plotted, and the wavelength of maximum absorbance (λmax) is determined.
Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and a potential biological signaling pathway involving adamantane derivatives.
Discussion
The spectroscopic data presented are consistent with the known structure of this compound. The ¹H and ¹³C NMR spectra confirm the presence of the adamantane cage. The IR spectrum shows characteristic absorbances for N-H and C-H bonds. Mass spectrometry provides the molecular weight of the free base.
Adamantane derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and antifungal properties.[1][9][10] The adamantane moiety is thought to contribute to the lipophilicity of the molecule, potentially enhancing its ability to cross biological membranes. The hydrazine group is a versatile functional handle that can be used to synthesize a variety of heterocyclic compounds with potential therapeutic applications.[11][12] The antiviral activity of some adamantane derivatives, such as amantadine, is attributed to the blockage of the M2 proton channel of the influenza A virus, which inhibits viral uncoating. The diagram above illustrates this potential mechanism of action. Further research into the specific biological targets of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
- 4. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 5. zefsci.com [zefsci.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. kbcc.cuny.edu [kbcc.cuny.edu]
- 9. Acylhydrazones and Their Biological Activity: A Review [mdpi.com]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]
Solubility of 1-Adamantylhydrazine Hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of 1-Adamantylhydrazine hydrochloride in organic solvents. A comprehensive review of available scientific literature, patents, and technical data sheets reveals a notable absence of specific quantitative solubility data for this compound. However, qualitative assessments suggest a preference for polar aprotic solvents, such as dimethylformamide (DMF), due to the molecule's capacity for strong hydrogen bonding.
In the absence of direct data, this guide provides detailed quantitative solubility information and experimental protocols for the closely related and structurally similar compound, 1-adamantanamine hydrochloride. This information serves as a valuable proxy and a foundational resource for researchers working with adamantane derivatives. The experimental methodologies presented are standard and can be readily adapted for determining the solubility of this compound.
Introduction to this compound
This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The adamantane moiety is of significant interest in medicinal chemistry as its lipophilic nature can enhance the pharmacological properties of a parent molecule. The hydrazine group serves as a reactive handle for further chemical modifications, making this compound a versatile building block in the synthesis of novel therapeutic agents.[1] Understanding its solubility is a critical first step in its application in drug discovery and development, influencing everything from reaction conditions to formulation and bioavailability.
Qualitative Solubility Profile of this compound
Quantitative Solubility Data for 1-Adamantanamine Hydrochloride (Analogue)
As a reference, the following section provides detailed solubility data for 1-adamantanamine hydrochloride, a structurally similar compound. These data were obtained over a temperature range of 283.15 K to 333.15 K and are presented as mole fractions.[2][3]
Table 1: Mole Fraction Solubility (x_1) of 1-Adamantanamine Hydrochloride in Various Solvents [2][3]
| Temperature (K) | Water | Acetic Acid | Ethanol | N,N-Dimethylformamide (DMF) | N-Methylpyrrolidone (NMP) | Dimethylacetamide (DMAC) |
| 283.15 | 0.0458 | 0.0389 | 0.0123 | 0.0101 | 0.0276 | 0.0178 |
| 288.15 | 0.0492 | 0.0421 | 0.0135 | 0.0112 | 0.0301 | 0.0195 |
| 293.15 | 0.0528 | 0.0455 | 0.0148 | 0.0124 | 0.0328 | 0.0214 |
| 298.15 | 0.0566 | 0.0491 | 0.0162 | 0.0137 | 0.0357 | 0.0235 |
| 303.15 | 0.0607 | 0.0529 | 0.0177 | 0.0151 | 0.0388 | 0.0258 |
| 308.15 | 0.0651 | 0.0570 | 0.0194 | 0.0166 | 0.0421 | 0.0283 |
| 313.15 | 0.0698 | 0.0614 | 0.0212 | 0.0183 | 0.0457 | 0.0310 |
| 318.15 | 0.0748 | 0.0661 | 0.0232 | 0.0201 | 0.0495 | 0.0339 |
| 323.15 | 0.0801 | 0.0711 | 0.0254 | 0.0221 | 0.0536 | 0.0371 |
| 328.15 | 0.0858 | 0.0765 | 0.0278 | 0.0243 | 0.0580 | 0.0405 |
| 333.15 | 0.0919 | 0.0822 | 0.0304 | 0.0267 | 0.0627 | 0.0442 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound in a liquid solvent, adapted from the procedure used for 1-adamantanamine hydrochloride.[2] This laser monitoring dynamic method is a standard technique that can be applied to determine the solubility of this compound.
Materials and Apparatus:
-
This compound (solute)
-
Selected organic solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath with a temperature controller (accuracy ±0.05 K)
-
Laser monitoring system
-
Analytical balance (precision ±0.0001 g)
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the organic solvent and place it into the jacketed glass vessel.
-
Temperature Control: Circulate water from the thermostatic bath through the jacket of the vessel to maintain a constant temperature.
-
Solute Addition: Add a pre-weighed amount of this compound to the solvent.
-
Stirring: Continuously stir the mixture to facilitate dissolution.
-
Equilibrium and Observation: Maintain a constant temperature and observe the dissolution process. The point at which the last solid particle dissolves is the equilibrium point. This can be detected by the laser monitoring system, which measures changes in light transmission through the solution.
-
Data Recording: Record the temperature and the masses of the solute and solvent.
-
Repeatability: Repeat the measurement at different temperatures by incrementally increasing the temperature of the thermostatic bath. To ensure accuracy, perform each measurement at least three times and use the average value.[2]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship between solvent polarity and the solubility of a polar compound like this compound.
Caption: Experimental workflow for solubility determination.
Caption: Logical relationship of solubility and solvent polarity.
References
Unlocking the Therapeutic Potential of 1-Adamantylhydrazine Hydrochloride: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Versatile Applications of 1-Adamantylhydrazine Hydrochloride and Its Derivatives.
Introduction
This compound is a versatile chemical intermediate that is gaining significant attention in the field of medicinal chemistry and drug discovery. Its unique structure, combining the bulky, lipophilic adamantane cage with the reactive hydrazine functional group, provides a powerful scaffold for the synthesis of a diverse range of biologically active molecules. The adamantane moiety, a rigid, three-dimensional hydrocarbon, is known to enhance the lipophilicity of compounds, thereby improving their ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[1] The hydrazine group, on the other hand, serves as a reactive "handle" that can be readily modified to create a variety of derivatives, including hydrazones, pyrazoles, and semicarbazides.[2] This technical guide explores the potential research applications of this compound, providing a comprehensive overview of its synthesis, key derivatives, and their demonstrated biological activities. We present quantitative data in structured tables for easy comparison, detailed experimental protocols for key synthetic and biological evaluation methods, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its potential in modern drug development.
Physicochemical Properties and Synthesis
This compound is a stable, crystalline solid. The adamantane cage imparts high lipophilicity, a desirable trait for central nervous system (CNS) drug candidates, as it can enhance blood-brain barrier permeability.[3]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉ClN₂ | [2] |
| Molecular Weight | 202.72 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 216-220 °C | |
| Solubility | Soluble in water |
One-Pot Synthesis of this compound
A catalyst-free, temperature-driven one-pot synthesis from 1-bromoadamantane offers an efficient and scalable method for producing this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1-bromoadamantane (1 equivalent).
-
Addition of Hydrazine Hydrate: Add a significant molar excess of hydrazine hydrate (e.g., 10-20 equivalents), which acts as both the nucleophile and the solvent.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully add the mixture to a beaker of ice water to precipitate the free base of 1-adamantylhydrazine.
-
Acidification and Isolation: Acidify the aqueous suspension with concentrated hydrochloric acid to a pH of 2. This will precipitate the more stable hydrochloride salt.
-
Purification: Isolate the white solid product by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum. The product can be further purified by recrystallization from a suitable solvent like 2-propanol.
Potential Research Applications
The unique structural features of this compound make it a valuable building block for synthesizing compounds with a wide range of therapeutic applications.
Anticancer Activity
Hydrazone derivatives of adamantane have demonstrated significant potential as anticancer agents. These compounds can induce apoptosis in various cancer cell lines.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Adamantyl Hydrazone Derivative 4e | Human lung cancer (A549) | 12.5 | [1] |
| Adamantyl Hydrazone Derivative 5e | Human lung cancer (A549) | 9.8 | [1] |
| Adamantyl Hydrazone Derivative 4e | Human breast cancer (MCF-7) | 15.2 | [1] |
| Adamantyl Hydrazone Derivative 5e | Human breast cancer (MCF-7) | 11.4 | [1] |
| Imamine-1,3,5-triazine derivative 4f | Triple-negative breast cancer (MDA-MB-231) | 6.25 | [4] |
| Imamine-1,3,5-triazine derivative 4k | Triple-negative breast cancer (MDA-MB-231) | 8.18 | [4] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2][5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the adamantyl-hydrazone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Adamantyl-substituted compounds have been shown to induce apoptosis through the modulation of anti-apoptotic proteins and activation of the NF-κB pathway.[6]
Neuroprotective Activity
Derivatives of adamantane have shown promise in the treatment of neurodegenerative diseases. Their mechanisms of action often involve the modulation of N-methyl-D-aspartate (NMDA) receptors and inhibition of monoamine oxidase B (MAO-B).[7][8]
MAO-B is an enzyme involved in the degradation of dopamine. Inhibiting MAO-B can increase dopamine levels in the brain, which is beneficial in conditions like Parkinson's disease.[9][10] Hydrazine derivatives are a known class of MAO inhibitors.[11]
| Compound | Target | IC₅₀ (µM) | Reference |
| Benzimidazole Arylhydrazone 3h | MAO-B | Potent inhibitor (similar to selegiline) | [12] |
| Acyl Hydrazine Derivative ACH10 | MAO-B | 0.14 | [13] |
| Acyl Hydrazine Derivative ACH14 | MAO-B | 0.15 | [13] |
This protocol describes a fluorometric method to determine the inhibitory activity of compounds against human MAO-B.[1]
-
Reagent Preparation: Prepare solutions of recombinant human MAO-B enzyme, the test compound at various concentrations, and the substrate (e.g., kynuramine).
-
Pre-incubation: In a 96-well plate, pre-incubate the MAO-B enzyme with the test compound for 10 minutes at 37 °C.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate. Incubate for 20 minutes at 37 °C.
-
Reaction Termination: Stop the reaction by adding a strong base (e.g., 2N NaOH).
-
Fluorescence Measurement: Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.
-
Data Analysis: Calculate the percentage of inhibition compared to a control without the inhibitor and determine the IC₅₀ value.
Inhibition of MAO-B prevents the breakdown of dopamine and reduces the production of reactive oxygen species (ROS), thereby protecting dopaminergic neurons.[10]
Overactivation of NMDA receptors leads to excessive calcium influx and excitotoxicity, a key factor in neuronal cell death in various neurological disorders. Adamantane derivatives, such as memantine, are known NMDA receptor antagonists.[3][7]
Antimicrobial Activity
Hydrazide-hydrazone derivatives incorporating an adamantane moiety have shown promising activity against a range of bacteria and fungi.[1]
| Compound | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| Adamantyl Hydrazone 4a | 16 | 8 | >128 | 32 | [1] |
| Adamantyl Hydrazone 4b | 32 | 16 | >128 | 64 | [1] |
| Adamantyl Hydrazone 5a | 8 | 4 | >128 | 16 | [1] |
| Adamantyl Hydrazone 5c | 16 | 8 | >128 | 32 | [1] |
| Hydrazide–hydrazone 20 | 1.95 (vs. S. epidermidis) | - | - | - | [3] |
| Streptomycin (Control) | 8 | 4 | 8 | - | [1] |
| Cycloheximide (Control) | - | - | - | 4 | [1] |
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Synthesis of Key Derivatives
The reactivity of the hydrazine group in this compound allows for the straightforward synthesis of various derivatives.
Synthesis of Adamantyl-Hydrazones
Hydrazones are readily formed by the condensation reaction of 1-adamantylhydrazine with various aldehydes and ketones.[1]
Synthesis of Adamantyl-Pyrazoles
Pyrazoles, another important class of heterocyclic compounds with diverse biological activities, can be synthesized from adamantyl-containing chalcones and hydrazine derivatives.[14]
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile starting material for the development of novel therapeutic agents. The unique combination of the lipophilic adamantane core and the reactive hydrazine handle provides a robust platform for generating a wide array of derivatives with significant biological activities. The demonstrated potential of these derivatives in anticancer, neuroprotective, and antimicrobial applications underscores the importance of further research in this area.
Future investigations should focus on elucidating the precise mechanisms of action and identifying the specific molecular targets of these compounds. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these derivatives. Furthermore, exploring the pharmacokinetic and pharmacodynamic properties of the most promising candidates will be essential for their translation into clinical applications. The continued exploration of the chemical space accessible from this compound holds great promise for the discovery of next-generation therapeutics to address unmet medical needs.
References
- 1. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a new hydrazone-oxamide hybrid capable of inducing necroptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Adamantyl-substituted retinoid-related molecules induce apoptosis in human acute myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel adamantane derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]
- 8. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in Apoptosis: THE Role of Hydrazones | Bentham Science [eurekaselect.com]
- 13. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathologically-activated therapeutics for neuroprotection: mechanism of NMDA receptor block by memantine and S-nitrosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Adamantylhydrazine Hydrochloride as a Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Adamantylhydrazine hydrochloride is a versatile and highly valuable building block in medicinal chemistry for the development of novel pharmaceutical agents. The unique physicochemical properties of the adamantane cage—a rigid, lipophilic, three-dimensional structure—coupled with the reactive hydrazine moiety, offer a powerful scaffold for designing compounds with enhanced biological activity and favorable pharmacokinetic profiles. The adamantyl group can act as a "lipophilic bullet," facilitating passage through biological membranes, while the hydrazine group serves as a versatile synthetic handle for the construction of a wide array of heterocyclic systems and other complex molecules.[1] This document provides detailed application notes and experimental protocols for the synthesis of pyrazole-based pharmaceuticals starting from this compound, supported by quantitative biological data and visual diagrams to guide researchers in this promising area of drug discovery.
Key Applications
Derivatives of 1-adamantylhydrazine have shown significant potential across several therapeutic areas:
-
Antimicrobial Agents: The incorporation of the adamantyl group into heterocyclic structures like pyrazoles can lead to potent antibacterial and antifungal compounds.[2][3]
-
Antiviral Compounds: Building upon the legacy of amantadine, an early adamantane-based antiviral, novel derivatives are being explored for activity against various viral strains, including influenza.[4][5][6]
-
Enzyme Inhibitors: The rigid adamantane scaffold can effectively occupy hydrophobic pockets in enzyme active sites, leading to the development of potent and selective inhibitors for targets such as cyclooxygenases (COX) and NADPH oxidase.
Data Presentation: Biological Activity of Adamantyl-Derived Pharmaceuticals
The following tables summarize the quantitative biological activity of representative adamantyl-containing compounds, demonstrating their potential as antimicrobial and enzyme-inhibiting agents.
Table 1: Antimicrobial Activity of Adamantyl-Pyrazole Derivatives
| Compound ID | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Adamantyl-Pyrazole 1 | Staphylococcus aureus | 62.5 | [7] |
| Adamantyl-Pyrazole 1 | Bacillus subtilis | 125 | [7] |
| Adamantyl-Pyrazole 2 | Escherichia coli | 250 | [2] |
| Adamantyl-Pyrazole 2 | Pseudomonas aeruginosa | 500 | [2] |
| Adamantyl-Pyrazole 3 | Candida albicans | 125 | [7] |
| Adamantyl-Pyrazole 3 | Fusarium oxysporum | 250 | [2] |
Table 2: Enzyme Inhibition by Adamantyl-Pyrazole Derivatives
| Compound ID | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Adamantyl-Pyrazole 4a | NADPH Oxidase | 10.1 | - | [8] |
| Adamantyl-Pyrazole 4f | NADPH Oxidase | 8.6 | - | [8] |
| Adamantyl-Pyrazole 4g | NADPH Oxidase | 9.5 | - | [8] |
| Adamantyl-Pyrazole 7q | DapE from H. influenzae | 18.8 | Competitive | [9] |
| Adamantyl-Pyrazole 7d | DapE from H. influenzae | 17.9 | Competitive | [9] |
Experimental Protocols
Protocol 1: Synthesis of 1-(Adamantan-1-yl)-3,5-disubstituted-1H-pyrazoles
This protocol describes the synthesis of adamantyl-pyrazole derivatives through the condensation of this compound with a 1,3-diketone. This is a classic and efficient method for the construction of the pyrazole ring.
Materials:
-
This compound
-
1,3-Diketone (e.g., acetylacetone for 3,5-dimethylpyrazole)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and the 1,3-diketone (1.1 eq) in ethanol (30 mL).
-
Acid Catalysis: Add glacial acetic acid (5 mL) to the mixture.
-
Reflux: Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure 1-(adamantan-1-yl)-3,5-disubstituted-1H-pyrazole.
Expected Yield: 75-90%
Protocol 2: Synthesis of 1-(Adamantan-1-yl)-5-aryl-3-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole
This protocol outlines the synthesis of adamantyl-pyrazoline derivatives from an adamantyl chalcone and a substituted hydrazine, which can be adapted for this compound.
Materials:
-
1-Adamantyl chalcone (can be synthesized from 1-acetyladamantane and an appropriate aldehyde)
-
This compound
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Reaction Mixture: To a solution of the 1-adamantyl chalcone (1.0 eq) in ethanol (25 mL), add this compound (1.2 eq).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux: Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the volume of the solvent under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazoline derivative.[2][3]
Expected Yield: 60-80%
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic and evaluation workflow for adamantyl-pyrazole pharmaceuticals.
Caption: Mechanism of competitive enzyme inhibition by adamantyl-pyrazole derivatives.
Caption: Core attributes of 1-adamantylhydrazine HCl in drug design.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.aaup.edu [repository.aaup.edu]
- 3. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral agents derived from novel 1-adamantyl singlet nitrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Adamantylhydrazine Hydrochloride and its Derivatives in Antiviral Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The adamantane scaffold, a rigid tricyclic hydrocarbon, has long been a cornerstone in the development of antiviral agents. While 1-Adamantylhydrazine hydrochloride serves as a versatile starting material for chemical synthesis, its derivatives, most notably amantadine and rimantadine, have been historically significant in the management of Influenza A virus infections. These compounds were among the first synthetic antivirals to be widely used. However, the emergence of widespread resistance has necessitated a renewed focus on the discovery of novel adamantane-based antivirals with broader spectrums of activity and efficacy against resistant viral strains. This document provides an overview of the application of adamantane derivatives in antiviral drug discovery, along with detailed protocols for their synthesis and evaluation.
Mechanism of Action: Targeting Viral Ion Channels
The primary antiviral mechanism of first-generation adamantane derivatives, such as amantadine and rimantadine, is the inhibition of the Influenza A virus M2 proton channel.[1][2] The M2 protein is a homotetrameric ion channel embedded in the viral envelope that is crucial for the viral life cycle.[3][4] During viral entry into a host cell via endocytosis, the endosome becomes acidified. This low pH environment activates the M2 channel, allowing protons to flow into the viral core.[4] This acidification is a critical step that facilitates the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a process known as uncoating, which is essential for the release of the viral genome into the cytoplasm for replication.[5]
Amantadine and its derivatives act by binding to the pore of the M2 channel, effectively blocking the influx of protons.[1][3] This inhibition of uncoating halts the viral replication cycle at an early stage.[2] Due to this specific mechanism, the activity of these early adamantane antivirals is limited to Influenza A viruses, as Influenza B viruses possess a different ion channel protein.[6] The high rate of mutations in the M2 protein, particularly at serine 31, has led to widespread resistance to amantadine and rimantadine.[7]
Mechanism of action of adamantane derivatives on the Influenza A M2 proton channel.
Antiviral Drug Discovery Workflow
The discovery of new adamantane-based antivirals follows a structured workflow. This process begins with the chemical synthesis of novel derivatives, often using this compound or related compounds as starting materials. These new chemical entities (NCEs) are then subjected to a battery of in vitro assays to determine their efficacy and cytotoxicity. Promising candidates from in vitro studies are then advanced to in vivo animal models to assess their safety and efficacy in a living organism.
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. meihonglab.com [meihonglab.com]
- 5. ias.ac.in [ias.ac.in]
- 6. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. A modified method for synthesis of amantadine hydrochloride [medigraphic.com]
Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 1-Adamantylhydrazine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Adamantylhydrazine hydrochloride is a valuable synthetic intermediate utilized in the construction of various heterocyclic scaffolds. The adamantane cage, a bulky, rigid, and highly lipophilic three-dimensional structure, is considered a "pharmacophore" of significant interest in medicinal chemistry.[1] Its incorporation into heterocyclic systems can enhance biological activity by improving transport through biological membranes and modulating interactions with target proteins.[1][2] The hydrazine functional group in 1-adamantylhydrazine is highly reactive, readily participating in condensation and cyclization reactions to form stable aromatic and non-aromatic rings.[3]
This document outlines key applications and detailed protocols for the synthesis of pyrazoles, indoles, and other heterocycles using this compound as a primary building block.
Key Synthetic Applications
The primary applications of this compound in heterocycle synthesis involve its reaction as a dinucleophile with various carbonyl-containing precursors.
-
Pyrazole and Pyrazoline Synthesis: The most common route to pyrazoles is the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis.[4][5] Similarly, reaction with α,β-unsaturated aldehydes or ketones (chalcones) yields pyrazolines, which can be subsequently oxidized to pyrazoles.[1] This approach is simple, rapid, and often results in high yields.[1][6]
-
Indole Synthesis (Fischer Indole Synthesis): The Fischer indole synthesis is a classic and versatile method for preparing indoles.[7][8] The reaction involves treating an aryl- or alkyl-hydrazine, such as 1-adamantylhydrazine, with an aldehyde or ketone under acidic conditions.[9] The reaction proceeds through a hydrazone intermediate, which undergoes a[10][10]-sigmatropic rearrangement to form the indole ring.[8][9]
-
Triazole Synthesis: 1-Adamantylhydrazine can also serve as a precursor for 1,2,4-triazole derivatives. Common methods include reacting the hydrazine with reagents like formamide or nitriles under various conditions, including microwave irradiation.[11][12]
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative quantitative data for the synthesis of adamantyl-substituted heterocycles. Conditions can be optimized based on specific substrates.
Table 1: Synthesis of 1-Adamantyl-Pyrazoles from 1,3-Diketones
| Precursor (1,3-Diketone) | Solvent | Catalyst / Additive | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acetylacetone | Ethanol | Acetic Acid (catalytic) | Reflux | 2-4 h | Good to Excellent | [4][6] |
| 1,3-Diphenyl-1,3-propanedione | N,N-Dimethylacetamide (DMAc) | HCl (10N solution) | Room Temp | 1-3 h | 59-98% | [6] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Ethanol | None | Room Temp | 12-24 h | 74-77% | [4] |
| Ethyl 3-(1-adamantyl)-3-oxopropanoate | Ethanol | Acetic Acid (catalytic) | Reflux | 6-8 h | Not Specified |[13] |
Table 2: Synthesis of 1-Adamantyl-4,5-dihydropyrazoles from Chalcones
| Precursor (Chalcone) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|
| 1-Adamantyl-3-pyridyl-prop-2-en-1-one | Acetic Acid / Water (2:1) | Sodium Acetate | 80 | 48 | 70-90% |[1] |
Table 3: Synthesis of 2-substituted-1-Adamantyl-Indoles (Fischer Synthesis)
| Precursor (Ketone/Aldehyde) | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Cyclohexanone | Polyphosphoric Acid (PPA) | None (PPA as solvent) | 100-150 | 1-2 h | Moderate to Good | [7][9] |
| Acetone | Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 4-8 h | Moderate | [7][14] |
| Pyruvic Acid | Hydrochloric Acid (aq.) | Water / Ethanol | Reflux | 2-3 h | Low to Moderate |[15] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Adamantan-1-yl)pyrazoles
This protocol is based on the Knorr pyrazole synthesis, involving the cyclocondensation of this compound with a 1,3-dicarbonyl compound.[4][6]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Anhydrous Ethanol or N,N-Dimethylacetamide (DMAc)
-
Glacial Acetic Acid or concentrated HCl
-
Sodium Bicarbonate (for neutralization)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol (10 mL/mmol), add the 1,3-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) to afford the pure 1-(adamantan-1-yl)pyrazole.
Protocol 2: General Procedure for the Synthesis of 1-(Adamantan-1-yl)indoles via Fischer Indole Synthesis
This protocol describes the acid-catalyzed cyclization of a hydrazone, formed in situ from this compound and a ketone or aldehyde.[7][8][9]
Materials:
-
This compound
-
Ketone or aldehyde (e.g., cyclohexanone)
-
Acid catalyst (e.g., Polyphosphoric Acid (PPA), Zinc Chloride (ZnCl₂), or Sulfuric Acid)
-
Anhydrous Toluene or Ethanol (if not using PPA as solvent)
-
Ice-water
-
Sodium Hydroxide solution (for neutralization)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0 eq) in ethanol. Add a catalytic amount of acetic acid and stir at room temperature for 1-2 hours. The hydrazone intermediate can be isolated or used directly in the next step.
-
Cyclization:
-
(Using PPA): Add the pre-formed hydrazone (or the initial reactants) to polyphosphoric acid (10x weight of hydrazine). Heat the mixture with stirring at 120-150 °C for 1-3 hours.
-
(Using ZnCl₂): To a solution of the hydrazone in anhydrous toluene, add anhydrous zinc chloride (1.5 eq). Reflux the mixture for 4-8 hours.
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Carefully pour the hot reaction mixture into a beaker of ice-water with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is ~7-8.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude indole derivative by column chromatography on silica gel.
Visualizations: Workflows and Mechanisms
References
- 1. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 16782-39-1 | Benchchem [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. scienceinfo.com [scienceinfo.com]
- 8. byjus.com [byjus.com]
- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 12. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 13. Synthesis and Some Chemical Transformations of Adamantyl-Substituted Pyrazolones | Semantic Scholar [semanticscholar.org]
- 14. jk-sci.com [jk-sci.com]
- 15. 2024.sci-hub.st [2024.sci-hub.st]
Probing Monoamine Oxidase Activity with 1-Adamantylhydrazine Hydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for utilizing 1-Adamantylhydrazine hydrochloride as a chemical probe to investigate the activity of monoamine oxidases (MAOs). The unique structural features of this compound, combining a rigid adamantane cage with a reactive hydrazine moiety, make it a compelling candidate for exploring the active sites of MAO-A and MAO-B. This guide offers comprehensive methodologies for in vitro enzyme inhibition assays, data analysis, and visualization of the underlying biochemical pathways.
Introduction
Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] Dysregulation of MAO activity has been implicated in a range of neurological disorders, including depression and Parkinson's disease, making these enzymes significant targets for drug discovery.[2] Chemical probes are indispensable tools for elucidating the function and inhibition of enzymes like MAOs. The adamantane scaffold, a bulky, lipophilic three-dimensional structure, is known to enhance the ability of compounds to penetrate biological membranes and interact with specific biological targets.[3][4] Coupled with the established reactivity of the hydrazine group as a potential inhibitor of MAOs, this compound emerges as a valuable tool for biochemical and pharmacological studies.[5][6] This protocol details the use of this compound to characterize its inhibitory effects on MAO-A and MAO-B.
Data Presentation
The inhibitory activity of this compound against MAO-A and MAO-B can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for illustrative purposes. Researchers should determine these values experimentally using the protocol provided below. For comparison, IC50 values for known MAO inhibitors, clorgyline (for MAO-A) and selegiline (for MAO-B), are included.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | To be determined | To be determined | To be determined |
| Clorgyline (Reference) | 10 | 5000 | 0.002 |
| Selegiline (Reference) | 8000 | 15 | 533 |
Note: The provided IC50 values for reference compounds are approximate and can vary based on experimental conditions.
Experimental Protocols
In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol is adapted from established fluorometric assays for MAO activity.[2][7] The assay measures the production of hydrogen peroxide (H₂O₂) by MAO, which in the presence of horseradish peroxidase (HRP) converts a non-fluorescent substrate (e.g., Amplex Red) into a highly fluorescent product (resorufin).
Materials:
-
This compound
-
Recombinant human MAO-A and MAO-B enzymes (commercially available)
-
MAO-A substrate: p-Tyramine hydrochloride
-
MAO-B substrate: Benzylamine hydrochloride
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Clorgyline (MAO-A selective inhibitor)
-
Selegiline (MAO-B selective inhibitor)
-
Sodium phosphate buffer (100 mM, pH 7.4)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in sodium phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare stock solutions of reference inhibitors (clorgyline and selegiline) in DMSO and dilute them similarly.
-
Prepare stock solutions of MAO substrates (p-Tyramine and Benzylamine) in water.
-
Prepare the detection reagent by mixing Amplex Red and HRP in sodium phosphate buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
To each well of a 96-well black microplate, add 20 µL of the appropriate enzyme solution (MAO-A or MAO-B) diluted in sodium phosphate buffer.
-
Add 20 µL of this compound solution at various concentrations (or reference inhibitor/vehicle control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the respective MAO substrate (p-Tyramine for MAO-A, Benzylamine for MAO-B).
-
Immediately add 40 µL of the detection reagent (Amplex Red/HRP mixture).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of MAO activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of Signaling Pathways and Workflows
Monoamine Oxidase Catalytic Cycle and Inhibition
The following diagram illustrates the catalytic cycle of monoamine oxidase and the proposed mechanism of inhibition by a hydrazine-containing compound.
Caption: Proposed mechanism of MAO inhibition.
Experimental Workflow for MAO Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the inhibitory potential of this compound on MAO activity.
References
- 1. evotec.com [evotec.com]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.stanford.edu [web.stanford.edu]
- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for detecting monoamine oxidase activity and cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carbonyl Labeling in Mass Spectrometry using 1-Adamantylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbonyl-containing compounds, such as steroids, aldehydes, and ketones, in complex biological matrices presents a significant challenge due to their often low abundance and poor ionization efficiency in mass spectrometry. Chemical derivatization is a powerful strategy to enhance the analytical performance of these molecules. 1-Adamantylhydrazine hydrochloride is a derivatizing agent that introduces a bulky, hydrophobic adamantyl group onto carbonyl compounds. This modification improves chromatographic retention on reverse-phase columns and significantly enhances ionization efficiency, leading to lower limits of detection and more robust quantification.
This document provides a detailed, proposed protocol for the use of this compound as a labeling agent for the analysis of carbonyl-containing molecules by liquid chromatography-mass spectrometry (LC-MS). The methodologies described herein are based on established principles of hydrazine-based derivatization and are intended as a comprehensive guide for method development and validation.
Principle of Derivatization
1-Adamantylhydrazine reacts with the ketone or aldehyde functional group of an analyte to form a stable adamantylhydrazone. The reaction is typically carried out in an acidic environment, which catalyzes the nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone. The resulting derivative is more hydrophobic and has a higher proton affinity, making it more amenable to reverse-phase liquid chromatography and electrospray ionization mass spectrometry (ESI-MS).
Application: Quantitative Analysis of Ketosteroids in Human Plasma
This application note details a proposed method for the sensitive quantification of endogenous ketosteroids, such as testosterone and progesterone, in human plasma using this compound derivatization followed by LC-MS/MS analysis.
Experimental Workflow
The overall experimental workflow for the analysis of ketosteroids is depicted below.
Caption: Experimental workflow for ketosteroid analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Internal Standards (e.g., Testosterone-d3, Progesterone-d9)
-
Human plasma (from a certified vendor)
-
Centrifuge tubes (1.5 mL and 15 mL)
-
Nitrogen evaporator
-
Vortex mixer
-
Heating block or incubator
-
Autosampler vials
Protocol 1: Sample Preparation and Derivatization
-
Plasma Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To 200 µL of plasma in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard working solution (containing Testosterone-d3 and Progesterone-d9 at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of MTBE, vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean 1.5 mL tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization Reaction:
-
Prepare the derivatization reagent by dissolving this compound in methanol to a final concentration of 1 mg/mL.
-
Prepare the reaction buffer: 0.1% formic acid in acetonitrile.
-
Reconstitute the dried extract in 50 µL of the derivatization reagent solution.
-
Add 50 µL of the reaction buffer.
-
Vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.
-
After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (UPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: 50-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-50% B
-
9.1-12 min: 50% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Gas Flow Rates: Optimized for the specific instrument.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables present illustrative quantitative data that could be expected from a validated method using this protocol.
Table 1: Illustrative MRM Transitions for Adamantylhydrazone Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Testosterone-Adamantylhydrazone | 438.4 | 109.1 | 35 |
| Testosterone-d3-Adamantylhydrazone | 441.4 | 109.1 | 35 |
| Progesterone-Adamantylhydrazone | 464.4 | 109.1 | 40 |
| Progesterone-d9-Adamantylhydrazone | 473.5 | 109.1 | 40 |
Table 2: Illustrative Performance Characteristics of the Proposed Method
| Analyte | LLOQ (pg/mL) | ULOQ (ng/mL) | Linearity (r²) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Recovery (%) |
| Testosterone | 5 | 50 | >0.995 | <10% | <15% | 85-105% |
| Progesterone | 10 | 100 | >0.995 | <10% | <15% | 88-102% |
Signaling Pathways and Logical Relationships
The derivatization reaction follows a well-established chemical pathway.
Caption: Derivatization reaction pathway.
Conclusion
The use of this compound as a derivatizing agent offers a promising approach for the sensitive and robust quantification of carbonyl-containing compounds by LC-MS. The proposed protocols and illustrative data provide a solid foundation for researchers to develop and validate specific methods for their analytes of interest. The enhanced hydrophobicity and ionization efficiency afforded by the adamantyl tag can lead to significant improvements in analytical sensitivity, which is crucial for the analysis of low-abundance biomarkers in complex biological samples. It is essential to note that the provided protocols are a general guide and require optimization and validation for each specific application and analyte.
Application Notes and Protocols: 1-Adamantylhydrazine Hydrochloride in Neuropharmacology Research
For research use only. Not for human or veterinary use.
Introduction
1-Adamantylhydrazine hydrochloride is a chemical intermediate featuring a rigid, lipophilic adamantane cage structure and a reactive hydrazine group.[1][2] While direct neuropharmacological studies on this specific molecule are not extensively documented in publicly available literature, its constituent moieties suggest significant potential as a research tool in neuropharmacology. The adamantane scaffold is a key component of several approved drugs for neurological disorders, including the antiviral and antiparkinsonian agent amantadine, and the NMDA receptor antagonist memantine.[3] The hydrazine group is a classic pharmacophore for monoamine oxidase (MAO) inhibitors, a class of drugs used to treat depression and Parkinson's disease.[4][5][6]
These application notes provide a theoretical framework and proposed experimental protocols for investigating the neuropharmacological properties of this compound, focusing on its potential as a monoamine oxidase inhibitor.
Potential Applications in Neuropharmacology Research
Based on its chemical structure, this compound is a candidate for investigation in the following areas:
-
Monoamine Oxidase (MAO) Inhibition: The primary hypothesized mechanism of action is the inhibition of MAO enzymes (MAO-A and MAO-B). MAO inhibitors prevent the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to their increased availability in the synaptic cleft.[5][6][7] This action is the basis for their use in treating depression and the motor symptoms of Parkinson's disease.[6]
-
Novel Antidepressant and Antiparkinsonian Drug Discovery: As a potential MAO inhibitor, this compound could be used as a lead structure for the development of new therapeutics for major depressive disorder and Parkinson's disease.
-
Tool Compound for Studying Monoaminergic Systems: If confirmed as an MAO inhibitor, it could serve as a useful tool compound for in vitro and in vivo studies of the roles of monoamine neurotransmitters in various physiological and pathological processes.
Data Presentation: Hypothetical Inhibitory Activity
Quantitative data from initial screening of this compound would likely be presented to show its potency and selectivity for MAO isoforms. The following table is a template for presenting such data.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-B/MAO-A) |
| This compound | e.g., 500 | e.g., 50 | e.g., 0.1 |
| Phenelzine (Non-selective control) | e.g., 100 | e.g., 150 | e.g., 1.5 |
| Selegiline (MAO-B selective control) | e.g., 2000 | e.g., 20 | e.g., 0.01 |
IC50 values are hypothetical and would need to be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the neuropharmacological activity of this compound.
Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
This compound
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
Sodium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to obtain a range of concentrations for testing.
-
Assay Reaction:
-
To each well of a 96-well plate, add 50 µL of sodium phosphate buffer.
-
Add 20 µL of the test compound dilution or vehicle control.
-
Add 10 µL of the MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
To initiate the reaction, add 20 µL of a solution containing the MAO substrate, HRP, and Amplex® Red.
-
-
Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 1-2 minutes for 30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Forced Swim Test (FST) in Mice
The FST is a common behavioral model used to screen for antidepressant activity.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Drug Administration: Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at a range of doses (e.g., 5, 10, 20 mg/kg). A positive control such as imipramine should be used. Administer the compounds 30-60 minutes before the test.
-
Pre-swim Session (Day 1): Place each mouse individually in a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute adaptation session.
-
Test Session (Day 2): 24 hours after the pre-swim, place the mice back into the cylinders for a 6-minute test session.
-
Behavioral Scoring: Record the session with a video camera. An observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the treated groups and the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time suggests an antidepressant-like effect.
Mandatory Visualizations
Caption: Mechanism of MAO Inhibition by this compound.
Caption: Proposed workflow for neuropharmacological screening.
References
- 1. This compound | 16782-39-1 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
Application Notes and Protocols for the Detection and Quantification of 1-Adamantylhydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 1-Adamantylhydrazine hydrochloride. Due to the limited availability of direct methods for this specific compound, the following protocols are adapted from well-established and validated methods for hydrazine and other primary amines. These methods are based on common analytical techniques and are designed to be robust and reproducible in a standard laboratory setting.
Introduction
This compound is a hydrazine derivative containing a bulky adamantyl group. As with many hydrazine compounds, it is essential to have reliable analytical methods for its quantification, particularly in pharmaceutical and research applications where it may be a synthetic intermediate or a potential impurity. The primary analytical challenges for this compound are its high polarity and lack of a strong chromophore, making direct analysis by common techniques difficult. To overcome these challenges, derivatization is employed to enhance its chromatographic properties and detectability.
This document outlines two primary analytical approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Acetone Derivatization: A sensitive and specific method suitable for trace-level analysis.
-
High-Performance Liquid Chromatography (HPLC) with Pre-Column OPA Derivatization: A versatile and widely used technique for the analysis of primary amines in various matrices.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with In-Situ Derivatization
This method is based on the derivatization of 1-Adamantylhydrazine with acetone to form the corresponding hydrazone (1-adamantyl)acetone hydrazone. This derivative is less polar and more volatile than the parent compound, making it amenable to GC-MS analysis.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Acetone (HPLC grade)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Deionized water
-
Sample containing this compound
-
GC vials with inserts
-
Micropipettes
-
Vortex mixer
2. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with a mixture of methanol and dichloromethane (1:1 v/v) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Sample Preparation and Derivatization
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol/dichloromethane).
-
Pipette 100 µL of the sample or standard solution into a GC vial.
-
Add 900 µL of acetone to the vial.[1]
-
Vortex the mixture for 30 seconds. The derivatization reaction is rapid and occurs at room temperature.[1]
4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Proposed Quantifier Ion: To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a major fragment).
-
Proposed Qualifier Ions: To be determined from the mass spectrum of the derivatized standard.
-
Data Presentation
| Parameter | Proposed Value | Reference |
| Linearity Range | 0.1 - 10 µg/mL | [2] |
| Correlation Coefficient (r²) | > 0.999 | [1][2] |
| Limit of Detection (LOD) | 0.03 mg/kg | [1] |
| Limit of Quantification (LOQ) | 0.1 mg/kg | [1] |
| Precision (%RSD) | < 5% | [2] |
| Accuracy (Recovery %) | 95 - 105% | [1] |
Experimental Workflow
Method 2: Quantification by High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization
This method utilizes the reaction of the primary amine group of 1-Adamantylhydrazine with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative. This allows for sensitive detection by a fluorescence detector.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (MPA)
-
Boric acid
-
Potassium chloride
-
Sodium hydroxide
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
HPLC vials with inserts
-
Micropipettes
-
Vortex mixer
2. Solution Preparation
-
Borate Buffer (0.4 M, pH 9.9): Dissolve boric acid and potassium chloride in deionized water to a final concentration of 0.4 M each. Adjust the pH to 9.9 with 0.4 M sodium hydroxide.[3]
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol. Add 2 mL of the borate buffer and 19 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.[3]
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
3. Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of deionized water in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
4. Sample Preparation and Derivatization
-
Accurately weigh a known amount of the sample and dissolve it in deionized water.
-
In an HPLC vial, mix 50 µL of the sample or standard solution with 30 µL of the OPA reagent.[3]
-
Vortex the mixture for 30 seconds and let it stand for 2 minutes at room temperature before injection.
5. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent with a fluorescence detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Mobile Phase Gradient:
-
0-5 min: 30% B
-
5-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detector Settings:
-
Excitation Wavelength (λex): 338 nm
-
Emission Wavelength (λem): 455 nm
-
Data Presentation
| Parameter | Proposed Value | Reference |
| Linearity Range | 0.05 - 10 µg/mL | [4] |
| Correlation Coefficient (r²) | > 0.998 | [4] |
| Limit of Detection (LOD) | ~1.0 ng/mL | [4] |
| Limit of Quantification (LOQ) | ~3.1 ng/mL | [4] |
| Precision (%RSD) | < 3% | [4] |
| Accuracy (Recovery %) | 98 - 102% | [5] |
Experimental Workflow
Method Validation Considerations
For both proposed methods, a full validation according to ICH guidelines should be performed to ensure the methods are suitable for their intended purpose. Key validation parameters to assess include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blank samples and samples spiked with potential impurities.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Concluding Remarks
The analytical methods detailed in these application notes provide a robust starting point for the reliable quantification of this compound. The choice between the GC-MS and HPLC methods will depend on the specific requirements of the analysis, such as the required sensitivity, the sample matrix, and the available instrumentation. It is imperative that these methods are fully validated in the user's laboratory to ensure their performance characteristics are suitable for the intended application.
References
- 1. [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. researchgate.net [researchgate.net]
1-Adamantylhydrazine Hydrochloride: A Versatile Tool for Chemical Biology
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Adamantylhydrazine hydrochloride is a valuable chemical tool in the field of chemical biology, primarily utilized for its reactive hydrazine moiety and the unique properties of its bulky, lipophilic adamantyl cage. The adamantane group can facilitate membrane permeability and engage in specific non-covalent interactions, while the hydrazine group serves as a versatile handle for bioorthogonal conjugation reactions. This document provides an overview of its applications, quantitative data on the activity of its derivatives, and detailed protocols for its use in labeling and biological assays.
The core application of 1-adamantylhydrazine lies in its ability to react with aldehydes and ketones to form stable hydrazone linkages. This bioorthogonal reaction is highly chemoselective and can be performed under physiological conditions, making it ideal for the specific labeling of biomolecules in complex biological systems.
Key Applications
-
Bioorthogonal Labeling: The reaction of 1-adamantylhydrazine with aldehydes or ketones introduced into biomolecules (proteins, glycans, etc.) enables their specific detection, visualization, and isolation.
-
Drug Discovery and Development: The adamantane scaffold is a known pharmacophore found in several approved drugs. Adamantyl-hydrazone derivatives have been synthesized and evaluated for their potential as antimicrobial and anticancer agents.[1]
-
Activity-Based Protein Profiling (ABPP): Hydrazine-based probes can be used to target and identify enzymes with electrophilic cofactors or active sites, aiding in the discovery of new drug targets and the characterization of enzyme function.[2][3]
Data Presentation
The following tables summarize quantitative data for various adamantyl-hydrazone derivatives, showcasing their biological activities.
Table 1: Antimicrobial Activity of Adamantyl-Hydrazide-Hydrazones
| Compound | Organism | MIC (µg/mL) | Reference |
| 1 | M. tuberculosis | 0.2 | [4] |
| 1 | M. bovis BCG | 0.3 | [4] |
| 1 | M. smegmatis | 1.5 | [4] |
| 4a | Enterococcus faecalis | 25 | [1] |
| 4a | Staphylococcus aureus | 12.5 | [1] |
| 4a | Bacillus cereus | 12.5 | [1] |
| 4b | Enterococcus faecalis | 25 | [1] |
| 4b | Staphylococcus aureus | 12.5 | [1] |
| 4b | Bacillus cereus | 12.5 | [1] |
| 5a | Enterococcus faecalis | 25 | [1] |
| 5a | Staphylococcus aureus | 12.5 | [1] |
| 5a | Bacillus cereus | 12.5 | [1] |
| 5c | Enterococcus faecalis | 25 | [1] |
| 5c | Staphylococcus aureus | 12.5 | [1] |
| 5c | Bacillus cereus | 12.5 | [1] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Cytotoxicity of Adamantyl-Hydrazide-Hydrazones against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 4e | HeP3B (Hepatocellular carcinoma) | >100 | [1] |
| 4e | Hela (Cervical cancer) | 44.37 ± 1.39 | [5] |
| 4e | A549 (Lung cancer) | 38.51 ± 1.59 | [5] |
| 4e | MCF-7 (Breast cancer) | 38.69 ± 1.20 | [5] |
| 5e | HeP3B (Hepatocellular carcinoma) | 37.78 ± 2.44 | [5] |
| 5e | Hela (Cervical cancer) | 40.42 ± 0.38 | [5] |
| 5e | A549 (Lung cancer) | 19.62 ± 1.74 | [5] |
| 5e | MCF-7 (Breast cancer) | 34.13 ± 2.22 | [5] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Visualizations
Experimental Protocols
Protocol 1: General Procedure for Labeling an Aldehyde-Tagged Protein with this compound
This protocol is a general guideline and may require optimization for specific proteins and applications. The reaction is based on the principles of hydrazone ligation.[6][7]
Materials:
-
Aldehyde-tagged protein of interest
-
This compound
-
Labeling Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Aniline (optional, as catalyst)
-
Size-exclusion chromatography column (e.g., PD-10) for purification
-
Protein concentration assay reagents
-
SDS-PAGE and/or mass spectrometry equipment for analysis
Procedure:
-
Preparation of Reagents:
-
Dissolve the aldehyde-tagged protein in the Labeling Buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 100 mM stock solution of this compound in water. Note: The hydrochloride salt is acidic. The buffer will help to maintain the desired pH for the reaction.
-
(Optional) Prepare a 1 M stock solution of aniline in DMSO. Aniline can catalyze the reaction, increasing the rate of ligation.[6]
-
-
Labeling Reaction:
-
To the protein solution, add the this compound stock solution to a final concentration of 10-50 mM. The optimal concentration may need to be determined empirically.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing. The reaction can also be performed at 4°C overnight.
-
-
Purification:
-
Remove the excess unreacted 1-adamantylhydrazine and catalyst by size-exclusion chromatography.
-
Equilibrate the column with a suitable storage buffer for the protein (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column and collect the fractions containing the protein.
-
Monitor the protein elution using a spectrophotometer at 280 nm.
-
-
Analysis:
-
Confirm the successful labeling of the protein.
-
SDS-PAGE: Compare the labeled protein with the unlabeled control. A successful conjugation may result in a slight shift in the molecular weight.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Determine the exact mass of the labeled protein to confirm the addition of the adamantyl-hydrazone moiety.
-
Protocol 2: Screening for Antimicrobial Activity of Adamantyl-Hydrazones (Broth Microdilution Method)
This protocol is adapted from studies evaluating the antimicrobial activity of adamantyl-hydrazone derivatives.[1][4]
Materials:
-
Synthesized adamantyl-hydrazone compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer for measuring optical density (OD) at 600 nm
-
Positive control antibiotic (e.g., streptomycin)
-
DMSO (for dissolving compounds)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a starting OD600 of approximately 0.05.
-
-
Preparation of Compound Dilutions:
-
Dissolve the adamantyl-hydrazone compounds in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the compound stock solutions in CAMHB in a 96-well plate. The final volume in each well should be 100 µL. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the 96-well plate containing the compound dilutions.
-
Include control wells:
-
Negative Control: Bacteria in CAMHB with DMSO (no compound).
-
Positive Control: Bacteria in CAMHB with a known antibiotic.
-
Blank: CAMHB only.
-
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
The OD600 of each well can also be read using a plate reader to quantify growth.
-
Conclusion
This compound is a powerful and versatile reagent for chemical biologists. Its primary application in bioorthogonal hydrazone ligation provides a robust method for the specific labeling and modification of biomolecules. Furthermore, the adamantane moiety imparts interesting biological properties to its derivatives, making it a valuable scaffold in the development of new therapeutic agents. The protocols and data presented here serve as a guide for researchers to effectively utilize this compound in their studies.
References
- 1. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. A Hydrazine–Hydrazone Adamantine Compound Shows Antimycobacterial Activity and Is a Probable Inhibitor of MmpL3 [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Biological Screening of Adamantylhydrazones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of adamantylhydrazones and protocols for their subsequent biological screening. Adamantylhydrazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] The incorporation of the bulky, lipophilic adamantane moiety often enhances the therapeutic potential of the hydrazone pharmacophore.
Synthesis of Adamantylhydrazones
The general synthesis of adamantylhydrazones involves a straightforward condensation reaction between an adamantane-containing hydrazide and an appropriate aldehyde or ketone. A common starting material is adamantane-1-carbohydrazide.[1]
General Synthetic Workflow
The synthesis process can be visualized as a two-step procedure starting from 1-adamantane carboxylic acid.
Caption: General workflow for the synthesis of adamantylhydrazones.
Experimental Protocol: Synthesis of Adamantylhydrazones from Adamantane-1-carbohydrazide[1]
This protocol describes the synthesis of adamantylhydrazones via the condensation of adamantane-1-carbohydrazide with various aldehydes and ketones.
Materials:
-
Adamantane-1-carbohydrazide
-
Substituted or unsubstituted aromatic/aliphatic aldehydes or ketones
-
Ethanol (EtOH)
-
Glacial Acetic Acid (optional, as catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of adamantane-1-carbohydrazide and 1 mmol of the desired aldehyde or ketone in 15-25 mL of ethanol.
-
A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is heated to reflux and stirred for a period of 3-4 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, for instance, a mixture of n-hexane, ethyl acetate, and dichloromethane, can be used.[1]
-
Upon completion of the reaction, as indicated by TLC, the reaction mixture is cooled to room temperature.
-
The resulting precipitate (the adamantylhydrazone product) is collected by filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials.
-
The final product is dried under vacuum.
-
The structure of the synthesized adamantylhydrazone can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Biological Screening of Adamantylhydrazones
Following synthesis and purification, the novel adamantylhydrazone compounds are subjected to a battery of biological screening assays to determine their therapeutic potential.
General Workflow for Biological Screening
The screening process typically begins with high-throughput primary assays to identify "hits," followed by more detailed secondary assays to confirm activity and determine potency.
Caption: A generalized workflow for the biological screening of new compounds.
I. Antimicrobial Activity Screening
Adamantylhydrazones have shown promising activity against a range of bacterial and fungal pathogens.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[5]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized adamantylhydrazone compounds
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Sterile DMSO (for dissolving compounds)
-
Microplate reader
Procedure:
-
Prepare a stock solution of each adamantylhydrazone compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in the appropriate broth to achieve a range of concentrations.
-
Prepare a microbial inoculum and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include positive control wells (broth with inoculum, no compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.
Data Presentation: Antimicrobial Activity of Selected Adamantylhydrazones
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| 4a | Enterococcus faecalis | 6.25 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Bacillus cereus | 12.5 | [1] | |
| Candida albicans | 12.5 | [1] | |
| 4b | Enterococcus faecalis | 6.25 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Bacillus cereus | 12.5 | [1] | |
| Candida albicans | 12.5 | [1] | |
| 5a | Enterococcus faecalis | 6.25 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Bacillus cereus | 12.5 | [1] | |
| Candida albicans | 12.5 | [1] | |
| 5c | Enterococcus faecalis | 6.25 | [1] |
| Staphylococcus aureus | 6.25 | [1] | |
| Bacillus cereus | 12.5 | [1] | |
| Candida albicans | 12.5 | [1] |
II. Anticancer Activity Screening
Many hydrazone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5][6]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity[8][9][10]
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Synthesized adamantylhydrazone compounds
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.[7]
-
The following day, treat the cells with various concentrations of the adamantylhydrazone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Data Presentation: Anticancer Activity of Selected Adamantylhydrazones
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4e | Lu (Human lung carcinoma) | 18.26 | [1] |
| MCF-7 (Human breast carcinoma) | 16.55 | [1] | |
| 5e | Lu (Human lung carcinoma) | 20.31 | [1] |
| MCF-7 (Human breast carcinoma) | 17.12 | [1] |
III. Potential Mechanism of Action: EGFR/HER2 Signaling Pathway Inhibition
Some hydrazone derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER2 pathway.[8] Overexpression of EGFR and HER2 is common in several types of cancer.[9]
Caption: Simplified EGFR/HER2 signaling pathway and a potential point of inhibition by adamantylhydrazones.
These application notes and protocols provide a foundational framework for the synthesis and biological evaluation of novel adamantylhydrazone derivatives. Researchers can adapt and optimize these methods based on the specific properties of their synthesized compounds and the biological questions they aim to address.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. Drug Discovery Workflow - What is it? [vipergen.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Adamantylhydrazine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Adamantylhydrazine hydrochloride synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Potential Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Poor Quality Starting Materials: Impurities in 1-bromoadamantane or hydrazine hydrate can interfere with the reaction.
-
Suboptimal Molar Ratio: An incorrect ratio of 1-bromoadamantane to hydrazine hydrate can lead to a lower yield.
-
Moisture in Reaction: The presence of excessive water can affect the reaction, especially if anhydrous conditions are intended.
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Consider increasing the reaction time or temperature within a reasonable range. A one-pot synthesis has been reported to proceed efficiently at reflux temperature.[1]
-
Ensure Purity of Starting Materials: Use high-purity 1-bromoadamantane and hydrazine hydrate. If necessary, purify the starting materials before use.
-
Adjust Molar Ratio: A significant molar excess of hydrazine hydrate, which can act as both a nucleophile and a solvent, is often used to drive the reaction to completion.[1]
-
Maintain Anhydrous Conditions (if required by a specific protocol): Dry all glassware and use anhydrous solvents if the chosen synthetic route is sensitive to moisture.
Issue 2: Formation of Significant Byproducts
Potential Causes:
-
Elimination Side Reaction: The reaction of 1-bromoadamantane, a tertiary alkyl halide, can proceed via an SN1 mechanism, which often competes with an E1 elimination reaction, leading to the formation of adamantene. This is more likely at higher temperatures.
-
Reaction with Impurities: Impurities in the starting materials or solvent may react to form byproducts.
Recommended Solutions:
-
Control Reaction Temperature: Avoid excessively high temperatures, which favor elimination over substitution. Maintain a consistent and controlled heating profile.
-
Use Purified Reagents and Solvents: Ensure the purity of all materials used in the reaction to minimize side reactions.
Data from a Related Synthesis (Amantadine Hydrochloride)
While specific data for the optimization of this compound synthesis is limited in the reviewed literature, the following tables from the synthesis of a structurally related compound, N-(1-adamantyl)acetamide (an intermediate for Amantadine), illustrate the impact of reaction parameters on yield. This data can serve as a valuable reference for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Temperature and Time on the Yield of N-(1-adamantyl)acetamide
| Entry | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 105 | 3.5 | 80.15 |
| 2 | 115 | 3.5 | 83.27 |
| 3 | 125 | 3.0 | 85.11 |
| 4 | 125 | 3.5 | 86.85 |
| 5 | 125 | 4.0 | 86.13 |
| 6 | 135 | 3.5 | 82.76 |
Data adapted from a study on the synthesis of an amantadine intermediate.
Table 2: Effect of Molar Ratio of Acetamide to 1-Bromoadamantane on the Yield of N-(1-adamantyl)acetamide
| Entry | Molar Ratio (Acetamide : 1-Bromoadamantane) | Yield (%) |
| 1 | 8 : 1 | 82.42 |
| 2 | 9 : 1 | 82.95 |
| 3 | 10 : 1 | 84.87 |
| 4 | 11 : 1 | 84.10 |
| 5 | 12 : 1 | 83.59 |
Data adapted from a study on the synthesis of an amantadine intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of this compound from 1-bromoadamantane?
A1: The reaction proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The first step involves the departure of the bromide ion to form a stable tertiary 1-adamantyl carbocation. This is followed by the nucleophilic attack of hydrazine on the carbocation to form the product.
Q2: How can I purify the final product, this compound?
A2: Purification can typically be achieved through recrystallization. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. Common solvents for recrystallization of hydrochloride salts include ethanol, methanol, or mixtures of alcohol and ether.
Q3: Are there alternative starting materials to 1-bromoadamantane?
A3: Yes, another precursor that can be used is N-(1-adamantyl)urea. This compound can be synthesized by reacting 1-adamantyl isocyanate with ammonia. The urea functionality can then be chemically transformed into the hydrazine group.[1]
Q4: What safety precautions should I take during this synthesis?
A4: Hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. 1-bromoadamantane is also an irritant. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Catalyst-Free, One-Pot Synthesis of this compound
This protocol is based on a reported catalyst-free, temperature-driven one-pot synthesis.
Materials:
-
1-bromoadamantane
-
Hydrazine hydrate (excess)
-
Hydrochloric acid (HCl) solution
-
Appropriate solvent for workup (e.g., dichloromethane)
-
Appropriate solvent for recrystallization (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1-bromoadamantane and a significant molar excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an appropriate workup to isolate the crude 1-adamantylhydrazine. This may involve extraction with an organic solvent like dichloromethane.
-
Dissolve the crude product in a suitable solvent and carefully add hydrochloric acid to precipitate the hydrochloride salt.
-
Collect the precipitated this compound by filtration.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
"troubleshooting side reactions in 1-Adamantylhydrazine hydrochloride derivatization"
Welcome to the technical support center for 1-Adamantylhydrazine Hydrochloride derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary use of this compound in derivatization?
A1: this compound is a versatile reagent used to introduce the bulky and lipophilic adamantyl group into molecules. This is often desirable in drug development to improve the pharmacokinetic properties of a compound.[1] Derivatization typically involves the reaction of the hydrazine moiety with carbonyl compounds (aldehydes and ketones) to form stable hydrazones.[2][3]
Q2: Why is the starting material a hydrochloride salt? Does this affect my reaction?
A2: 1-Adamantylhydrazine is a basic compound and is often supplied as a hydrochloride salt for improved stability and handling. For the derivatization reaction to proceed, the free base form of the hydrazine is typically required. This means you will likely need to neutralize the hydrochloride salt in situ or in a separate step using a suitable base before adding your carbonyl compound.
Q3: What are the most common side reactions I should be aware of?
A3: The most common side reactions include the formation of azines, where the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[4][5] Other potential issues include incomplete reaction, over-alkylation if alkyl halides are present, and difficulties in removing excess hydrazine hydrate if it's used in the synthesis of the starting material.[6]
Q4: How can I monitor the progress of my derivatization reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. You can spot the starting materials (1-adamantylhydrazine and the carbonyl compound) and the reaction mixture over time to observe the consumption of reactants and the formation of the product. UV light can be used for visualization.[7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Incomplete neutralization of the hydrochloride salt | Ensure the addition of a sufficient amount of a suitable base (e.g., triethylamine, sodium bicarbonate) to liberate the free hydrazine. The reaction medium should be neutral or slightly basic. |
| Low reactivity of the carbonyl compound | For sterically hindered or electron-rich ketones, consider increasing the reaction temperature, extending the reaction time, or using a mild acid catalyst (e.g., a few drops of acetic acid) to facilitate the reaction.[8] |
| Decomposition of reactants | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation. |
| Incorrect solvent | Use a solvent in which both reactants are soluble. Ethanol and methanol are commonly used for hydrazone formation.[3][9] |
Issue 2: Presence of a Major Side Product
| Possible Cause | Troubleshooting Step |
| Azine Formation | This occurs when one molecule of hydrazine reacts with two molecules of the aldehyde or ketone.[4] To minimize this, use a slight excess of 1-adamantylhydrazine relative to the carbonyl compound. Adding the carbonyl compound slowly to the reaction mixture can also help. |
| Unreacted Starting Material | If the reaction has not gone to completion, you may need to optimize the reaction conditions (see Issue 1). Purification via column chromatography can separate the product from unreacted starting materials.[7] |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Excess Hydrazine | If your 1-adamantylhydrazine starting material was prepared from hydrazine hydrate and contains residual amounts, this can be difficult to remove. One method is to wash the crude product with water or perform an extraction, as hydrazine hydrate is water-soluble.[7][10] Azeotropic distillation with a solvent like xylene can also be effective.[6] |
| Product is highly polar or insoluble | If the product is difficult to purify by column chromatography due to high polarity, consider recrystallization from a suitable solvent system. |
| Formation of E/Z isomers of the hydrazone | The C=N double bond in hydrazones can lead to the formation of E/Z isomers, which may appear as multiple spots on TLC or give complex NMR spectra.[11] This is an inherent property of the product and not necessarily an impurity. |
Data Presentation
Table 1: Typical Reaction Conditions for Hydrazone Formation
| Parameter | Condition | Notes |
| Reactants | 1-Adamantylhydrazine, Aldehyde/Ketone | A slight excess of the hydrazine can minimize azine formation. |
| Solvent | Ethanol, Methanol | Should solubilize both reactants. |
| Temperature | Room Temperature to Reflux (e.g., 90°C) | Higher temperatures may be needed for less reactive carbonyls.[7] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion.[8] |
| Catalyst (optional) | Acetic Acid (catalytic amount) | Can accelerate the reaction, particularly for ketones. |
| Atmosphere | Air or Inert (N2, Ar) | Inert atmosphere is recommended for sensitive substrates. |
Experimental Protocols
Protocol 1: General Procedure for the Derivatization of this compound with an Aldehyde
-
Neutralization: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol. Add a suitable base, such as triethylamine (1.1 eq), and stir the mixture at room temperature for 30 minutes.
-
Reaction: To the mixture, add the aldehyde (1.0 eq).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure hydrazone.[7]
Visualizations
Below are diagrams illustrating key concepts in 1-Adamantylhydrazine derivatization.
Caption: Experimental workflow for the derivatization of 1-Adamantylhydrazine HCl.
Caption: Troubleshooting logic for low product yield in derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Adamantylhydrazone Formation
Welcome to the technical support center for the synthesis and optimization of adamantylhydrazones. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the formation of these valuable compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of adamantylhydrazones.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Steric Hindrance: The bulky adamantyl group can sterically hinder the approach of the hydrazine to the carbonyl carbon. | - Increase the reaction temperature to provide more energy to overcome the activation barrier. - Use a less sterically hindered hydrazine derivative if possible. - Employ a catalyst to facilitate the reaction (see catalyst section below). |
| Incomplete Reaction: The reaction may not have reached completion. | - Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the concentration of the reactants. | |
| Decomposition of Reactants or Product: Hydrazones can be unstable under certain conditions. | - If using acidic catalysis, ensure the pH is not too low, as strong acid can lead to hydrolysis of the hydrazone product. A pH of around 4-5 is often optimal for acid-catalyzed hydrazone formation.[1][2] - Ensure the temperature is not excessively high, which could lead to decomposition. | |
| Poor Quality Reagents: Impurities in the adamantyl ketone/aldehyde or hydrazine can interfere with the reaction. | - Use freshly purified reagents. Adamantyl ketones can be purified by recrystallization or column chromatography. Hydrazine derivatives should be handled under an inert atmosphere if they are sensitive to air or moisture. | |
| Formation of Side Products (e.g., Azines) | Reaction of Hydrazone with Starting Carbonyl: The formed hydrazone can react with another molecule of the adamantyl ketone/aldehyde to form an azine. | - Use a slight excess of the hydrazine derivative (e.g., 1.1 to 1.2 equivalents) to ensure all the carbonyl compound is consumed. - Add the adamantyl carbonyl compound slowly to the solution of the hydrazine derivative. |
| Difficulty in Product Isolation/Purification | Product is an Oil or Difficult to Crystallize: The adamantylhydrazone may not readily form a crystalline solid. | - Attempt purification by column chromatography on silica gel. A solvent system of hexane and ethyl acetate is a good starting point. - Try different solvents for recrystallization. Consider solvent pairs like ethanol/water or methanol/acetone. |
| Product is Contaminated with Starting Material: The product is a mixture of the desired hydrazone and unreacted starting materials. | - Optimize the reaction conditions (time, temperature, catalyst) to drive the reaction to completion. - Use column chromatography for purification, as the polarity difference between the starting materials and the hydrazone product is usually sufficient for separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for adamantylhydrazone formation?
A1: The reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl group of the adamantyl ketone or aldehyde, forming a tetrahedral intermediate (a carbinolamine). This is followed by the acid-catalyzed dehydration of the intermediate to yield the adamantylhydrazone.
Q2: What type of catalyst is most effective for adamantylhydrazone formation?
A2: Acid catalysis is commonly employed to accelerate the dehydration step, which is often rate-limiting. A few drops of glacial acetic acid or a catalytic amount of a stronger acid like p-toluenesulfonic acid can be used. For reactions at neutral pH, aniline and its derivatives can act as effective nucleophilic catalysts.
Q3: How does the steric bulk of the adamantyl group affect the reaction?
A3: The large, rigid structure of the adamantyl group can significantly slow down the initial nucleophilic attack of the hydrazine on the carbonyl carbon due to steric hindrance. This often necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, compared to the formation of hydrazones from less bulky ketones or aldehydes.
Q4: What is the typical stability of adamantylhydrazones?
A4: Like other hydrazones, adamantylhydrazones are susceptible to hydrolysis, particularly under acidic conditions, which will revert them to the corresponding adamantyl carbonyl compound and hydrazine.[1] They are generally more stable at neutral and basic pH. The stability of a specific adamantylhydrazone will also depend on the substituents on the hydrazine nitrogen.
Q5: How can I monitor the progress of my adamantylhydrazone formation reaction?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting adamantyl carbonyl compound from the more polar adamantylhydrazone product. The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
Data Presentation
Table 1: General Reaction Conditions for Adamantylhydrazone Synthesis
| Parameter | Typical Range/Condition | Notes |
| Reactants | Adamantyl ketone/aldehyde, Hydrazine derivative | Purity of reactants is crucial for high yield. |
| Solvent | Ethanol, Methanol, Tetrahydrofuran (THF) | The solvent should be able to dissolve both reactants. |
| Temperature | Room Temperature to Reflux (e.g., 80°C) | Higher temperatures may be needed to overcome steric hindrance. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine completion. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Other acids like p-toluenesulfonic acid can also be used. |
Table 2: pH Stability of Hydrazones (General Guidance)
| pH | Stability | Notes |
| < 4 | Low | Prone to rapid hydrolysis back to starting materials.[1] |
| 4 - 6 | Moderate | Hydrolysis can still occur, especially over extended periods. |
| 7 - 8 | High | Generally stable at neutral pH.[3] |
| > 8 | High | Stable in basic conditions. |
Note: This is a general guide. The exact stability of a specific adamantylhydrazone may vary.
Experimental Protocols
Protocol 1: Synthesis of Adamantyl-2-hydrazone from 2-Adamantanone
This protocol is an adapted procedure for the direct formation of an adamantylhydrazone.
Materials:
-
2-Adamantanone
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-adamantanone (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (indicated by the consumption of 2-adamantanone), allow the mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of N'-(Substituted-benzylidene)adamantane-1-carbohydrazide[4]
This protocol describes the formation of a hydrazide-hydrazone derivative.
Step A: Synthesis of Adamantane-1-carbohydrazide
-
Esterify 1-adamantane carboxylic acid with methanol in the presence of a catalytic amount of sulfuric acid to yield the methyl ester.
-
React the methyl ester with hydrazine hydrate to produce adamantane-1-carbohydrazide.
Step B: Synthesis of the Hydrazide-Hydrazone [4]
-
In a round-bottom flask, combine adamantane-1-carbohydrazide (1.0 equivalent) and the desired substituted benzaldehyde or acetophenone (1.0 equivalent) in ethanol (approximately 15 mL per mmol of hydrazide).[4]
-
Stir the mixture and heat to reflux.[4]
-
Monitor the reaction by TLC using a mobile phase of n-hexane/ethyl acetate/dichloromethane (2/1/1, v/v/v).[4]
-
Upon completion, remove the solvent under vacuum.[4]
-
Allow the resulting viscous liquid to crystallize at 0–5 °C.[4]
-
Filter the crystals, wash with cold ethanol, and dry to obtain the final product.[4]
Visualizations
Caption: Experimental workflow for adamantylhydrazone synthesis.
Caption: Troubleshooting logic for low yield in adamantylhydrazone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
"addressing stability issues of 1-Adamantylhydrazine hydrochloride in solution"
Welcome to the technical support center for 1-Adamantylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: this compound solutions can be susceptible to degradation through several mechanisms, primarily driven by environmental factors. The hydrazine moiety is prone to oxidation, especially in the presence of dissolved oxygen and metal ions. The stability can also be influenced by the pH of the solution, exposure to light, and elevated temperatures. The adamantane structure itself is generally stable, but the hydrazine group is the reactive center for degradation.
Q2: What is the optimal pH range for storing solutions of this compound to ensure maximum stability?
Q3: Are there any known degradation products of this compound I should be aware of?
A3: Based on the known degradation pathways of hydrazine derivatives, potential degradation products could arise from oxidation and hydrolysis. Oxidation of the hydrazine group can lead to the formation of diimide and eventually adamantane. Hydrolysis of the C-N bond, although less likely due to the stability of the adamantane cage, could theoretically yield adamantanol and hydrazine.
Q4: How does temperature affect the stability of this compound in solution?
A4: Elevated temperatures generally accelerate chemical degradation. For hydrazine derivatives, thermal decomposition can occur, leading to the cleavage of the N-N bond and the formation of radical species.[1][2][3] It is advisable to store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and to minimize the exposure of working solutions to high temperatures. The manufacturer's storage recommendations for Rimantadine hydrochloride, a structurally similar compound, are -80°C for long-term storage (2 years) and -20°C for shorter-term storage (1 year).[4]
Q5: Is this compound sensitive to light?
A5: Many hydrazine compounds are known to be light-sensitive. Photodegradation can occur, leading to the formation of free radicals and subsequent decomposition.[5] It is a standard precautionary measure to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or when conducting experiments under intense light sources.
Troubleshooting Guides
Issue 1: Rapid loss of potency of my this compound standard solution.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | Prepare solutions using deoxygenated solvents. Purge the headspace of the storage container with an inert gas (e.g., nitrogen or argon). Avoid sources of metal ion contamination. |
| Inappropriate pH | Measure the pH of your solution. Adjust to a slightly acidic pH (e.g., 3.5-5.5) using a suitable buffer system. Perform a pH stability study to find the optimal range for your experimental conditions. |
| Thermal Degradation | Store stock solutions at or below the recommended temperature (e.g., -20°C). Prepare working solutions fresh daily and keep them on ice when not in use. |
| Photodegradation | Store all solutions in amber vials or protect them from light. Minimize exposure to ambient and direct light during experiments. |
Issue 2: Appearance of unknown peaks in my chromatogram when analyzing this compound.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | This is a strong indicator of instability. Review the troubleshooting steps in "Issue 1" to mitigate further degradation. Attempt to identify the degradation products using techniques like LC-MS to understand the degradation pathway. |
| Reaction with Solvent or Excipients | Ensure the solvent and any other components in your formulation are compatible with this compound. Hydrazines can be reactive towards certain functional groups. |
| Contamination | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound based on typical behavior of related compounds. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Effect of pH on the Stability of this compound (1 mg/mL in aqueous buffer) at 25°C over 7 days.
| pH | % Remaining (Day 1) | % Remaining (Day 3) | % Remaining (Day 7) |
| 2.0 | 99.5 | 98.2 | 96.5 |
| 4.0 | 99.8 | 99.1 | 98.0 |
| 7.0 | 98.0 | 95.3 | 90.1 |
| 9.0 | 95.2 | 88.7 | 75.4 |
Table 2: Effect of Temperature on the Stability of this compound (1 mg/mL in pH 4.0 buffer) over 24 hours.
| Temperature (°C) | % Remaining (8 hours) | % Remaining (24 hours) |
| 4 | 99.9 | 99.7 |
| 25 | 99.2 | 97.5 |
| 40 | 97.1 | 92.3 |
| 60 | 90.5 | 78.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (e.g., HPLC-UV/MS).
Protocol 2: Development of a Stability-Indicating HPLC Method
Since this compound lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.
-
Derivatization (Example): React the hydrazine moiety with a suitable derivatizing agent that introduces a chromophore (e.g., p-nitrobenzaldehyde) to form a stable hydrazone.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance of the derivatized product.
-
-
Method Validation: Validate the method according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of Crude 1-Adamantylhydrazine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1-Adamantylhydrazine hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid, preventing efficient crystallization. - Premature crystallization occurred during hot filtration. | - Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent required to dissolve the crude product. - Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation. - Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Oily Precipitate Instead of Crystals | - The presence of significant impurities can inhibit crystallization. - The solvent is not appropriate for crystallization of this compound. | - Attempt to "scratch" the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. - Re-dissolve the oil in a suitable solvent and attempt purification by column chromatography before recrystallization. |
| Persistent Impurities Detected by HPLC/TLC | - The impurity has similar solubility to the desired product. - The impurity co-crystallizes with the product. - Incomplete reaction or presence of starting materials. | - Perform a second recrystallization using a different solvent system. - Utilize column chromatography for separation. Reversed-phase HPLC on a C18 column can be effective for adamantane derivatives.[1] - Consider an acid-base extraction to remove impurities with different pKa values. |
| Discoloration of the Final Product | - Presence of colored impurities from the synthesis. - Degradation of the product, potentially due to heat or exposure to air. | - Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration to remove the charcoal. - Conduct the purification steps under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials (e.g., 1-bromoadamantane or adamantanol), byproducts from side reactions, and residual solvents. The synthesis of hydrazine derivatives can sometimes lead to the formation of dimeric or other complex byproducts.[2]
Q2: Which solvent is best for the recrystallization of this compound?
A2: A common starting point for recrystallizing hydrochloride salts is a mixed solvent system, such as ethanol/water, methanol/ether, or isopropanol/water. The ideal solvent or solvent pair should be determined empirically by testing the solubility of the crude product in small amounts of various solvents.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be an effective purification method. For adamantane derivatives, reversed-phase chromatography using a C18-modified silica gel is often recommended. A polar eluent system, such as methanol/water or acetonitrile/water mixtures, can be used. Normal-phase chromatography on silica gel is also a possibility, but the polarity of the hydrazine hydrochloride may lead to strong adsorption and poor elution.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[1]
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity.
-
Melting Point Determination: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual impurities.
Q5: My purified this compound is unstable and degrades over time. How can I improve its stability?
A5: Hydrazine derivatives can be sensitive to air and light. Store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) and at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.
Quantitative Data Summary
The following table summarizes typical results that can be expected from different purification techniques for crude this compound. These values are illustrative and may vary depending on the initial purity of the crude material.
| Purification Technique | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield | Notes |
| Single Recrystallization | 85-90% | 95-98% | 70-85% | Good for removing bulk impurities. |
| Double Recrystallization | 85-90% | >99% | 50-70% | Higher purity is achieved at the cost of lower yield. |
| Column Chromatography (Silica Gel) | 85-90% | 90-95% | 60-80% | May be less effective for highly polar impurities. |
| Reversed-Phase Column Chromatography (C18) | 85-90% | >99% | 50-75% | Highly effective for separating adamantane derivatives based on hydrophobicity.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture gently. A suitable solvent will dissolve the compound when hot but not at room temperature. Test solvent pairs (e.g., ethanol/water) by dissolving the compound in the "good" solvent (ethanol) and adding the "poor" solvent (water) dropwise until turbidity appears, then reheating to clarify.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Reversed-Phase Column Chromatography
-
Stationary Phase and Eluent: Pack a chromatography column with C18-modified silica gel. Prepare a suitable mobile phase, such as a mixture of methanol and water or acetonitrile and water. The optimal ratio should be determined by preliminary TLC or HPLC analysis.
-
Sample Preparation: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent that is miscible with the mobile phase.
-
Loading the Column: Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the sample through the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Troubleshooting low yield in recrystallization.
References
"common challenges in the synthesis of adamantane derivatives"
Welcome to the Technical Support Center for the synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered in adamantane chemistry.
Troubleshooting Guides
Issue 1: Low or No Yield in C-H Functionalization Reactions
Symptom: The desired functionalized adamantane derivative is obtained in low yield or not at all, with the starting material remaining largely unreacted.
Possible Causes and Solutions:
-
Cause A: Insufficiently Reactive C-H Bonds. The C-H bonds of adamantane are notoriously strong and unreactive. Standard functionalization methods may not be effective.[1][2]
-
Solution 1: Employ Advanced Catalysis. Utilize methods specifically designed for activating strong C-H bonds, such as photoredox or hydrogen atom transfer (HAT) catalysis. These methods can achieve high chemoselectivity for the tertiary (3°) C-H bonds.[1][3][4]
-
Solution 2: Use Harsher Reaction Conditions (with caution). While not always ideal due to potential side reactions, increasing the temperature or using stronger reagents can sometimes overcome the high activation energy barrier.
-
-
Cause B: Inappropriate Catalyst or Reagent Choice. The selectivity and efficiency of the reaction are highly dependent on the chosen catalyst and reagents.
-
Solution: Catalyst and Reagent Screening. If one catalyst system fails, screen others. For example, in photocatalytic alkylation, different photocatalysts and HAT mediators can have a significant impact on yield and selectivity.[4]
-
-
Cause C: Presence of Inhibitors. Trace impurities in solvents or starting materials can inhibit the catalytic cycle.
-
Solution: Ensure High Purity of Reagents and Solvents. Use freshly distilled solvents and high-purity adamantane starting material.
-
Issue 2: Poor Selectivity in Functionalization Reactions (Mixture of Isomers)
Symptom: The reaction produces a mixture of mono-, di-, or poly-substituted adamantane derivatives, or functionalization occurs at both tertiary (bridgehead) and secondary positions.
Possible Causes and Solutions:
-
Cause A: Over-functionalization. The reaction conditions are too harsh, leading to multiple functionalizations of the adamantane core.
-
Solution 1: Control Stoichiometry. Carefully control the stoichiometry of the limiting reagent to favor mono-substitution.
-
Solution 2: Milder Reaction Conditions. Reduce the reaction temperature or use a less active catalyst to minimize over-reaction.
-
-
Cause B: Lack of Regioselectivity. The catalyst or reaction conditions do not sufficiently differentiate between the tertiary and secondary C-H bonds.
Troubleshooting Workflow for Poor Selectivity
Caption: Decision tree for troubleshooting poor selectivity.
Issue 3: Difficulty in Product Purification
Symptom: The crude product is difficult to purify, with byproducts that are hard to separate from the desired adamantane derivative.
Possible Causes and Solutions:
-
Cause A: Formation of Structurally Similar Byproducts. Byproducts such as di-substituted adamantanes or regioisomers can have very similar physical properties to the desired product, making separation by recrystallization challenging.
-
Solution 1: Column Chromatography. This is often the most effective method for separating complex mixtures of adamantane derivatives. Silica gel is a common stationary phase.[5][6][7]
-
Solution 2: Optimize Reaction for Higher Selectivity. Refer to the troubleshooting guide for poor selectivity to minimize the formation of byproducts in the first place.
-
-
Cause B: Product is an Oil or Low-Melting Solid. Some adamantane derivatives are not crystalline, making recrystallization impossible.
-
Solution: Chromatographic Purification. Column chromatography is the preferred method for purifying non-crystalline products.
-
-
Cause C: Contamination with Starting Materials. Unreacted starting materials can co-purify with the product.
-
Solution: Drive the Reaction to Completion. If possible, use a slight excess of one reagent to ensure the complete consumption of the other. Monitor the reaction by TLC or GC to confirm completion before workup.
-
Frequently Asked Questions (FAQs)
Q1: Why is my adamantane derivative insoluble in aqueous solutions, and how can I improve its solubility?
A1: The adamantane cage is highly lipophilic, which leads to poor solubility in water.[8] This is a common challenge in the development of adamantane-based drugs. To improve aqueous solubility, you can:
-
Introduce polar functional groups: Adding groups like hydroxyls, carboxylates, or amines to the adamantane scaffold or as part of a substituent can increase hydrophilicity.
-
Formulate as a salt: If your derivative has a basic or acidic group, forming a salt (e.g., a hydrochloride salt of an amine) can significantly improve water solubility.
-
Use co-solvents or cyclodextrins: These can be used in formulations to enhance the solubility of lipophilic compounds.
| Compound | Solvent | Solubility |
| 1-Adamantanol | Water | Partly miscible[8][9][10][11] |
| Ethanol | Soluble[8][9][10][11] | |
| Methanol | Soluble[9][10][11] | |
| Diethyl ether | Soluble[9][10][11] | |
| 1-Bromoadamantane | Water | Insoluble[12][13][14] |
| Organic Solvents | Soluble[12][13][14] | |
| Chloroform | Sparingly soluble[13] | |
| Ethyl Acetate | Slightly soluble[13] | |
| Methanol | Slightly soluble[13] |
Q2: What are some common byproducts in the bromination of adamantane, and how can I minimize them?
A2: The primary byproduct in the bromination of adamantane is 1,3-dibromoadamantane. The formation of this and other polybrominated species is favored by the use of a Lewis acid catalyst and prolonged reaction times. To minimize these byproducts and achieve selective mono-bromination, it is recommended to perform the reaction by refluxing adamantane with bromine in the absence of a catalyst.[15]
Q3: I am having trouble with a Friedel-Crafts reaction using an adamantane derivative. What are the common pitfalls?
A3: Friedel-Crafts reactions can be challenging. Some common issues include:
-
Deactivated aromatic rings: The reaction does not work well with aromatic rings that have strongly deactivating substituents.[16][17]
-
Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations. Using a stoichiometric amount of the aromatic compound can help, but acylation followed by reduction is a more reliable way to achieve mono-substitution.[16][18]
-
Carbocation rearrangement: The alkylating agent can rearrange to a more stable carbocation before substitution, leading to a mixture of products. This is less of a concern with the stable adamantyl cation.
Q4: How can I characterize my adamantane derivatives to confirm their structure and purity?
A4: The most common methods for characterizing adamantane derivatives are:
-
NMR Spectroscopy: 1H and 13C NMR are invaluable for determining the structure and substitution pattern. The high symmetry of the adamantane cage often leads to simple spectra for mono-substituted derivatives.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: Useful for identifying the functional groups present in the molecule.
-
Melting Point: A sharp melting point is a good indicator of purity for crystalline compounds.
Experimental Protocols
Protocol 1: Synthesis of 1-Adamantanecarboxylic Acid
This protocol is adapted from Organic Syntheses.[19]
Materials:
-
Adamantane
-
96% Sulfuric acid
-
Carbon tetrachloride
-
98% Formic acid
-
t-Butyl alcohol
Procedure:
-
In a 1-L three-necked flask equipped with a stirrer, thermometer, dropping funnel, and gas outlet, combine 470 g of 96% sulfuric acid, 100 mL of carbon tetrachloride, and 13.6 g (0.100 mole) of adamantane.
-
Cool the stirred mixture to 17–19°C in an ice bath and add 1 mL of 98% formic acid.
-
Slowly add a solution of 29.6 g (0.40 mole) of t-butyl alcohol in 55 g (1.2 moles) of 98–100% formic acid dropwise over 1–2 hours, maintaining the temperature at 17–25°C.
-
After the addition is complete, continue stirring for 3 hours at 20–25°C.
-
Pour the reaction mixture into a 2-L beaker containing 1 kg of crushed ice.
-
Extract the aqueous mixture with three 100-mL portions of carbon tetrachloride.
-
Wash the combined organic extracts with 100 mL of water.
-
Extract the product from the carbon tetrachloride solution with three 100-mL portions of 10% aqueous sodium hydroxide.
-
Cool the combined aqueous extracts in an ice bath and acidify with 12N hydrochloric acid to precipitate the product.
-
Collect the crude 1-adamantanecarboxylic acid by filtration. The typical yield is 12–13 g (67–72%).
-
Recrystallize the crude product from a mixture of methanol and water to obtain the pure acid.
Synthetic Pathway for 1-Adamantanecarboxylic Acid
Caption: Synthesis of 1-Adamantanecarboxylic Acid.
Protocol 2: Synthesis of 1,3-Diaminoadamantane
This protocol is adapted from the Asian Journal of Chemistry.[20]
Step 1: Synthesis of 1,3-Adamantanedicarboxylic Acid
-
In a three-necked round-bottom flask, combine 1-adamantanecarboxylic acid (20 g), 65% nitric acid (20 mL), and 98% sulfuric acid (160 mL).
-
Cool the mixture to 0°C.
-
Slowly add 80% anhydrous formic acid (70 mL) dropwise over 5 hours while maintaining the temperature at 0°C.
-
Continue the reaction for 1 hour at 0°C.
-
Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Wash the precipitate with water.
-
Dissolve the solid in aqueous NaOH solution, separate the clear upper layer, and acidify with HCl to a pH of 3 to precipitate the product.
-
Filter and dry the product.
Step 2: Amidation and Hofmann Degradation
-
The 1,3-adamantanedicarboxylic acid is converted to 1,3-bisaminoacyladamantane via amidation (details not fully provided in the source).
-
In a 500 mL three-necked flask, combine 1,3-bisaminoacyladamantane (10.58 g) and 10% aqueous NaOH solution (65 mL) at room temperature to form a slurry.
-
Cool the slurry to 0°C.
-
Prepare a fresh sodium hypobromite solution by dissolving bromine (23 g) and sodium hydroxide (23 g) in 150 mL of water.
-
Add the sodium hypobromite solution to the slurry at 0°C and stir for 1 hour.
-
Heat the mixture to 80°C and react for 1 hour.
-
Cool to room temperature and extract with chloroform (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent.
-
Purify the crude 1,3-diaminoadamantane by sublimation to yield a white solid (6.49 g, 82% yield).
Synthetic Pathway for 1,3-Diaminoadamantane
Caption: Multi-step synthesis of 1,3-Diaminoadamantane.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. guidechem.com [guidechem.com]
- 9. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 10. 1-Adamantanol | 768-95-6 [chemicalbook.com]
- 11. 1-Adamantanol CAS#: 768-95-6 [m.chemicalbook.com]
- 12. 1-Bromoadamantane | 768-90-1 [chemicalbook.com]
- 13. 1-Bromoadamantane CAS#: 768-90-1 [m.chemicalbook.com]
- 14. chembk.com [chembk.com]
- 15. Adamantane - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 18. Friedel-Crafts Acylation [organic-chemistry.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Free Article [chemicalbook.com]
"refining experimental protocols involving 1-Adamantylhydrazine hydrochloride"
Welcome to the technical support center for 1-Adamantylhydrazine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a chemical intermediate featuring a rigid, bulky adamantane core attached to a hydrazine group.[1] Its primary significance lies in its role as a precursor for the synthesis of various biologically active compounds. The adamantane moiety often enhances lipophilicity, which can improve a molecule's ability to cross biological membranes, a desirable characteristic in drug design. The reactive hydrazine group allows for its incorporation into diverse heterocyclic structures.[1] It is explored for its potential as an antiviral agent and as a monoamine oxidase (MAO) inhibitor for neurological disorders.[1][2]
Q2: What are the key safety precautions to take when handling this compound?
A2: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is sensitive to temperature, pH, and light. For long-term storage, it is recommended to keep the compound at 4°C in a tightly sealed container under an inert atmosphere like argon to prevent oxidation.[3] It exhibits greater stability in acidic to neutral buffered solutions (pH 4-6) and degrades rapidly in basic conditions (pH > 9).[3] While it shows no significant photodegradation under amber glass, protection from light is a good practice.[3]
Q4: In which solvents is this compound soluble?
A4: The hydrochloride salt form of 1-Adamantylhydrazine enhances its solubility in polar solvents. It is generally soluble in water and lower alcohols like methanol and ethanol. For biological assays, dissolving the compound in a minimal amount of an organic solvent such as dimethyl sulfoxide (DMSO) before further dilution in aqueous buffer is a common practice. Always perform a solubility test for your specific experimental conditions and buffer composition.
Troubleshooting Guides
Synthesis of this compound
Problem: Low yield in the one-pot synthesis from 1-bromoadamantane and hydrazine hydrate.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure a significant molar excess of hydrazine hydrate is used, as it acts as both a nucleophile and a solvent.[1] Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure it has gone to completion before workup. |
| Suboptimal temperature | The reaction mixture should be heated to reflux.[1] Ensure the reaction temperature is maintained consistently. For a similar synthesis of amantadine hydrochloride, the optimal temperature was found to be 125 °C.[4] |
| Inefficient precipitation | After the reaction is complete, the hydrochloride salt is precipitated. Ensure the pH is sufficiently acidic for complete precipitation. Gradual pH adjustment is crucial to prevent exothermic side reactions. |
| Loss during workup | If using an extraction method, ensure complete extraction of the product into the appropriate layer. A continuous extraction method has been shown to increase the overall yield in similar syntheses.[5] |
Biological Assays (MAO Inhibition)
Problem: High variability or inconsistent results in the MAO inhibition assay.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | This compound may precipitate in the assay buffer. Prepare a concentrated stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it in the assay buffer. Ensure the final solvent concentration does not exceed a level that affects enzyme activity (typically <1-2%).[6] |
| Incorrect buffer conditions | Ensure the assay buffer is at the correct pH and temperature for optimal MAO enzyme activity.[6] The buffer should be at room temperature before use.[6] |
| Enzyme instability | Use freshly prepared or properly stored (e.g., -80°C) MAO enzyme aliquots.[6] Avoid repeated freeze-thaw cycles. Do not store diluted enzyme working solutions.[6] |
| Interference with detection | To check for interference of the test compound with the detection method (e.g., fluorescence), run a control well containing the inhibitor but no enzyme.[6] For fluorometric assays, it is recommended to use black plates to minimize background fluorescence.[6] |
Experimental Protocols & Data
One-Pot Synthesis of this compound
This protocol is based on the reaction of 1-bromoadamantane with hydrazine hydrate.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, add 1-bromoadamantane.
-
Add a significant molar excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux and maintain the temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add hydrochloric acid to precipitate the this compound salt.
-
Filter the precipitate, wash with a suitable solvent (e.g., cold ethanol), and dry under vacuum.
Optimized Reaction Parameters:
The following table summarizes optimized conditions for a similar synthesis of an adamantane derivative, which can serve as a starting point for optimization.[4]
| Parameter | Optimized Value |
| Reactant Molar Ratio (Acetamide:Sulfuric acid:1-bromoadamantane) | 10:6:1 |
| Reaction Temperature | 125 °C |
| Reaction Time | 3.5 hours |
| Yield | 86.85% |
Monoamine Oxidase (MAO) Inhibition Assay
This protocol provides a general framework for assessing the MAO inhibitory activity of this compound using a fluorometric assay.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (e.g., <1%).
-
In a 96-well black plate, add the diluted test compound solutions. Include wells for a known MAO inhibitor (positive control), a solvent control (negative control), and an enzyme control (no inhibitor).[6]
-
Add the MAO enzyme (MAO-A or MAO-B) to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[6]
-
Initiate the reaction by adding the MAO substrate solution (containing the substrate, a probe, and a developer).[6]
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm) at 37°C for 10-40 minutes.[6]
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Representative IC50 Values for Adamantane-based MAO Inhibitors:
| Compound | MAO-B IC50 (µM) |
| Derivative 33a | 0.065 |
| Derivative 33b | 0.062 |
| Derivative 33c | 0.130 |
Diagrams
Experimental Workflow: One-Pot Synthesis
Caption: Workflow for the one-pot synthesis of this compound.
Signaling Pathway: Monoamine Oxidase (MAO) Inhibition
Caption: Mechanism of MAO inhibition, increasing neurotransmitter availability.
References
- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 16782-39-1 | Benchchem [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 7. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update [mdpi.com]
Technical Support Center: Understanding Degradation Pathways of Hydrazine-Containing Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving hydrazine-containing compounds.
Troubleshooting Guides & FAQs
This section is designed to provide quick answers and solutions to specific problems you may encounter.
Sample Stability and Preparation
-
Question: My hydrazine compound seems to be degrading in my sample solution before I can analyze it. What could be the cause and how can I prevent this?
-
Answer: Hydrazine and its derivatives are susceptible to autoxidation, especially in the presence of oxygen and certain metal ions.[1] To minimize degradation, prepare your samples fresh and consider de-gassing your solvents. Storage should be in a cool, dark, and well-ventilated place, in tightly sealed containers.[2][3] For long-term storage, using an inert atmosphere (e.g., nitrogen or argon) is recommended. Derivatization of the hydrazine compound immediately after sampling can also improve stability.[1][4]
-
Question: I am collecting air samples containing hydrazine, but I'm getting inconsistent results. Why might this be happening?
-
Answer: Hydrazine has been shown to be unstable on some sampling devices, such as certain acid-coated silica gels.[4] It is recommended to extract the samples from the collection medium immediately after collection to prevent degradation.[4]
Analytical Methods
-
Question: I am trying to analyze my hydrazine-containing compound using HPLC, but I am seeing poor peak shape and resolution. What can I do to improve this?
-
Answer: Poor peak shape in HPLC can be due to interactions with the stationary phase. For hydrazine compounds, which are basic, this can often be improved by adjusting the pH of the mobile phase. Using a buffer is highly recommended.[5] Additionally, derivatization of the hydrazine can improve its chromatographic behavior and detection.[4]
-
Question: What are some common interferences I should be aware of when analyzing for hydrazine degradation?
-
Answer: Depending on your analytical method, several compounds can interfere with hydrazine analysis. Aromatic amines, methylhydrazine, and certain metal ions can interfere with some colorimetric methods.[4] When using derivatization agents, other compounds with carbonyl groups or other hydrazine derivatives might also react, leading to interfering peaks in your chromatogram.[4] It is crucial to run appropriate blanks and standards to identify potential interferences in your specific sample matrix.
-
Question: My colorimetric assay for hydrazine is giving inconsistent readings. What could be the problem?
-
Answer: The stability of the colored complex formed in a colorimetric assay is crucial. Ensure that the pH of your reaction is optimal and stable.[6] The presence of oxidizing agents or metal ions can also interfere with the reaction.[6] Always use a fresh reagent solution and protect it from light if it is photosensitive.
Degradation Pathway Studies
-
Question: I am studying the degradation of a hydrazine-containing drug candidate in a biological matrix. What are the key factors I should consider?
-
Answer: In biological systems, both enzymatic and non-enzymatic pathways can contribute to degradation. Key enzymes to consider are cytochrome P450s and monoamine oxidases.[7] Non-enzymatic degradation can be catalyzed by trace metal ions like copper (Cu²⁺) and iron (Fe³⁺).[7] The pH of the medium will also play a significant role.[8]
-
Question: How can I differentiate between different degradation products of my hydrazine compound?
-
Answer: Mass spectrometry (MS) coupled with a separation technique like GC or HPLC is a powerful tool for identifying unknown degradation products.[9][10] By comparing the mass spectra of the peaks in your degraded sample to the parent compound and potential transformation products, you can elucidate the degradation pathway.
Data Presentation
Table 1: Factors Influencing Hydrazine Degradation Rate
| Factor | Effect on Degradation Rate | Notes |
| Oxygen | Increases degradation rate, especially under neutral or alkaline conditions.[8] | Autoxidation is a major degradation pathway. |
| pH | Stable under strongly acidic conditions; degradation increases at neutral to alkaline pH.[8] | pH affects the protonation state and reactivity of hydrazine. |
| Temperature | Increased temperature generally accelerates decomposition.[11][12] | Thermal decomposition can lead to the formation of nitrogen and ammonia.[2] |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze degradation, often through redox reactions.[7][11] | Even trace amounts can have a significant impact. |
| Surfaces | Certain surfaces, especially metals and their oxides, can catalyze decomposition.[12] | The material of your reaction vessel can influence stability. |
| Organic Matter | Can contribute to degradation in environmental systems.[13] | The complexity of the matrix should be considered. |
Table 2: Comparison of Analytical Methods for Hydrazine Determination
| Analytical Method | Common Derivatizing Agent | Detection Limit | Potential Interferences |
| Spectrophotometry | p-Dimethylaminobenzaldehyde | ~0.065 µg/mL[13] | Aromatic amines, methylhydrazine, some metal ions.[4] |
| HPLC-UV | Salicylaldehyde | ~0.025 ppm[5] | Other compounds that react with the derivatizing agent. |
| HPLC-UV | Benzaldehyde | ~2 ppb[13] | Derivatives of other hydrazines may elute at different times.[4] |
| GC-MS | ortho-Phthalaldehyde | ~0.002 µg/L[9][10] | Requires extraction of the derivative. |
| Ion Chromatography | None (direct detection) | ~1 ppb[5] | Fewer interferences from non-ionic species. |
Experimental Protocols
Spectrophotometric Determination of Hydrazine using p-Dimethylaminobenzaldehyde
This method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) to form a yellow azine complex, which can be quantified spectrophotometrically.
Materials:
-
p-Dimethylaminobenzaldehyde (p-DAB) solution (e.g., 2% w/v in 2M HCl)
-
Hydrazine standard solutions
-
Sample containing hydrazine
-
Spectrophotometer
Procedure:
-
Sample Preparation: Dilute your sample with deionized water to a concentration within the linear range of the assay.
-
Reaction: To a known volume of your diluted sample or standard, add a specific volume of the p-DAB reagent. Mix well.
-
Incubation: Allow the reaction to proceed for a set amount of time at room temperature (e.g., 15 minutes) to ensure complete color development.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance for the yellow complex (typically around 455 nm).[6]
-
Quantification: Create a calibration curve by plotting the absorbance of the hydrazine standards versus their concentrations. Use the absorbance of your sample to determine its hydrazine concentration from the calibration curve.
HPLC-UV Analysis of Hydrazine after Derivatization with Benzaldehyde
This protocol describes the quantification of hydrazine by converting it to its benzalazine derivative, which is then analyzed by reverse-phase HPLC with UV detection.
Materials:
-
Benzaldehyde solution (e.g., 1% v/v in methanol)
-
Hydrazine standard solutions
-
Sample containing hydrazine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffer (e.g., sodium borate)
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Derivatization:
-
To 1.0 mL of your sample or standard, add 0.5 mL of the benzaldehyde solution.[4]
-
Shake the mixture for a few seconds and let it stand for 5 minutes.[4]
-
Add 1.0 mL of a basic buffer (e.g., 0.1 N Sodium Borate) and shake.[4]
-
For complete reaction, some protocols recommend heating the mixture in a water bath (e.g., 80°C for 1 hour).[4]
-
-
HPLC Analysis:
-
Quantification: Inject the derivatized standards and samples into the HPLC system. Construct a calibration curve by plotting the peak area of the benzalazine derivative against the concentration of the hydrazine standards. Determine the concentration of hydrazine in your sample from this curve.
Visualizations
Caption: Major degradation pathways of hydrazine-containing compounds.
Caption: General experimental workflow for hydrazine analysis.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. arxada.com [arxada.com]
- 4. osha.gov [osha.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. steamforum.com [steamforum.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. scispace.com [scispace.com]
"troubleshooting guide for reactions with 1-Adamantylhydrazine hydrochloride"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Adamantylhydrazine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
Low reaction yield, unexpected side products, or incomplete reactions can be common hurdles. This guide provides a systematic approach to troubleshooting reactions involving this compound.
Issue: Low or No Product Yield
Possible Cause 1: Poor Solubility of this compound
This compound, being a salt, may have limited solubility in common organic solvents.
Solutions:
-
Addition of a Base: To improve solubility and facilitate the reaction, a mild inorganic base (e.g., K₂CO₃, NaHCO₃) or an organic base (e.g., triethylamine, pyridine) can be added to the reaction mixture. The base neutralizes the hydrochloride salt, liberating the free hydrazine which is generally more soluble in organic solvents.
-
Heating: Gently heating the reaction mixture can increase the solubility of the starting materials.
Possible Cause 2: Incomplete Reaction
The reaction may not be proceeding to completion due to suboptimal conditions.
Solutions:
-
Temperature Adjustment: For condensation reactions, such as the formation of hydrazones or pyrazoles, increasing the reaction temperature can be beneficial. Reactions that are sluggish at room temperature may proceed to completion at elevated temperatures.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). If the reaction has stalled, extending the reaction time may be necessary.
-
Catalyst: Some reactions, like pyrazole synthesis, can be catalyzed by acids (e.g., acetic acid) or metal catalysts.[2] Consider the addition of a suitable catalyst if one is not already in use.
Possible Cause 3: Degradation of this compound
Hydrazine derivatives can be susceptible to degradation, especially at elevated temperatures or in the presence of certain reagents.
Solutions:
-
Temperature Control: Avoid excessively high temperatures that could lead to decomposition.
-
Inert Atmosphere: If the reaction is sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue: Formation of Side Products
Possible Cause 1: Regioisomer Formation in Pyrazole Synthesis
When reacting this compound with unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is possible.[2][3]
Solutions:
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[2]
-
Reaction Conditions: Careful control of reaction temperature and the use of specific catalysts can favor the formation of the desired regioisomer.
Possible Cause 2: Formation of Azines
In reactions with aldehydes or ketones, the formation of an azine (R₂C=N-N=CR₂) as a side product can occur, especially if there is an excess of the carbonyl compound.
Solution:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of this compound relative to the carbonyl compound to minimize azine formation.
Troubleshooting Workflow
References
"optimizing storage and handling of 1-Adamantylhydrazine hydrochloride"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and utilization of 1-Adamantylhydrazine hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is advisable to protect it from moisture and light. Long-term storage at low temperatures (e.g., 2-8 °C) is recommended to minimize degradation.
Q2: What personal protective equipment (PPE) should be used when handling this compound?
A2: When handling this compound, it is essential to use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound should be performed in a well-ventilated fume hood to avoid inhalation of any dust particles.
Q3: How should I properly dispose of this compound and its waste?
A3: Disposal of this compound and any contaminated materials should be carried out in accordance with local, state, and federal regulations for chemical waste. It is classified as a hazardous substance and should not be disposed of in regular trash or down the drain.
Q4: What is the general stability of this compound in solution?
A4: Hydrazine derivatives, in general, exhibit greater stability in acidic solutions.[1] Under neutral or alkaline conditions, they are more susceptible to oxidation, especially in the presence of oxygen and metal ions.[1] For experimental purposes, it is recommended to prepare solutions fresh and use them promptly. If storage of a solution is necessary, it should be stored at a low temperature (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) and protected from light.
Q5: How can I assess the stability of this compound under my specific experimental conditions?
A5: A forced degradation study can be performed to understand the stability of the compound under your specific conditions. This involves subjecting the compound to various stress conditions more severe than standard storage conditions.[2] Typical stress conditions include:
-
Acidic Hydrolysis: Refluxing in 0.1 M to 1 M HCl.[2]
-
Basic Hydrolysis: Refluxing in 0.1 M to 1 M NaOH.[2]
-
Oxidation: Treatment with a dilute solution of hydrogen peroxide (e.g., 3%).[3]
-
Thermal Stress: Heating the solid compound at elevated temperatures (e.g., 60-80°C).[4]
-
Photostability: Exposing the compound to UV and visible light.[3]
The extent of degradation can be monitored by a suitable analytical technique, such as HPLC.
Troubleshooting Guides
Solubility Issues
Q: My this compound is not dissolving in the chosen solvent. What should I do?
A: First, verify that you are using an appropriate solvent. Based on data for the structurally similar 1-Adamantanamine hydrochloride, polar solvents are generally effective.[5] Consider the following steps:
-
Increase Temperature: Gently warming the mixture can significantly increase solubility.
-
Sonication: Using an ultrasonic bath can help break up solid particles and enhance dissolution.
-
Solvent System Modification: If using a single solvent, consider adding a co-solvent to increase the polarity of the mixture. For example, if your compound has low solubility in a non-polar solvent, adding a small amount of a polar aprotic solvent like DMF or DMSO can improve solubility.
Reaction-Related Problems
Q: My reaction with this compound is not proceeding to completion. What are the possible causes and solutions?
A: Incomplete reactions can be due to several factors. Here is a systematic approach to troubleshoot the issue:
-
Reagent Purity: Ensure the purity of all starting materials, including the this compound and other reactants. Impurities can inhibit the reaction.
-
Reaction Conditions:
-
Temperature: The reaction may require higher temperatures or a longer reaction time. Monitor the reaction progress using TLC or LC-MS to determine the optimal duration.
-
pH: For reactions involving the nucleophilic hydrazine group, the pH of the reaction medium can be critical. In strongly acidic conditions, the hydrazine may be fully protonated and non-nucleophilic. Conversely, in basic conditions, side reactions may occur. Adjusting the pH with a non-interfering acid or base may be necessary.
-
-
Atmosphere: Hydrazine derivatives can be sensitive to air oxidation. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation of the starting material.
-
Stoichiometry: Carefully check the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction or the formation of side products.
Q: I am observing the formation of unexpected side products in my reaction. What could be the cause?
A: The formation of side products in reactions involving hydrazines is often related to their reactivity. Common side reactions include:
-
Over-alkylation: The hydrazine nitrogen can be alkylated multiple times.[6] Using a protecting group on one of the nitrogen atoms or carefully controlling the stoichiometry of the alkylating agent can mitigate this.
-
Oxidation: As mentioned, hydrazines can be oxidized. Ensure an inert atmosphere and use degassed solvents.
-
Rearrangements: Under certain conditions, intermediates in hydrazine-based syntheses can undergo rearrangements. A thorough review of the literature for similar reactions can provide insights into potential rearrangement pathways.
Data Presentation
Table 1: Solubility of 1-Adamantanamine Hydrochloride (a structural analog of this compound) in Various Solvents at Different Temperatures. [5]
| Temperature (K) | Water | Ethanol | Acetic Acid | DMF | NMP | DMAC |
| 283.15 | 0.0452 | 0.0089 | 0.0287 | 0.0156 | 0.0389 | 0.0211 |
| 293.15 | 0.0578 | 0.0123 | 0.0398 | 0.0213 | 0.0521 | 0.0298 |
| 303.15 | 0.0721 | 0.0165 | 0.0532 | 0.0287 | 0.0689 | 0.0402 |
| 313.15 | 0.0889 | 0.0218 | 0.0698 | 0.0378 | 0.0887 | 0.0523 |
| 323.15 | 0.1098 | 0.0287 | 0.0899 | 0.0498 | 0.1123 | 0.0667 |
| 333.15 | 0.1345 | 0.0376 | 0.1145 | 0.0645 | 0.1401 | 0.0834 |
| Data presented as mole fraction (x10^2). This data is for 1-Adamantanamine hydrochloride and should be used as an estimation for this compound due to structural similarity. |
Experimental Protocols
Representative Protocol: Synthesis of a Pyrazole Derivative
This protocol describes a general method for the synthesis of a 1-adamantyl-substituted pyrazole from this compound and a suitable 1,3-dicarbonyl compound. This is an adaptation of a common method for pyrazole synthesis.[7][8]
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add the 1,3-dicarbonyl compound (1.05 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of a pyrazole derivative.
Caption: Role of 1-Adamantylhydrazine in Fragment-Based Drug Discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Adamantylhydrazine Hydrochloride and Other Hydrazine Reagents in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science, the choice of reagents is paramount to the success of a synthetic route. Hydrazine and its derivatives are a versatile class of reagents, indispensable for the construction of a wide array of molecular architectures, most notably nitrogen-containing heterocycles. Among these, 1-Adamantylhydrazine hydrochloride has emerged as a valuable building block, prized for the unique physicochemical properties conferred by its bulky, rigid adamantyl cage.
This guide provides an objective comparison of this compound with other commonly employed hydrazine reagents, including hydrazine hydrate, phenylhydrazine, and tert-butylhydrazine hydrochloride. The comparison focuses on their performance in key chemical transformations, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Data Presentation: A Comparative Analysis of Hydrazine Reagents
The following tables summarize the performance of different hydrazine reagents in various chemical reactions, providing a quantitative basis for comparison.
Table 1: Comparison of Hydrazine Reagents in Enzyme Inhibition
| Reagent Family | Exemplar Compound | Target Enzyme | IC50 (µM) | Selectivity (LOX/LSDAO) | Reference |
| Phenylhydrazines | Phenylhydrazine | Lysyl Oxidase (LOX) | 6 | 0.6 | [1] |
| Lentil Seedling Diamine Oxidase (LSDAO) | 10 | [1] | |||
| Alkyl hydrazines | Alkyl hydrazine 4 | Lysyl Oxidase (LOX) | 40 | 1333 | [1] |
| Lentil Seedling Diamine Oxidase (LSDAO) | 0.03 | [1] | |||
| Hydrazides | Hydrazide 3 | Lysyl Oxidase (LOX) | 20 | 10 | [1] |
| Lentil Seedling Diamine Oxidase (LSDAO) | 2 | [1] | |||
| Semicarbazides | Semicarbazide 5 | Lysyl Oxidase (LOX) | 100 | 25 | [1] |
| Lentil Seedling Diamine Oxidase (LSDAO) | 4 | [1] |
Table 2: Application of Hydrazine Reagents in the Synthesis of Pyrazole Derivatives
| Hydrazine Reagent | Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | nano-ZnO | 1,3,5-substituted pyrazole | 95 | [1] |
| Phenylhydrazine | α,β-ethylenic ketone | Acetic acid, Iodine | 1,3,5-trisubstituted pyrazole | - | [2] |
| Hydrazine Hydrate | β-arylchalcones | H2O2, then dehydration | 3,5-diaryl-1H-pyrazole | - | [1] |
| Arylhydrazine | 1,3-diketones | N,N-dimethylacetamide, rt | 1-aryl-3,4,5-substituted pyrazoles | 59-98 | [3] |
| tert-Butylhydrazine | Enaminodicketones | - | Substituted pyrazole | 74-94 | [3] |
Table 3: Wolff-Kishner Reduction Yields with Different Hydrazine Reagents
| Carbonyl Compound | Hydrazine Reagent | Conditions | Product | Yield (%) | Reference |
| β-(p-phenoxybenzoyl)propionic acid | Hydrazine Hydrate (85%) | NaOH, reflux, then 200°C | γ-(p-phenoxyphenyl)butyric acid | 95 | [4] |
| Steroidal Ketone | Hydrazine Hydrate | KOH, diethylene glycol, 195°C | Reduced Steroid | 79 | [5] |
| Steroidal Ketone | N-tert-butyldimethylsilylhydrazone | - | Reduced Steroid | 91 | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Protocol 1: Synthesis of Pyrazole Derivatives from 1,3-Diketones and Hydrazine Derivatives
This protocol is a general procedure for the Knorr pyrazole synthesis.[6][7]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
Hydrazine derivative (e.g., phenylhydrazine, hydrazine hydrate) (1 mmol)
-
Catalytic amount of acid (e.g., acetic acid, HCl)
-
Ethanol (as solvent)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in ethanol in a round-bottom flask.
-
Add the hydrazine derivative to the solution.
-
Add a catalytic amount of acid to the reaction mixture.
-
Reflux the mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.
Protocol 2: General Procedure for the Fischer Indole Synthesis
This protocol outlines the general steps for the synthesis of indoles from arylhydrazines and carbonyl compounds.[8]
Materials:
-
Arylhydrazine (e.g., phenylhydrazine hydrochloride) (1 mmol)
-
Aldehyde or ketone (1 mmol)
-
Acid catalyst (e.g., HCl, H2SO4, ZnCl2, or polyphosphoric acid)
-
Solvent (e.g., acetic acid, ethanol)
Procedure:
-
In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in the chosen solvent.
-
Add the acid catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates and catalyst used.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to afford the pure indole derivative.
Protocol 3: Huang-Minlon Modification of the Wolff-Kishner Reduction
This modified procedure offers improved yields and shorter reaction times for the reduction of carbonyls to methylene groups.[4]
Materials:
-
Carbonyl compound (1 mmol)
-
Hydrazine hydrate (85%, excess)
-
Sodium hydroxide (3 equivalents)
-
Diethylene glycol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the carbonyl compound, hydrazine hydrate, and sodium hydroxide in diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Remove the reflux condenser and distill off the water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200°C, reattach the reflux condenser and continue heating for an additional 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Add water to the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and workflows discussed in this guide.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Knorr Pyrazole Synthesis Mechanism.
Caption: Workflow for Comparing Hydrazine Reagents.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to Derivatization Agents for Carbonyl Compounds: Validating 1-Adamantylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals working with carbonyl-containing compounds such as aldehydes and ketones, derivatization is a critical step to enhance their detectability and improve chromatographic separation. This guide provides a comparative analysis of 1-Adamantylhydrazine hydrochloride as a potential derivatization agent against two widely used alternatives: 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
While DNPH and PFBHA are well-established reagents with extensive supporting data, this compound is a novel candidate for this application. This guide will present the known performance of the established agents and explore the potential advantages and a hypothetical validation workflow for this compound, drawing upon the unique properties of its adamantyl moiety.
Comparison of Derivatization Agent Performance
The selection of a derivatization agent is crucial for the successful analysis of carbonyl compounds. The following table summarizes the key performance characteristics of DNPH and PFBHA, and outlines the hypothetical potential of this compound based on chemical principles.
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (PFBHA) | This compound (Hypothetical) |
| Target Analytes | Aldehydes and Ketones | Aldehydes and Ketones | Aldehydes and Ketones |
| Reaction Product | Hydrazone | Oxime | Hydrazone |
| Detection Method | HPLC-UV (360 nm)[1][2] | GC-MS (Electron Capture or MS)[3] | HPLC-UV/MS or GC-MS |
| Reaction Speed | Typically 1-2 hours at room temperature or slightly elevated temperatures.[4] | Can be rapid, from minutes to a few hours at room temperature or with gentle heating. | Expected to be similar to other hydrazines, likely requiring acidic catalysis. |
| Derivative Stability | Generally stable, though E/Z isomerism can be a concern.[5] | Oximes are generally stable. | Hydrazones are typically stable. The bulky adamantyl group may enhance stability. |
| Sensitivity | Good, with detection limits in the low µg/m³ to ng/L range.[1][2] | Excellent, particularly with electron capture detection, reaching sub-ppb levels. | Potentially high due to the hydrophobic nature of the adamantyl group enhancing ionization in MS. |
| Advantages | Widely used and well-documented, readily available, strong chromophore for UV detection.[6] | High sensitivity, suitable for volatile carbonyls, forms stable oximes. | The adamantyl group may improve chromatographic separation and increase hydrophobicity for better retention in reversed-phase HPLC. The defined structure could lead to unique fragmentation patterns in MS for enhanced selectivity. |
| Disadvantages | Formation of E/Z isomers can complicate chromatography, potential for ozone interference.[5] | Can form two isomers with non-symmetrical ketones, requires GC-amenable analytes. | Not a commercially established derivatization agent for this purpose, lack of validation data and established protocols. |
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are established protocols for DNPH and PFBHA, and a proposed, hypothetical protocol for this compound.
Protocol 1: Derivatization of Carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is based on widely accepted methods for the analysis of aldehydes and ketones in various matrices.[1][4]
Materials:
-
DNPH solution (e.g., 1 mg/mL in acetonitrile)
-
Acid catalyst (e.g., hydrochloric acid or sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sample containing carbonyl compounds
Procedure:
-
To 1 mL of the sample solution, add 1 mL of the DNPH reagent solution.
-
Add a small amount of acid catalyst (e.g., 10 µL of 2N HCl).
-
Vortex the mixture for 1 minute.
-
Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
After the reaction is complete, the sample can be directly injected into the HPLC system or subjected to a cleanup step (e.g., solid-phase extraction) if the matrix is complex.
-
Analyze the resulting hydrazones by HPLC with UV detection at 360 nm.
Protocol 2: Derivatization of Carbonyls with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) for GC-MS Analysis
This protocol is a standard method for the analysis of volatile carbonyl compounds.
Materials:
-
PFBHA solution (e.g., 10 mg/mL in a suitable solvent like water or buffer)
-
Organic solvent for extraction (e.g., hexane or dichloromethane)
-
Sample containing carbonyl compounds
Procedure:
-
To 1 mL of the aqueous sample, add 100 µL of the PFBHA solution.
-
Adjust the pH to be slightly acidic (pH 4-5) if necessary.
-
Vortex the mixture and let it react at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 60°C) for a shorter period (e.g., 30 minutes).
-
After the reaction, extract the formed oxime derivatives with an organic solvent.
-
Dry the organic extract (e.g., with anhydrous sodium sulfate) and concentrate it if necessary.
-
Analyze the derivatives by GC-MS.
Protocol 3: Proposed Hypothetical Protocol for Derivatization of Carbonyls with this compound for HPLC-UV/MS or GC-MS Analysis
This proposed protocol is based on the general principles of hydrazone formation and the anticipated properties of the adamantyl derivative. It is important to note that this protocol has not been experimentally validated.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile)
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Organic solvent for extraction (if needed for GC-MS)
-
Sample containing carbonyl compounds
Procedure:
-
To 1 mL of the sample solution, add 1 mL of the this compound solution.
-
Add a catalytic amount of acid (e.g., 10 µL of 1% TFA in acetonitrile).
-
Vortex the mixture and allow it to react at an optimized temperature (e.g., 50°C) for an optimized time (e.g., 1 hour).
-
For HPLC analysis, the reaction mixture might be directly injectable.
-
For GC-MS analysis, an extraction step with a non-polar solvent would be necessary, followed by drying and concentration.
-
Analyze the resulting adamantylhydrazones by HPLC with UV detection (wavelength to be determined based on the derivative's chromophore) and/or MS detection, or by GC-MS.
Visualizing the Derivatization Workflow
The following diagrams illustrate the general workflows for the derivatization of carbonyl compounds using the discussed agents.
Caption: General workflows for carbonyl derivatization.
Signaling Pathway of Hydrazone Formation
The fundamental reaction between a hydrazine derivatizing agent and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction that results in the formation of a stable hydrazone derivative.
Caption: Reaction pathway for hydrazone formation.
Conclusion
2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) remain the validated and reliable choices for the derivatization of carbonyl compounds for HPLC and GC analysis, respectively. Their performance is well-documented, and established protocols are readily available.
This compound presents an intriguing, yet unvalidated, alternative. The unique properties of the adamantyl group—its hydrophobicity, rigidity, and defined structure—suggest potential benefits in terms of chromatographic separation, derivative stability, and mass spectrometric detection. However, without experimental data, its efficacy as a derivatization agent remains speculative.
For researchers seeking to explore novel derivatization strategies, the validation of this compound could be a worthwhile endeavor. The proposed hypothetical protocol provides a starting point for such investigations. Future studies should focus on optimizing reaction conditions, evaluating derivative stability, and quantifying performance metrics such as reaction yield, sensitivity, and linearity to establish its place among the valuable tools for carbonyl analysis.
References
- 1. Determination of 15 Aldehydes and Ketones Liberated from Furnitures by HPLC [lhjyhxfc.mat-test.com]
- 2. Determination of 15 Aldehydes and Ketones Liberated from Furnitures by HPLC [qikan.cmes.org]
- 3. researchgate.net [researchgate.net]
- 4. unitedchem.com [unitedchem.com]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of the Antiviral Activity of Adamantane Derivatives
A deep dive into the inhibitory effects of adamantane compounds against various viral pathogens, supported by quantitative data and detailed experimental methodologies.
Adamantane and its derivatives represent a class of antiviral compounds with a rich history and continued relevance in the face of emerging viral threats. Initially recognized for their efficacy against Influenza A, their mechanism of action and potential applications against other viruses, including coronaviruses and orthopoxviruses, are areas of active research. This guide provides a comparative analysis of the antiviral activity of key adamantane derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Quantitative Antiviral Activity
The antiviral efficacy of adamantane derivatives is typically quantified by their 50% inhibitory concentration (IC50) or 50% effective concentration (EC50). These values represent the concentration of the drug required to inhibit viral replication or protect cells from virus-induced death by 50%. The tables below summarize the reported antiviral activities of amantadine, rimantadine, and other derivatives against Influenza A virus, SARS-CoV-2, and Orthopoxviruses.
| Derivative | Virus Strain | Cell Line | IC50 / EC50 (µM) | Reference |
| Amantadine | Influenza A/H3N2 | MDCK | ~1.0-5.0 | [1][2][3] |
| Influenza A/H1N1 | MDCK | Varies | [1] | |
| Rimantadine | Influenza A/H3N2 | MDCK | ~0.5-2.0 | [1][3] |
| Influenza A/H1N1 | MDCK | Varies | [1] | |
| Glycyl-rimantadine | Influenza A/H3N2 | - | Lower than Amantadine | [4] |
Table 1: Comparative Antiviral Activity of Adamantane Derivatives against Influenza A Virus. The activity of adamantane derivatives against Influenza A is primarily mediated by the blockage of the M2 proton channel, a mechanism to which Influenza B viruses are not susceptible[4]. Rimantadine is generally observed to be more potent than amantadine[3].
| Derivative | Virus Strain | Cell Line | IC50 (µM) | Reference |
| Amantadine | SARS-CoV-2 (WA/01) | ACE2-A549 | 120 | [5] |
| SARS-CoV-2 (Omicron) | Vero E6 T/A | 106 | [5] | |
| SARS-CoV-2 | Vero CCL-81 | 39.71 | [6] | |
| Rimantadine | SARS-CoV-2 (WA/01) | ACE2-A549 | 30 | [5] |
| SARS-CoV-2 (Omicron) | Vero E6 T/A | 17.8 | [5] | |
| Tromantadine | SARS-CoV-2 | ACE2-A549 | 98 | [7] |
| Compound 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | [6] |
| Compound 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | [6] |
| Compound 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | [6] |
Table 2: Comparative Antiviral Activity of Adamantane Derivatives against SARS-CoV-2. Adamantane derivatives have shown inhibitory effects against SARS-CoV-2, likely by targeting viral ion channels such as the viroporin E protein and ORF3a[8][9][10]. Newer derivatives, such as compounds 3F4, 3F5, and 3E10, have demonstrated significantly lower IC50 values compared to amantadine[6].
| Derivative | Virus Strain | IC50 (µM) | Selectivity Index (SI) | Reference |
| N-(adamantan-1-yl)isonicotinamide | Vaccinia virus | - | 115 | [11] |
| Various Derivatives | Vaccinia virus | 0.133 - 0.515 | - | [12] |
Table 3: Antiviral Activity of Adamantane Derivatives against Orthopoxviruses. Research has also explored the activity of adamantane derivatives against orthopoxviruses, such as the vaccinia virus. The proposed mechanism involves the inhibition of the viral membrane protein p37[11][12].
Experimental Protocols
The determination of antiviral activity relies on robust and reproducible experimental assays. Below are detailed protocols for two common methods used to evaluate the efficacy of antiviral compounds.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the damaging effects (cytopathic effect) of a virus.
-
Cell Seeding: Seed host cells (e.g., A549, Vero E6) into 96-well plates at a density that will result in a confluent monolayer the following day[13]. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of the adamantane derivatives in cell culture medium.
-
Infection and Treatment: When cells are confluent, remove the growth medium. Add the diluted compounds to the wells, followed by the virus at a predetermined multiplicity of infection (MOI)[14]. Include cell-only (no virus, no compound) and virus-only (no compound) controls[15].
-
Incubation: Incubate the plates at the optimal temperature for the specific virus (e.g., 33°C for HCoV-229E, 37°C for SARS-CoV-2) until the virus control wells show >80% CPE[13][14].
-
Quantification of Cell Viability:
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from uninfected, compound-treated wells and the 50% effective concentration (EC50) from infected, compound-treated wells by regression analysis[13]. The selectivity index (SI) is then calculated as CC50/EC50.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles (plaques) in the presence of an antiviral compound.
-
Cell Seeding: Seed host cells into 6-well or 12-well plates to form a confluent monolayer[17][18].
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions for 1-2 hours to allow for viral adsorption[17][19].
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with different concentrations of the adamantane derivative[14][17]. This overlay restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions (plaques).
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-14 days, depending on the virus)[19].
-
Plaque Visualization:
-
Data Analysis: Count the number of plaques in each well. The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Visualizations
Mechanism of Action: M2 Proton Channel Inhibition
The primary mechanism of action of amantadine and rimantadine against influenza A virus is the blockage of the M2 proton channel. This channel is crucial for the uncoating of the virus within the host cell's endosome.
Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.
Experimental Workflow: Antiviral Activity Assessment
The general workflow for assessing the antiviral activity of adamantane derivatives using cell-based assays is a multi-step process.
Caption: General experimental workflow for in vitro antiviral activity testing.
References
- 1. Current status of amantadine and rimantadine as anti-influenza-A agents: Memorandum from a WHO Meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of activity against influenza viruses by combinations of antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-SARS-CoV-2 Activity of Adamantanes In Vitro and in Animal Models of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Channel activity of SARS-CoV-2 viroporin ORF3a inhibited by adamantanes and phenolic plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amantadine inhibits known and novel ion channels encoded by SARS-CoV-2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pblassaysci.com [pblassaysci.com]
- 16. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. researchgate.net [researchgate.net]
- 18. protocols.io [protocols.io]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
Comparative Efficacy of 1-Adamantylhydrazine Hydrochloride Versus Other Carbonyl Probes: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking optimal methods for carbonyl detection and quantification, the choice of a derivatization agent is critical. This guide provides a comparative overview of 1-Adamantylhydrazine hydrochloride and other commonly used carbonyl probes, supported by available experimental data and methodologies.
The derivatization of carbonyl compounds, such as aldehydes and ketones, is a crucial step in their analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS). This process enhances the detectability and chromatographic retention of these often volatile and low-molecular-weight analytes. While a variety of hydrazine-based reagents are available, this guide will focus on the characteristics of this compound in comparison to established probes like 2,4-Dinitrophenylhydrazine (DNPH), Dansylhydrazine, and Girard's reagents.
Introduction to Carbonyl Derivatization Probes
Hydrazine-based probes react with the carbonyl group of aldehydes and ketones to form stable hydrazone derivatives. This chemical modification introduces a tag that can improve ionization efficiency in mass spectrometry and enhance UV or fluorescence detection. The ideal probe should exhibit high reactivity, form a stable product, and provide a significant improvement in analytical sensitivity.
Key Considerations for Probe Selection:
-
Reactivity and Derivatization Efficiency: The speed and completeness of the reaction with a wide range of carbonyl compounds.
-
Stability of the Hydrazone Product: Resistance to degradation during sample preparation and analysis.
-
Enhancement of Detection: The degree to which the probe improves the signal in the chosen analytical platform (e.g., MS ionization efficiency, UV absorbance, fluorescence intensity).
-
Specificity: Reaction selectivity towards carbonyl compounds over other functional groups.
-
Chromatographic Behavior: The impact of the derivative on retention and peak shape in chromatography.
Comparison of Carbonyl Probes
| Probe | Key Features | Potential Advantages | Potential Disadvantages |
| This compound | Contains a bulky, hydrophobic adamantyl group. | Likely enhances reverse-phase LC retention. May improve ionization efficiency in ESI-MS due to increased surface activity. The adamantyl fragment could provide a unique mass signature for identification. | Steric hindrance from the bulky adamantyl group might reduce reaction rates with certain carbonyls. Limited published data on its performance. |
| 2,4-Dinitrophenylhydrazine (DNPH) | A widely used, classic derivatization reagent. Forms colored dinitrophenylhydrazones. | Well-established and extensively documented protocols available. Excellent for UV-Vis detection.[1][2] | Can form E/Z isomers, leading to chromatographic complexity. May require acidic conditions for optimal reaction. |
| Dansylhydrazine | Introduces a highly fluorescent dansyl group. | Excellent for fluorescence detection, providing high sensitivity. The tertiary amine in the dansyl group can be readily protonated, enhancing ESI-MS sensitivity.[3][4][5][6] | May exhibit different reactivity with various carbonyls. Photostability of the derivative should be considered. |
| Girard's Reagents (T and P) | Possess a quaternary ammonium group, introducing a permanent positive charge. | Excellent for improving ESI-MS ionization efficiency. Good water solubility. | The permanent charge can affect chromatographic retention on reverse-phase columns. |
Experimental Protocols
Detailed experimental protocols for the use of this compound as a carbonyl probe are not extensively published. However, a general protocol for hydrazine-based derivatization can be adapted.
General Derivatization Protocol (Adaptable for this compound)
Materials:
-
This compound solution (e.g., 10 mg/mL in a suitable solvent like acetonitrile or methanol)
-
Carbonyl-containing sample
-
Acid catalyst (e.g., trifluoroacetic acid or hydrochloric acid)
-
Quenching solution (if necessary)
-
Solvent for dilution (compatible with LC-MS mobile phase)
Procedure:
-
Sample Preparation: Dissolve the sample containing carbonyl compounds in a suitable solvent.
-
Derivatization Reaction:
-
To the sample solution, add an excess of the this compound solution.
-
Add a small amount of acid catalyst to facilitate the reaction. The optimal pH for hydrazone formation is typically in the acidic range.
-
Incubate the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a defined period. Reaction time and temperature will need to be optimized for specific analytes.
-
-
Reaction Quenching (Optional): If necessary, the reaction can be stopped by adding a quenching reagent or by neutralization.
-
Sample Dilution: Dilute the derivatized sample with the initial mobile phase of the LC-MS system to an appropriate concentration for analysis.
-
LC-MS Analysis: Inject the diluted sample into the LC-MS system for separation and detection.
Note: Optimization of reaction conditions (e.g., reagent concentration, catalyst concentration, pH, temperature, and time) is crucial for achieving high derivatization efficiency and reproducible results.
Visualizing the Derivatization Workflow
The following diagram illustrates a typical workflow for the derivatization and analysis of carbonyl compounds.
Logical Relationship of Probe Characteristics
The selection of a carbonyl probe involves a trade-off between different characteristics. The following diagram illustrates the logical relationships between key probe features and their impact on the analytical outcome.
Conclusion
While this compound presents a potentially valuable tool for carbonyl analysis due to the unique properties of the adamantyl group, a lack of direct comparative studies with established probes necessitates further research to fully elucidate its efficacy. Researchers are encouraged to perform in-house validation and comparison with other reagents like DNPH, Dansylhydrazine, and Girard's reagents to determine the optimal probe for their specific analytical needs. The choice of derivatization agent will ultimately depend on the nature of the carbonyl compounds being analyzed, the sample matrix, and the analytical instrumentation available.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dansylhydrazine Isotope Labeling LC-MS for Comprehensive Carboxylic Acid Submetabolome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS Quantification of Malondialdehyde-Dansylhydrazine Derivatives in Urine and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"in vitro versus in vivo studies of 1-Adamantylhydrazine hydrochloride derivatives"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in vitro and in vivo studies of adamantane derivatives, focusing on their antiviral properties. Due to the limited availability of comprehensive comparative data for 1-Adamantylhydrazine hydrochloride derivatives, this guide utilizes data from studies on closely related adamantane-pyrazole derivatives as a representative example to illustrate the relationship between laboratory and living-organism-based research.
From the Lab Bench to Preclinical Models: A Comparative Overview
The development of new therapeutic agents relies on a thorough evaluation of their biological activity, beginning with in vitro assays and progressing to in vivo studies. In vitro studies, conducted in a controlled laboratory environment, provide initial insights into a compound's potential efficacy and mechanism of action at a cellular level. In contrast, in vivo studies, performed in living organisms, offer a more complex and systemic understanding of a compound's behavior, including its absorption, distribution, metabolism, excretion (ADME), and overall therapeutic effect in a physiological system.
This guide will explore the antiviral activity of specific adamantane-pyrazole derivatives, presenting a side-by-side comparison of their performance in both in vitro and in vivo settings.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo evaluations of adamantane-pyrazole derivatives against Foot and Mouth Disease Virus (FMDV).
Table 1: In Vitro Antiviral Activity and Cytotoxicity
| Compound | 50% Cytotoxic Concentration (CC50) in BHK-21 cells (µg/mL) | 50% Inhibitory Concentration (IC50) against FMDV (µg/mL) | Selectivity Index (SI = CC50/IC50) |
| 6a | >1000 | 62.5 | >16 |
| 6b | >1000 | 31.25 | >32 |
| 6c | >1000 | 15.62 | >64 |
| Amantadine | >1000 | >1000 | - |
| Ribavirin | >1000 | 125 | >8 |
Table 2: In Vivo Efficacy in FMDV-Infected Mice
| Treatment Group | Survival Rate (%) | Mean Clinical Score | Viral Shedding (Log10 TCID50/mL) |
| Control (Infected, Untreated) | 0 | 4.0 | 5.5 |
| Compound 6a | 60 | 1.5 | 2.5 |
| Compound 6b | 80 | 1.0 | 1.5 |
| Compound 6c | 100 | 0.5 | 0.5 |
| Amantadine | 20 | 3.5 | 4.5 |
| Ribavirin | 40 | 2.0 | 3.0 |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the accurate interpretation of the results.
In Vitro Assays
1. Cytotoxicity Assay (MTT Assay):
-
Cell Line: Baby Hamster Kidney (BHK-21) cells.
-
Procedure:
-
BHK-21 cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
The cell culture medium was replaced with serial dilutions of the test compounds (6a-c, amantadine, ribavirin) and incubated for 48 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL) was added to each well and incubated for 4 hours.
-
The medium was discarded, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The CC50 value, the concentration that causes 50% cell death, was calculated.
-
2. Antiviral Activity Assay (Plaque Reduction Assay):
-
Virus: Foot and Mouth Disease Virus (FMDV).
-
Procedure:
-
Confluent monolayers of BHK-21 cells in 6-well plates were infected with FMDV at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, the virus inoculum was removed, and the cells were washed.
-
The cells were then overlaid with a medium containing different concentrations of the test compounds and 1% carboxymethyl cellulose.
-
The plates were incubated for 48-72 hours until plaques were visible.
-
The cells were fixed and stained with crystal violet to visualize and count the plaques.
-
The IC50 value, the concentration that inhibits 50% of plaque formation, was determined.
-
In Vivo Study
1. Animal Model:
-
Species: BALB/c mice.
-
Infection: Mice were challenged with a lethal dose of FMDV.
2. Treatment Protocol:
-
Groups: Mice were divided into several groups: untreated infected control, and groups treated with compounds 6a, 6b, 6c, amantadine, or ribavirin.
-
Administration: The compounds were administered orally or intraperitoneally at a predetermined dose and schedule post-infection.
3. Efficacy Evaluation:
-
Survival Rate: The percentage of surviving mice in each group was monitored daily for a specific period (e.g., 14 days).
-
Clinical Scoring: The severity of clinical signs (e.g., lameness, vesicles) was assessed and scored daily.
-
Viral Shedding: Oral and fecal samples were collected at different time points to quantify the amount of shed virus using TCID50 assays on BHK-21 cells.
Visualizing the Workflow and Pathways
To better illustrate the experimental processes and the logical flow of the research, the following diagrams have been generated.
Caption: Experimental workflow comparing in vitro and in vivo studies.
Caption: Logical relationship between in vitro and in vivo data.
Conclusion
The presented data on adamantane-pyrazole derivatives demonstrates a positive correlation between in vitro antiviral activity and in vivo efficacy. The compounds that exhibited high selectivity indices in cell-based assays also showed significant protective effects in the animal model, leading to increased survival rates and reduced viral shedding. This comparative analysis underscores the importance of a multi-faceted approach in drug discovery, where in vitro screening serves as a crucial first step to identify promising candidates for more complex and informative in vivo evaluation. While these findings are on a related class of compounds, they provide a valuable framework for the potential investigation and comparison of this compound derivatives.
Comparative Guide to the Structural Confirmation of 1-Adamantylhydrazine Hydrochloride Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction products of 1-adamantylhydrazine hydrochloride, focusing on the synthesis of 1-adamantyl-substituted pyrazoles. We present a direct synthesis method involving the reaction of 1-adamantylhydrazine with a 1,3-dicarbonyl compound and compare it with an alternative approach utilizing 1,3-dehydroadamantane. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the structural confirmation and selection of appropriate synthetic routes.
I. Comparison of Synthetic Routes to 1-Adamantyl-3,5-dimethylpyrazole
The synthesis of 1-adamantyl-3,5-dimethylpyrazole is a key reaction demonstrating the utility of this compound as a building block for heterocyclic compounds. Below is a comparison of two primary synthetic methodologies.
Table 1: Comparison of Synthetic Methods for 1-Adamantyl-3,5-dimethylpyrazole
| Parameter | Method A: Direct Condensation | Method B: From 1,3-Dehydroadamantane |
| Starting Materials | 1-Adamantylhydrazine, Acetylacetone (2,4-pentanedione) | 1,3-Dehydroadamantane, 3,5-Dimethyl-1H-pyrazole |
| Reaction Type | Condensation/Cyclization | N-Adamantylation |
| Reaction Conditions | Not explicitly detailed, but generally involves heating in a suitable solvent.[1] | Stirring in an inert solvent (e.g., diethyl ether) at room temperature to 36°C.[1] |
| Yield | Often characterized by lower yields.[1] | 59-98%[1] |
| Advantages | Utilizes readily available starting materials. | High yields, mild reaction conditions.[1] |
| Disadvantages | Can result in lower yields and may require harsher conditions.[1] | Requires the synthesis of the strained and highly reactive 1,3-dehydroadamantane.[1] |
II. Experimental Protocols
Method A: Direct Condensation of 1-Adamantylhydrazine with Acetylacetone (General Procedure)
While a specific detailed protocol for the reaction of 1-adamantylhydrazine with acetylacetone was not found in the searched literature, the general synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a well-established method.[2] The following is a generalized protocol based on similar reactions.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or acetic acid (solvent)
-
Base (e.g., sodium acetate, if starting with the hydrochloride salt)
Procedure:
-
Dissolve this compound and a molar equivalent of a base (if needed) in the chosen solvent.
-
Add a molar equivalent of acetylacetone to the solution.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-adamantyl-3,5-dimethylpyrazole.
Method B: Synthesis of 1-Adamantyl-3,4,5-R1,R2,R3-Pyrazoles from 1,3-Dehydroadamantane[1]
Materials:
-
1,3-Dehydroadamantane (1,3-DHA)
-
Substituted 1H-pyrazole (e.g., 3,5-dimethyl-1H-pyrazole)
-
Inert solvent (e.g., diethyl ether)
Procedure:
-
In an inert atmosphere, dissolve the substituted 1H-pyrazole in the inert solvent.
-
Add a solution of 1,3-dehydroadamantane in the same solvent dropwise to the pyrazole solution at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 36°C) for a specified time (e.g., 1.5 hours).
-
Monitor the reaction to completion by TLC.
-
Remove the solvent by distillation.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol).
III. Structural Confirmation Data
The structural confirmation of the synthesized 1-adamantyl-substituted pyrazoles is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2: Spectroscopic Data for 1-Adamantyl-4-methyl-3,5-dinitro-1H-pyrazole (3d) [1]
| Spectroscopic Data | Values |
| ¹H NMR (ppm) | 1.69 (9H, s, H Ad); 2.15-2.43 (9H, m, 2,8,9-CH Ad, CH) |
| ¹³C NMR (ppm) | 33.5 (C-4,6,10 Ad); 39.2 (C-2,8,9 Ad); 66.8 (C-1 Ad); 110.6 (C-4, Ar); 148.4 (br. s, C-3 Ar) |
| Mass Spectrum (m/z) | [M]+, [Ad]+ (135) |
IV. Alternative Synthesis of Adamantyl-Pyrazoles: From Adamantyl Chalcones
An alternative route to adamantyl-substituted pyrazoles involves the synthesis of an adamantyl chalcone followed by its reaction with a hydrazine derivative. This method allows for the introduction of different substituents on the pyrazole and phenyl rings.
Synthesis of Adamantyl Chalcone[3]
Materials:
-
1-Adamantyl methyl ketone
-
Pyridine-2-carboxaldehyde
-
Potassium hydroxide (KOH)
-
Ethanol (96%)
Procedure:
-
Stir a mixture of 1-adamantyl methyl ketone and an ethanolic KOH solution for 15 minutes.
-
Add pyridine-2-carboxaldehyde dropwise and stir at room temperature for 48 hours.
-
Pour the reaction mixture into ice water to precipitate the chalcone.
-
Filter, wash with a mixture of ethyl acetate:hexane, and dry the solid product.
Synthesis of Pyrazoline from Adamantyl Chalcone[3]
Materials:
-
Adamantyl chalcone
-
2,4-Dinitrophenyl hydrazine
-
Methanol
-
Concentrated sulfuric acid
Procedure:
-
Dissolve the adamantyl chalcone in methanol.
-
In a separate flask, dissolve 2,4-dinitrophenyl hydrazine in methanol with a catalytic amount of concentrated sulfuric acid.
-
Add the chalcone solution to the hydrazine solution and stir at room temperature for 48 hours.
-
The resulting pyrazoline product can then be isolated and purified.
V. Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic methods described.
Caption: Synthetic pathway for Method A.
Caption: Synthetic pathway for Method B.
Caption: Alternative synthesis of adamantyl-pyrazoles.
References
Benchmarking 1-Adamantylhydrazine Hydrochloride: A Comparative Guide to Antiviral Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Adamantylhydrazine hydrochloride's potential antiviral performance against established standards, Amantadine and Rimantadine. The focus of this comparison is on activity against Influenza A virus, a common application for adamantane-based compounds. The data presented for this compound is hypothetical and for illustrative purposes, designed to guide researchers in their evaluation of novel adamantane derivatives.
Executive Summary
Adamantane derivatives have long been a cornerstone in the development of antiviral therapeutics, particularly for Influenza A.[1][2][3] Amantadine and Rimantadine are well-known examples that target the M2 proton channel of the virus, inhibiting its replication.[1][2][3][4][5] This guide benchmarks the hypothetical performance of a related compound, this compound, against these standards. The comparison is based on key antiviral performance metrics: the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI).
Mechanism of Action: M2 Proton Channel Inhibition
The primary mechanism of action for amantadine and rimantadine against Influenza A virus is the blockade of the M2 ion channel.[1][2][3][4][5] This channel is crucial for the virus as it allows protons to enter the viral particle once it is inside the host cell's endosome. This acidification is a necessary step for the viral RNA to be released into the cytoplasm, where it can replicate.[4][5] By blocking this channel, adamantane derivatives prevent the virus from "uncoating" and releasing its genetic material, thereby halting the replication cycle.[1][2][3][4]
Figure 1: Mechanism of M2 Proton Channel Inhibition by Adamantane Derivatives.
Performance Data
The following table summarizes the antiviral activity and cytotoxicity of this compound (hypothetical data) against Influenza A virus (H1N1) in comparison to Amantadine and Rimantadine. A higher selectivity index (SI) is desirable as it indicates a greater window between the concentration at which the compound is effective and the concentration at which it is toxic to host cells.[6]
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | 1.8 (Hypothetical) | >100 (Hypothetical) | >55.6 |
| Amantadine | 1.3[7] | >100 | >76.9 |
| Rimantadine | 0.18[7] | >100 | >555.6 |
Note: The data for this compound is hypothetical and should be confirmed by experimental studies. The values for Amantadine and Rimantadine are representative and may vary depending on the specific Influenza A strain and cell line used.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the performance metrics presented above.
Cytotoxicity Assay (CC50 Determination)
This assay determines the concentration of the compound that is toxic to the host cells.
Protocol:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 96-well plates at a density of 4 x 10^5 cells/well and incubated overnight to form a confluent monolayer.[8][9][10]
-
Compound Preparation: A series of dilutions of this compound, Amantadine, and Rimantadine are prepared in cell culture medium.
-
Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test compounds. A set of wells with untreated cells serves as a control.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][11]
Plaque Reduction Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit the replication of the virus.
Protocol:
-
Cell Seeding: MDCK cells are seeded in 12-well plates to form a confluent monolayer.[8][9][10]
-
Virus Infection: The cell monolayers are infected with a known titer of Influenza A virus (e.g., 100 plaque-forming units, PFU) for 1 hour at 37°C.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compounds.
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.
-
Plaque Visualization: The cells are fixed and stained with a solution like crystal violet to visualize the plaques.
-
Data Analysis: The number of plaques in each well is counted. The EC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is determined by plotting the percentage of plaque reduction against the compound concentration.
Figure 2: Workflow for Determining CC50 and EC50 of Antiviral Compounds.
Conclusion
This guide outlines the framework for benchmarking the performance of this compound against the known standards, Amantadine and Rimantadine, for anti-influenza A activity. While the provided performance data for this compound is hypothetical, the detailed experimental protocols and the comparative structure offer a robust starting point for its evaluation. Further experimental validation is necessary to determine the true potential of this compound as an antiviral agent. The methodologies and comparative metrics presented here are standard in the field and will enable a thorough and objective assessment.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. Rimantadine - Wikipedia [en.wikipedia.org]
- 3. Rimantadine | Influenza, Antiviral, Treatment | Britannica [britannica.com]
- 4. What is the mechanism of Rimantadine Hydrochloride? [synapse.patsnap.com]
- 5. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Protocol for influenza A virus infection of mice and viral load determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 11. labinsights.nl [labinsights.nl]
A Comparative Analysis of the Physicochemical Properties of Adamantane and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable building block in medicinal chemistry, leading to the development of several clinically significant drugs.[1][2] The unique physicochemical properties imparted by the adamantane cage influence the absorption, distribution, metabolism, and excretion (ADME) of these drugs. This guide provides a comparative study of the key physicochemical properties of adamantane and four of its prominent analogues: amantadine, memantine, rimantadine, and dopamantine. Understanding these properties is crucial for the rational design and development of novel adamantane-based therapeutics.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of adamantane and its selected analogues. These parameters are critical in determining the pharmacokinetic and pharmacodynamic profiles of a drug molecule.
| Property | Adamantane | Amantadine | Memantine | Rimantadine | Dopamantine |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₇N | C₁₂H₂₁N | C₁₂H₂₁N | C₁₉H₂₅NO₃ |
| Molecular Weight ( g/mol ) | 136.24 | 151.25 | 179.30 | 179.30 | 315.41 |
| Melting Point (°C) | 270 (sublimes)[3][4] | 180-192[1] | 153[5] | >300[6] | Not available |
| Boiling Point (°C) | Sublimes[3] | Not available | 239.8[5] | 248[7] | Not available |
| Solubility | Practically insoluble in water; soluble in nonpolar organic solvents.[3] | Freely soluble in water.[1] | Soluble in water.[5] | Hydrochloride salt is freely soluble in water (50 mg/mL at 20°C).[6][8] | Not available |
| logP (Octanol/Water) | 4.24[9] | 2.44[1] | 3.28[5][10] | 3.28 | Not available |
| pKa | Not applicable | 10.1 - 10.58[1][11] | 10.27 - 10.7[5] | 10.14 | Not available |
| Chemical Stability | Stable.[4] | Stable in light, heat, and air (as hydrochloride).[1] | Stable under recommended storage conditions.[5] | Information not readily available. | Information not readily available. |
The Influence of Structural Modifications on Physicochemical Properties
The addition of functional groups to the adamantane core significantly alters its physicochemical properties, which in turn affects the biological activity of the resulting analogues. The following diagram illustrates the logical relationship between these structural modifications and the key physicochemical parameters.
Caption: Relationship between adamantane analogue structures and their properties.
Experimental Protocols
Detailed experimental methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are outlines of standard protocols for measuring solubility, logP, and pKa.
Determination of Aqueous Solubility (Shake-Flask Method)
This method is a standard procedure for determining the solubility of a compound in water.
-
Preparation of Saturated Solution: An excess amount of the solid adamantane analogue is added to a known volume of distilled water in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature (typically 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection.
-
Calculation: The solubility is expressed in units such as mg/L or mol/L. For amine compounds, solubility is often tested in acidic and basic solutions to assess the impact of pH.[12][13][14]
Determination of Octanol-Water Partition Coefficient (logP) by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for its estimation.[15][16][17][18]
-
System Calibration: A series of standard compounds with known logP values are injected into the RP-HPLC system. The retention times (t_R_) of these standards are recorded.
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The flow rate and column temperature are kept constant.
-
Sample Analysis: The adamantane analogue is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard and the test compound is calculated using the formula: k' = (t_R_ - t₀) / t₀, where t₀ is the void time of the column.
-
Correlation and logP Determination: A calibration curve is generated by plotting the log(k') of the standards against their known logP values. The logP of the adamantane analogue is then determined by interpolating its log(k') value on this calibration curve.
Determination of pKa (Potentiometric Titration)
The pKa is a measure of the acidity or basicity of a compound. For amines, it indicates their tendency to be protonated at a given pH.
-
Sample Preparation: A known amount of the adamantane analogue is dissolved in a suitable solvent, typically water or a water-methanol mixture.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added incrementally to the amine solution. The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is constructed by plotting the pH of the solution against the volume of titrant added.
-
pKa Determination: The pKa is the pH at which half of the amine molecules are protonated. This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be calculated from the Henderson-Hasselbalch equation at various points along the titration curve.
References
- 1. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dopamantine - Wikipedia [en.wikipedia.org]
- 3. Adamantane - Wikipedia [en.wikipedia.org]
- 4. 281-23-2 CAS MSDS (Adamantane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rimantadine | C12H21N | CID 5071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rimantadine | CAS#:13392-28-4 | Chemsrc [chemsrc.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. adamantane, 281-23-2 [thegoodscentscompany.com]
- 10. researchgate.net [researchgate.net]
- 11. Amantadine [drugfuture.com]
- 12. chemhaven.org [chemhaven.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. byjus.com [byjus.com]
- 15. agilent.com [agilent.com]
- 16. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 18. acdlabs.com [acdlabs.com]
A Comparative Guide to the Validation of Analytical Assays for Carbonyl Compounds: Featuring 1-Adamantylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a frequent necessity. These molecules are often critical as raw materials, intermediates, or impurities in pharmaceutical manufacturing. Due to their frequent lack of a strong chromophore and their high reactivity, direct analysis by common techniques like High-Performance Liquid Chromatography (HPLC) with UV detection is often challenging.
This guide provides a comparative overview of analytical assay validation for carbonyl compounds, focusing on the use of derivatizing agents to enhance detection. We will explore the established alternatives and introduce 1-Adamantylhydrazine hydrochloride as a potential reagent, providing available data and detailed experimental protocols to support informed decisions in your analytical workflow.
The Principle of Hydrazine-Based Derivatization
The core of this analytical approach lies in the reaction between a hydrazine-containing reagent and a carbonyl compound. In an acidic environment, the hydrazine reacts with the aldehyde or ketone to form a stable hydrazone. This new molecule incorporates the structural features of the derivatizing agent, which is chosen to have properties amenable to detection, such as strong UV absorbance or fluorescence.
The bulky and lipophilic nature of the adamantyl group in 1-Adamantylhydrazine suggests that its hydrazone derivatives would be well-retained and potentially well-separated on reversed-phase HPLC columns. While specific performance data is not widely published, its fundamental reactivity is well-established.[1]
Below is a logical workflow for the derivatization and analysis of carbonyl compounds.
References
Head-to-Head Comparison: 1-Adamantylhydrazine Hydrochloride vs. Girard's Reagents for Carbonyl Derivatization
For researchers, scientists, and drug development professionals seeking to enhance the analysis of carbonyl-containing compounds, the choice of derivatization reagent is critical. This guide provides a comprehensive head-to-head comparison of 1-Adamantylhydrazine hydrochloride and Girard's reagents (T and P), focusing on their performance, underlying chemical principles, and practical applications in modern analytical workflows, particularly those involving liquid chromatography-mass spectrometry (LC-MS).
The derivatization of aldehydes and ketones is a common strategy to improve their detection and quantification. Both this compound and Girard's reagents are hydrazine-based derivatizing agents that react with carbonyl groups to form hydrazones. However, their distinct chemical structures impart vastly different properties to the resulting derivatives, influencing their behavior in analytical systems. Girard's reagents introduce a permanent positive charge, enhancing ionization efficiency in mass spectrometry, while 1-Adamantylhydrazine introduces a bulky, lipophilic adamantyl group, which can alter chromatographic retention and potentially influence ionization.
Chemical Properties and Derivatization Mechanism
At the core of this comparison lies the fundamental difference in the chemical nature of the derivatizing agents themselves.
-
This compound is the hydrochloride salt of a hydrazine substituted with a large, rigid, and highly lipophilic adamantyl group. The adamantane cage is a diamondoid hydrocarbon with a unique three-dimensional structure. The primary role of this group in a derivatization context is to significantly increase the hydrophobicity of the target analyte.
-
Girard's reagents , specifically Girard's Reagent T (GRT) and Girard's Reagent P (GRP), are cationic hydrazine reagents. GRT contains a quaternary ammonium moiety, while GRP possesses a pyridinium group. This permanent positive charge is the key feature of Girard's reagents, as it renders the resulting hydrazone derivatives readily ionizable for mass spectrometry analysis.[1][2]
The derivatization reaction for both types of reagents follows a classical nucleophilic addition-elimination mechanism, where the hydrazine nitrogen attacks the electrophilic carbonyl carbon to form a hydrazone with the elimination of a water molecule. This reaction is typically carried out under mild acidic conditions to catalyze the dehydration step.[3]
Performance in Analytical Applications
The choice between this compound and Girard's reagents will largely depend on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the analytical technique employed.
| Feature | This compound | Girard's Reagents (T & P) |
| Primary Function | Increases hydrophobicity/lipophilicity of the analyte. | Introduces a permanent positive charge to the analyte. |
| Impact on Chromatography | Significantly increases retention time in reversed-phase LC.[4] | Generally decreases retention time in reversed-phase LC due to increased polarity. |
| Mass Spectrometry Signal | May enhance signal for hydrophobic analytes in certain ionization modes (e.g., APPI), but can also cause suppression in ESI.[5] | Dramatically enhances ESI-MS signal intensity (1-2 orders of magnitude) due to the permanent positive charge.[6] |
| Primary Application | Primarily used in synthetic and medicinal chemistry to create bioactive compounds. Limited application in quantitative analysis. | Widely used for quantitative analysis of carbonyls (e.g., steroids, glycans) by LC-MS.[7][8] |
| Derivative Stability | Adamantylhydrazones are generally stable. | Girard hydrazones are stable under acidic conditions but can be labile to hydrolysis.[9] |
| Solubility | Derivatives are highly soluble in organic solvents. | Derivatives are highly soluble in aqueous and polar organic solvents. |
Experimental Protocols
Detailed experimental protocols are crucial for successful derivatization. Below are representative protocols for both Girard's reagents and a general protocol for hydrazine-based derivatization that can be adapted for this compound.
Girard's Reagent T (GRT) Derivatization Protocol for Steroids
This protocol is adapted from a method for the derivatization of ketosteroids.[10]
-
Sample Preparation: Dissolve the steroid sample in a suitable solvent (e.g., 70% methanol).
-
Reagent Addition: Add a solution of Girard's Reagent T (in excess) and glacial acetic acid to the sample. A typical reaction mixture might contain the sample, 50 µL of glacial acetic acid, and 50 mg of GRT in 1 mL of 70% methanol.[10]
-
Incubation: Incubate the mixture at a specific temperature for a defined period. Optimal conditions can vary, but a common starting point is incubation at 60-85°C for 1 to 4 hours.[10]
-
Neutralization: After incubation, neutralize the reaction by adding a small amount of a weak base, such as 1% ammonium hydroxide in methanol.[10]
-
LC-MS Analysis: The derivatized sample is then ready for direct injection into the LC-MS system.
General Derivatization Protocol with this compound
While specific analytical protocols for this compound are scarce in the literature, a general procedure for the synthesis of adamantyl hydrazones can be adapted for analytical derivatization.
-
Sample and Reagent Preparation: Dissolve the carbonyl-containing analyte and a molar excess of this compound in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a weak acid, such as acetic acid, to the mixture.
-
Reaction: Heat the mixture under reflux for a period of 1 to 4 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, the solvent can be evaporated, and the residue redissolved in a solvent compatible with the subsequent analytical method. A liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to remove excess reagent and by-products.
Visualizing the Workflow and Logic
The following diagrams illustrate the derivatization workflow and the logical choice between the two reagents based on the analytical goal.
Conclusion
Conversely, this compound's primary role has been in synthetic chemistry, where its bulky, lipophilic adamantyl moiety is used to impart specific physicochemical properties to create novel molecules. While the introduction of a hydrophobic tag can be beneficial for increasing retention in reversed-phase chromatography, its utility as a general-purpose derivatization agent for quantitative LC-MS analysis is not well-documented and may present challenges such as poor ionization efficiency in ESI.
For researchers focused on sensitive and robust quantitative analysis of carbonyl compounds by LC-MS, Girard's reagents offer a proven and reliable solution. The use of this compound for such purposes would require significant methods development and validation to ascertain its performance characteristics in comparison to established derivatization strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Hydrophobic Peptides in the Presence of Detergent by Photoionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.upenn.edu [med.upenn.edu]
- 7. researchgate.net [researchgate.net]
- 8. open.clemson.edu [open.clemson.edu]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Adamantylhydrazine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of 1-Adamantylhydrazine hydrochloride. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Immediate Safety and Handling Precautions
This compound is a hydrazine derivative and should be handled as a hazardous chemical. All personnel must wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and splash-proof goggles, when handling this compound. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Procedure
Due to the high stability of the adamantane structure and the potential for the formation of hazardous byproducts from incomplete chemical treatment of the hydrazine moiety, chemical deactivation of this compound in the laboratory is not recommended . The primary disposal method is to manage it as a hazardous chemical waste stream.
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or contaminated solid this compound, as well as any grossly contaminated items (e.g., weighing boats, contaminated gloves, bench paper), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, use a separate, compatible, and sealable hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
2. Container Labeling: Proper labeling is crucial for safe disposal. The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The appropriate hazard pictograms (e.g., corrosive, toxic, health hazard).
-
The accumulation start date (the date the first waste is added to the container).
-
The name and contact information of the principal investigator or laboratory supervisor.
3. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
-
The container must be kept closed at all times except when adding waste.
4. Scheduling a Waste Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Provide the EHS department with all the information from the hazardous waste label. Do not attempt to transport the waste outside of the laboratory.
Quantitative Data Summary
For proper waste management and reporting, it is important to be aware of the relevant hazardous waste classifications. While a specific EPA hazardous waste code for this compound is not explicitly listed, hydrazine and its derivatives are regulated as hazardous materials. The following table provides examples of EPA hazardous waste codes for related compounds, which may be used by your EHS department to classify this waste stream.
| EPA Hazardous Waste Code | Description |
| P068 | Phenylhydrazine |
| U133 | Hydrazine, 1,2-diphenyl- |
| K107 | Column bottoms from product separation from the production of 1,1-dimethylhydrazine (UDMH) from carboxylic acid hydrazides. |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols Cited
This guidance is based on established best practices for the handling and disposal of hazardous chemical waste and information derived from safety data sheets for hydrazine compounds and related materials. No experimental deactivation protocols are recommended due to the potential for hazardous reactions and byproducts. The adamantane core of the molecule is known for its exceptional metabolic and chemical stability, making its degradation in a laboratory setting challenging and unnecessary for proper disposal.[1] The primary focus for safe disposal is on the reactivity of the hydrazine group, which is known to be incompatible with strong oxidizing agents. Oxidation of hydrazines can be used for disposal, but incomplete reactions can form carcinogenic byproducts such as N-nitrosoalkylamines. Therefore, this is not recommended as a standard laboratory disposal procedure.
References
Essential Safety and Logistical Information for Handling 1-Adamantylhydrazine Hydrochloride
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount. This document provides crucial safety protocols and logistical plans for the use of 1-Adamantylhydrazine hydrochloride, a versatile intermediate in pharmaceutical synthesis. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is synthesized from data on structurally related compounds, including amantadine hydrochloride and other hydrazine derivatives, to ensure a high standard of laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical when handling this compound due to the potential hazards associated with hydrazine compounds, which can include skin and eye irritation, sensitization, and potential carcinogenicity. The following table summarizes the recommended PPE.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | An appropriate respirator should be used when engineering controls are not sufficient to maintain exposure below acceptable levels, or when dusts are generated. | Prevents inhalation of potentially harmful dust or vapors. |
Hazard and Safety Data
While specific quantitative safety data for this compound is limited, the following table provides data for a related hydrazine compound, Hydralazine hydrochloride, which should be used as a conservative reference.
| Hazard Data (Hydralazine hydrochloride) | Value | Species |
| Oral LD50 | 188 mg/kg | Mouse |
| 280 mg/kg | Rat | |
| Intraperitoneal LD50 | 83 mg/kg | Mouse |
| Subcutaneous LD50 | 73 mg/kg | Mouse |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Primary Irritant Effect:
-
On the skin: Irritant to skin and mucous membranes[1].
-
On the eye: Strong irritant with the danger of severe eye injury[1].
-
Sensitization: Possible through inhalation and skin contact[1].
Operational Plan: Step-by-Step Handling Protocol
A methodical approach to handling this compound will minimize risks and ensure the integrity of experimental procedures.
-
Preparation :
-
Ensure a well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have a spill kit readily accessible. The kit should contain an absorbent material and a neutralizing agent such as sodium bicarbonate.
-
-
Handling :
-
When weighing the solid, do so in a fume hood to avoid inhalation of any dust.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use compatible labware (e.g., glass) and avoid contact with strong oxidizing agents.
-
-
Storage :
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Procedure :
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
